molecular formula C11H22O B7801925 2-Undecanone CAS No. 53452-70-3

2-Undecanone

Cat. No.: B7801925
CAS No.: 53452-70-3
M. Wt: 170.29 g/mol
InChI Key: KYWIYKKSMDLRDC-UHFFFAOYSA-N
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Description

Undecan-2-one is a dialkyl ketone with methyl and nonyl as the two alkyl groups. It has a role as a rodenticide and a plant metabolite. It is a dialkyl ketone and a methyl ketone.
undecan-2-one is a natural product found in Zanthoxylum myriacanthum, Eupatorium capillifolium, and other organisms with data available.
2-Undecanone is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undecan-2-one
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InChI

InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11(2)12/h3-10H2,1-2H3
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InChI Key

KYWIYKKSMDLRDC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC(=O)C
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Molecular Formula

C11H22O
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DSSTOX Substance ID

DTXSID2021943
Record name 2-Undecanone
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Molecular Weight

170.29 g/mol
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Physical Description

Colorless, oily liquid; [HSDB] Colorless liquid; mp = 11-13 deg C; [MSDSonline], Liquid, colourless to pale yellow liquid with a citrus, fatty, rue-like odour
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Boiling Point

231.5 °C, BP: 231.5 to 232.5 °C at 761 mm Hg; 99 °C at 7 mm Hg, 231.00 to 232.00 °C. @ 760.00 mm Hg
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Flash Point

192 °F (89 °C) (Closed cup)
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Solubility

Insoluble in water. Soluble in ethanol, ether, acetone, benzene, carbon tetrachloride, chloroform., soluble in alcohol and oil; insoluble in water, 1 ml in 1 ml 95% alcohol (in ethanol)
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Density

0.8260 to 0.8263 at 20 °C/4 °C, 0.822 -0.826
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Vapor Density

5.9 (Air = 1)
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Vapor Pressure

0.04 [mmHg], 4.1X10-2 mm Hg
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Color/Form

Oily liquid, Colorless liquid

CAS No.

112-12-9
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Record name undecan-2-one; methyl nonyl ketone
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Melting Point

15 °C
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Foundational & Exploratory

An In-depth Technical Guide to 2-Undecanone (CAS No. 112-12-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Undecanone (CAS No. 112-12-9), a versatile ketone with applications ranging from fragrance and flavor to insect repellents and potential immunomodulatory and protective roles. This document collates its chemical and physical properties, outlines detailed experimental protocols for its synthesis, purification, and analysis, and explores its biological activities with a focus on its mechanism of action. Diagrams illustrating key synthetic and signaling pathways are provided to facilitate a deeper understanding for research and development applications.

Chemical and Physical Properties

This compound, also known as methyl nonyl ketone, is a colorless to pale yellow oily liquid with a characteristic fruity, citrus-like odor.[1][2] It is a naturally occurring compound found in various plants such as wild tomatoes, cloves, and ginger, and is also produced synthetically.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 112-12-9[4]
Molecular Formula C₁₁H₂₂O[4]
Molecular Weight 170.29 g/mol [4]
Appearance Colorless to light yellow oily liquid[1][2]
Odor Fruity, citrus, rue-like[1]
Melting Point 11-15 °C[4]
Boiling Point 231-232 °C[1]
Density 0.825 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.430[1]
Solubility Insoluble in water; Soluble in ethanol, ether, acetone, benzene, chloroform, and carbon tetrachloride.[2][3]
Flash Point 89 °C (192 °F) - closed cup[4]
Vapor Pressure < 1 mmHg at 20 °C[1]
Vapor Density 5.9 (vs air)[1]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common laboratory-scale methods.

2.1.1. Oxidation of 2-Undecanol

This method involves the oxidation of the secondary alcohol, 2-undecanol, to the corresponding ketone.

  • Materials: 2-undecanol, Jones reagent (chromium trioxide in sulfuric acid and water), acetone, diethyl ether, anhydrous sodium sulfate, rotary evaporator, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve 2-undecanol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask in an ice bath.

    • Slowly add Jones reagent dropwise to the stirring solution. The color of the solution will change from orange to green/blue. Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the excess oxidant by the addition of isopropanol until the orange color disappears.

    • Add water to the reaction mixture and extract the product with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

    • The crude product can be further purified by fractional distillation.

2.1.2. Wacker Oxidation of 1-Undecene

The Wacker oxidation is a palladium-catalyzed oxidation of a terminal alkene to a methyl ketone.[2][5]

  • Materials: 1-undecene, palladium(II) chloride (PdCl₂), copper(I) chloride (CuCl), dimethylformamide (DMF), water, oxygen balloon, magnetic stirrer.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and an oxygen balloon, add PdCl₂ (0.1 mol%) and CuCl (1 equivalent) in a solvent mixture of DMF and water (7:1 v/v).[5]

    • Stir the mixture under an oxygen atmosphere for 30 minutes to allow for the oxidation of Cu(I) to Cu(II).

    • Add 1-undecene (1 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by GC or TLC.

    • Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude this compound by fractional distillation.

G cluster_synthesis Synthesis of this compound 1-Undecene 1-Undecene This compound This compound 1-Undecene->this compound Wacker Oxidation (PdCl₂, CuCl, O₂) 2-Undecanol 2-Undecanol 2-Undecanol->this compound Oxidation (e.g., Jones Reagent)

Caption: Synthetic routes to this compound.

Purification by Fractional Distillation

Due to its relatively high boiling point, fractional distillation is a suitable method for the purification of this compound, especially to separate it from starting materials or byproducts with different boiling points.

  • Apparatus: A standard fractional distillation setup including a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a thermometer.

  • Procedure:

    • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

    • Place the crude this compound in the round-bottom flask with a few boiling chips.

    • Slowly heat the flask using the heating mantle.

    • Observe the temperature as the vapor rises through the fractionating column.

    • Collect the fraction that distills at the boiling point of this compound (231-232 °C).

    • Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Procedure:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate).

    • Prepare the sample for analysis by dissolving it in the same solvent.

    • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

    • Analyze the resulting chromatogram and mass spectrum. The retention time and the fragmentation pattern can be compared to a known standard of this compound for identification and quantification.

G cluster_workflow Analytical Workflow for this compound Sample Sample Extraction Extraction Sample->Extraction e.g., Liquid-Liquid Extraction GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Chromatogram & Mass Spectrum Identification & Quantification Identification & Quantification Data Processing->Identification & Quantification Compare to Standard

Caption: General analytical workflow for this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its role as an insect repellent and its immunomodulatory effects being the most studied.

Insect Repellent Activity: Modulation of Mosquito Odorant Receptors

This compound is an effective insect repellent, and its mechanism of action involves the modulation of mosquito odorant receptors (ORs).[6] It can act as both an activator and an inhibitor of these receptors, depending on the context and concentration.[6] For instance, this compound has been shown to inhibit the response of the Aedes aegypti odorant receptor AaOR2 to its known agonist, indole.[6] This suggests that this compound can interfere with the mosquito's ability to detect host cues.

G cluster_mosquito Mechanism of this compound as a Mosquito Repellent This compound This compound Mosquito Odorant Receptor (OR) Mosquito Odorant Receptor (OR) This compound->Mosquito Odorant Receptor (OR) Binds and Inhibits/Modulates Neuronal Signal Neuronal Signal Mosquito Odorant Receptor (OR)->Neuronal Signal Generates Signal Host Odor Host Odor Host Odor->Mosquito Odorant Receptor (OR) Binds and Activates Repellent Behavior Repellent Behavior Neuronal Signal->Repellent Behavior Altered Signal Leads to

Caption: this compound's interaction with mosquito odorant receptors.

Modulation of Neutrophil Activity

Recent studies have revealed that this compound, a metabolite produced by Pseudomonas aeruginosa, can modulate neutrophil activity.[7][8] It acts as a chemoattractant for neutrophils, inducing their migration, degranulation, and the generation of reactive oxygen species (ROS).[7][8] This activation is mediated through a Gαi-phospholipase C (PLC) signaling pathway.[7][8] However, this compound also exhibits an inhibitory effect on the neutrophil response to lipopolysaccharide (LPS) and can induce apoptosis, suggesting a complex role in the host immune response to bacterial infection.[7][8]

G cluster_neutrophil This compound Signaling in Neutrophils This compound This compound GPCR G-protein Coupled Receptor This compound->GPCR Gαi Gαi GPCR->Gαi Activates PLC Phospholipase C Gαi->PLC Activates Ca²⁺ Increase Intracellular Ca²⁺ Increase PLC->Ca²⁺ Increase Neutrophil Activation Chemotaxis Degranulation ROS Production Ca²⁺ Increase->Neutrophil Activation

Caption: this compound-induced neutrophil activation pathway.

Protective Effects via Nrf2/HO-1 and NF-κB Pathways

This compound has been shown to protect against cardiac inflammation induced by fine particulate matter (PM₂.₅).[9] Its protective mechanism involves the modulation of the Nrf2/HO-1 and NF-κB signaling pathways.[9] this compound appears to upregulate the Nrf2/HO-1 antioxidant pathway while inhibiting the pro-inflammatory NF-κB pathway, thereby reducing oxidative stress and inflammation.[9]

Applications in Drug Development and Research

The diverse biological activities of this compound make it a compound of interest for further research and potential therapeutic applications.

  • Insect Repellents: Its proven efficacy and natural origin make it a valuable component in the development of new and safer insect repellents.

  • Immunomodulation: Its ability to modulate neutrophil activity suggests potential applications in conditions characterized by neutrophil-driven inflammation or in the context of bacterial infections. Further research is needed to elucidate its therapeutic potential.

  • Anti-inflammatory and Antioxidant Agent: The protective effects of this compound against PM₂.₅-induced cardiac inflammation highlight its potential as a protective agent against environmental stressors. Its mechanism of action through the Nrf2/HO-1 and NF-κB pathways warrants further investigation for its potential in treating inflammatory conditions.

  • Pheromone Synthesis: Ketones are common components of insect pheromones, and this compound could serve as a starting material or a structural motif in the synthesis of novel pest management agents.[10][11][12][13]

Conclusion

This compound is a multifaceted compound with well-defined chemical and physical properties. The experimental protocols provided in this guide offer a starting point for its synthesis, purification, and analysis in a laboratory setting. Its intriguing biological activities, particularly its role as an insect repellent and its immunomodulatory and protective effects, present exciting avenues for future research and development in the fields of agriculture, medicine, and environmental health. This technical guide serves as a valuable resource for scientists and professionals seeking to explore the potential of this compound in their respective fields.

References

A Technical Guide to the Natural Sources and Biosynthesis of 2-Undecanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecanone, also known as methyl nonyl ketone, is a naturally occurring aliphatic methyl ketone with significant applications ranging from flavor and fragrance to agriculture as a potent insect repellent. Its presence in a variety of plant essential oils and its role in insect chemical communication have made it a subject of interest for researchers. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathways, and the experimental methodologies used for its study. Quantitative data are presented in structured tables, and key biochemical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for professionals in research and development.

Natural Occurrence of this compound

This compound is widely distributed in the natural world, found in various plants, fruits, and insects. It is a key component of many essential oils and contributes to the characteristic aroma of the source material.[1][2] It also plays a crucial role in plant defense against herbivores and as a pheromone in insects.[3][4][5]

Plant Sources

This compound is a significant volatile compound in the glandular trichomes of wild tomato species such as Lycopersicon hirsutum, where it acts as a natural insecticide.[6][] It is famously a primary constituent of the essential oil of rue (Ruta graveolens).[1][8] Other notable plant sources include cloves, ginger, bananas, guava, strawberries, and Houttuynia cordata.[1][9][10]

Insect Sources

In the animal kingdom, this compound is utilized as a chemical signal. For instance, it has been identified as a component of the alarm pheromone in certain species of fungus-growing ants.[5] Its repellent properties are effective against a range of arthropods, including mosquitoes and ticks, making it a valuable natural alternative to synthetic repellents like DEET.[6][11][12]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the species, environmental conditions, and the part of the plant being analyzed. The following table summarizes the quantitative data from various studies.

Natural SourcePlant Part/TypeThis compound Concentration (%)Reference
Ruta graveolens (Rue)Flower Oil (Colombia)68.05[13]
Glycosmis pentaphyllaBark Oil (India)52.10[13]
Ruta chalepensisEssential Oil43.7[]
MasticLeaf Oil4.75[13]
MasticFruit Oil2.16[13]
LemongrassOil (Morocco)0.40[13]
CascarillaBark Oil0.31[13]
GingerRoot Oil (China)0.21[13]
LaurelLeaf Oil (Turkey)0.20[13]
Hyacinthus orientalisAbsolute0.16 - 0.17[13]
LemongrassOil (Yunnan)0.15[13]
MasticOil0.14[13]
ChampacaConcrete0.01[13]

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to fatty acid metabolism, specifically the β-oxidation pathway.[4][14] The pathway involves the chain shortening of a fatty acid precursor, leading to the formation of a methyl ketone.

Biosynthetic Pathway from Dodecanoic Acid

The primary precursor for this compound is dodecanoic acid (lauric acid) or its activated forms, dodecanoyl-CoA or dodecanoyl-ACP. The pathway proceeds through the following key steps:

  • Activation: Dodecanoic acid is activated to dodecanoyl-CoA by an acyl-CoA synthetase.[14]

  • β-Oxidation: Dodecanoyl-CoA enters a modified β-oxidation cycle. It is first oxidized by an acyl-CoA dehydrogenase (e.g., FadE) and then hydrated and oxidized by a bi-functional enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (e.g., FadBJ) to form β-ketododecanoyl-CoA.[14][15]

  • Thioester Hydrolysis: A specific β-ketoacyl-CoA thioesterase (e.g., FadM in E. coli) or a methyl ketone synthase (e.g., ShMKS1/ShMKS2 in wild tomato) hydrolyzes the thioester bond of β-ketododecanoyl-CoA, releasing the corresponding β-keto acid.[4][16][17]

  • Decarboxylation: The resulting β-keto acid is unstable and spontaneously decarboxylates to yield this compound.[17]

Biosynthesis_of_2_Undecanone cluster_fatty_acid_synthesis Fatty Acid Synthesis cluster_beta_oxidation β-Oxidation Pathway Fatty_Acid_Pool Fatty Acid Pool (e.g., Dodecanoyl-ACP) Dodecanoic_Acid Dodecanoic Acid (Lauric Acid) Fatty_Acid_Pool->Dodecanoic_Acid Acyl-ACP Thioesterase (e.g., BTE) Dodecanoyl_CoA Dodecanoyl-CoA Dodecanoic_Acid->Dodecanoyl_CoA Acyl-CoA Synthetase (e.g., FadD) trans_2_Dodecenoyl_CoA trans-2-Dodecenoyl-CoA Dodecanoyl_CoA->trans_2_Dodecenoyl_CoA Acyl-CoA Dehydrogenase (e.g., FadE) 3_Hydroxy_dodecanoyl_CoA 3-Hydroxy-dodecanoyl-CoA trans_2_Dodecenoyl_CoA->3_Hydroxy_dodecanoyl_CoA Enoyl-CoA Hydratase (e.g., FadBJ) 3_Keto_dodecanoyl_CoA β-Ketododecanoyl-CoA 3_Hydroxy_dodecanoyl_CoA->3_Keto_dodecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (e.g., FadBJ) 3_Keto_dodecanoic_Acid β-Ketododecanoic Acid 3_Keto_dodecanoyl_CoA->3_Keto_dodecanoic_Acid β-Ketoacyl-CoA Thioesterase (e.g., FadM, ShMKS1/2) 2_Undecanone This compound 3_Keto_dodecanoic_Acid->2_Undecanone Spontaneous Decarboxylation

Experimental Protocols

The study of this compound involves various analytical and molecular biology techniques. Below are outlines of key experimental protocols.

Extraction and Quantification of this compound from Plant Material

A common method for the analysis of volatile compounds like this compound is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[18][19]

Methodology:

  • Sample Preparation: Fresh plant material (e.g., leaves, flowers) is weighed and placed into a sealed headspace vial. An internal standard may be added for quantification.

  • Headspace Extraction (HS-SPME): The vial is heated to a specific temperature (e.g., 60°C) for a set time to allow volatile compounds to equilibrate in the headspace. An SPME fiber (e.g., coated with polydimethylsiloxane/divinylbenzene) is then exposed to the headspace to adsorb the analytes.[19]

  • GC-MS Analysis: The SPME fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed onto the analytical column.

  • Separation: The compounds are separated based on their boiling points and interaction with the column's stationary phase.

  • Detection and Identification: A mass spectrometer detects the eluted compounds. Identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic standard.

  • Quantification: The concentration of this compound is determined by creating a calibration curve using known concentrations of the standard.[19]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A 1. Collect and weigh plant material B 2. Place in sealed headspace vial A->B C 3. Add internal standard B->C D 4. Equilibrate at controlled temperature C->D E 5. Expose SPME fiber to headspace D->E F 6. Thermal desorption in GC inlet E->F G 7. Chromatographic separation F->G H 8. Mass Spectrometry detection G->H I 9. Data analysis: Identification & Quantification H->I

Metabolic Engineering for this compound Production

Biotechnological production of this compound has been achieved by engineering microorganisms like Escherichia coli.[15][16][20]

General Protocol:

  • Strain Selection: Start with a base E. coli strain, often one with modifications to enhance fatty acid synthesis.

  • Genetic Modification:

    • Overexpression of Thioesterase: Introduce a plasmid or perform chromosomal integration to express a chain-length specific acyl-ACP thioesterase (e.g., BTE from U. californica) to increase the pool of the dodecanoate precursor.[15][17]

    • Overexpression of β-Ketoacyl-CoA Thioesterase: Overexpress a key enzyme like FadM (or a more active homolog) to convert β-ketododecanoyl-CoA to the corresponding β-keto acid.[16][17]

    • Blocking Competing Pathways: Delete or knock down genes involved in fatty acid degradation (e.g., fadE, fadA) or the formation of competing byproducts (e.g., adhE, ldhA for ethanol and lactate).[4][20]

  • Fermentation:

    • Culture Conditions: Grow the engineered strain in a suitable fermentation medium containing a carbon source like glycerol or glucose.

    • Induction: Induce the expression of the heterologous genes at an appropriate cell density using an inducer (e.g., IPTG).

    • Product Recovery: Since methyl ketones can be volatile, a two-phase fermentation system with an organic overlay (e.g., dodecane) can be used to capture the product and reduce its loss during fermentation.[16][17]

  • Analysis: Quantify the produced this compound from the organic phase using GC-MS or HPLC.

Conclusion

This compound is a valuable natural product with diverse biological activities and commercial applications. Understanding its natural distribution and biosynthetic pathways is crucial for its sustainable exploitation. The elucidation of its biosynthesis has paved the way for metabolic engineering approaches, enabling its production in microbial systems. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and harness the potential of this versatile methyl ketone.

References

An In-depth Technical Guide to the Chemical Synthesis of 2-Undecanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical synthesis pathways for 2-undecanone (also known as methyl nonyl ketone), a valuable compound in the fragrance, flavor, and pharmaceutical industries. This document details various synthetic routes, providing experimental protocols and quantitative data to facilitate comparison and implementation in a laboratory setting.

Oxidation of 2-Undecanol

The oxidation of the secondary alcohol 2-undecanol is a direct and widely employed method for the synthesis of this compound. Several modern oxidation protocols offer high yields and selectivity under mild conditions.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize secondary alcohols to ketones. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.[1][2]

Experimental Protocol:

A typical Swern oxidation of 2-undecanol is performed under anhydrous conditions at low temperatures to avoid side reactions.[1][3]

  • A solution of oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in CH₂Cl₂ is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15 minutes.

  • A solution of 2-undecanol (1.0 equivalent) in CH₂Cl₂ is then added slowly to the reaction mixture, and stirring is continued for 30-60 minutes at -78 °C.

  • Triethylamine (Et₃N) (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Swern_Oxidation

Caption: Simplified pathway of Dess-Martin oxidation.

Oppenauer Oxidation

The Oppenauer oxidation is a gentle and selective method for oxidizing secondary alcohols to ketones using an aluminum alkoxide catalyst in the presence of a ketone as a hydride acceptor (e.g., acetone or cyclohexanone). [4][5]It is particularly useful for substrates that are sensitive to acidic conditions. [4] Experimental Protocol:

A general procedure for the Oppenauer oxidation of a secondary alcohol is as follows: [4][5]

  • A solution of 2-undecanol (1.0 equivalent) in a suitable solvent such as toluene or benzene is prepared.

  • A large excess of a ketone, typically acetone or cyclohexanone (5-10 equivalents), is added to the solution.

  • A catalytic amount of aluminum isopropoxide or aluminum tert-butoxide (0.1-0.3 equivalents) is added.

  • The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction is cooled to room temperature and quenched by the addition of dilute acid (e.g., 1 M HCl).

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography.

Wacker-Tsuji Oxidation of 1-Undecene

The Wacker-Tsuji oxidation is a palladium-catalyzed process that converts terminal alkenes into methyl ketones. [6]This reaction is a powerful tool for the synthesis of this compound from the readily available starting material, 1-undecene.

Experimental Protocol:

The Tsuji-Wacker conditions typically involve a palladium(II) catalyst and a copper(II) co-catalyst in a mixed solvent system with oxygen as the terminal oxidant.

  • A flask is charged with palladium(II) chloride (PdCl₂) (5-10 mol%), copper(I) chloride (CuCl) (1-2 equivalents), and a mixture of N,N-dimethylformamide (DMF) and water (typically 7:1 v/v).

  • Oxygen is bubbled through the solution for 30 minutes to ensure the oxidation of Cu(I) to Cu(II).

  • 1-Undecene (1.0 equivalent) is added to the reaction mixture.

  • The reaction is stirred vigorously under an oxygen atmosphere (balloon) at room temperature for several hours to overnight.

  • The reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation.

Catalytic Cycle of Wacker-Tsuji Oxidation

Wacker_Tsuji_Oxidation Pd(II) Pd(II) Alkene-Pd(II) Complex Alkene-Pd(II) Complex Pd(II)->Alkene-Pd(II) Complex + 1-Undecene Hydroxy-palladation Hydroxy-palladation Alkene-Pd(II) Complex->Hydroxy-palladation + H2O β-Hydride Elimination β-Hydride Elimination Hydroxy-palladation->β-Hydride Elimination - H+ Enol-Pd(II) Complex Enol-Pd(II) Complex β-Hydride Elimination->Enol-Pd(II) Complex This compound + Pd(0) This compound + Pd(0) Enol-Pd(II) Complex->this compound + Pd(0) Hydride Insertion & Reductive Elimination Pd(0) Pd(0) Pd(0)->Pd(II) Reoxidation (CuCl2, O2)

References

An In-depth Technical Guide to 2-Undecanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Undecanone (CAS No. 112-12-9), also known as methyl nonyl ketone. It is intended for researchers, scientists, and professionals in the field of drug development. This document consolidates key data on its molecular characteristics, spectral information, and reactivity. Furthermore, it delves into its known biological activities, including its role in inflammatory signaling pathways and its mechanism of action as an insect repellent. Detailed experimental protocols for a representative synthesis, purification, and analysis are provided to facilitate laboratory work.

Introduction

This compound is a naturally occurring saturated methyl ketone found in various plants, including rue (Ruta graveolens), and in fruits such as bananas, cloves, ginger, and strawberries.[1][2] It is a colorless to pale yellow, oily liquid with a characteristic floral, fatty, and citrus-like odor.[2] Beyond its traditional use in the fragrance and flavor industries, this compound has garnered significant interest for its biological activities. It is recognized as an effective insect repellent and has been shown to possess anti-inflammatory and antimicrobial properties.[1][3] This guide aims to provide a detailed technical resource on this compound, focusing on its core scientific attributes relevant to research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₁H₂₂O[4]
Molecular Weight 170.29 g/mol [4]
Appearance Colorless to pale yellow oily liquid[2]
Odor Floral, fatty, citrus-like[2]
Density 0.825 g/mL at 25 °C[4]
Boiling Point 231-232 °C[4]
Melting Point 11-13 °C[4]
Flash Point 89 °C (closed cup)[4]
Vapor Pressure <1 mmHg at 20 °C[4]
Refractive Index (n²⁰/D) 1.430[4]
Table 2: Solubility and Partition Coefficient of this compound
PropertyValueReference(s)
Solubility in Water Insoluble[5]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, benzene, chloroform[5]
LogP (Octanol-Water Partition Coefficient) 4.09[4]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

Table 3: Key Spectral Data for this compound
Spectral MethodKey Peaks/SignalsReference(s)
¹H NMR (CDCl₃) δ ~2.41 (t, 2H, -CH₂-C=O), 2.13 (s, 3H, -C(=O)-CH₃), 1.57 (quint, 2H, -CH₂-CH₂-C=O), 1.26 (m, 12H, -(CH₂)₆-), 0.88 (t, 3H, -CH₃)[6][7]
¹³C NMR (CDCl₃) δ ~209.2 (-C=O), 43.8 (-CH₂-C=O), 31.8, 29.7, 29.4, 29.2, 29.1, 23.9, 22.6 (-CH₂- groups), 14.1 (-CH₃)[4]
Mass Spectrometry (EI-MS) m/z 58 (100%), 43 (89%), 71 (30%), 59 (29%), 85 (19%), 170 (M⁺, 5%)[4]
Infrared (IR) ν ~2925 cm⁻¹ (C-H stretch), 1718 cm⁻¹ (C=O stretch)[4]

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions.[4] It is a typical methyl ketone and undergoes reactions characteristic of this functional group.

  • Haloform Reaction: In the presence of a base and halogens (e.g., sodium hypochlorite), this compound undergoes the haloform reaction to yield sodium decanoate and a haloform (e.g., chloroform).[5]

  • Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[4]

Biological Activities and Signaling Pathways

Recent research has highlighted the potential of this compound in modulating key biological pathways, making it a compound of interest for drug development.

Anti-inflammatory Effects

A notable study has demonstrated that this compound can protect against cardiac inflammation induced by fine particulate matter (PM2.5). The proposed mechanism involves the modulation of the Nrf2/HO-1 and NF-κB signaling pathways . This compound appears to activate the Nrf2 pathway, leading to the upregulation of the antioxidant enzyme Heme Oxygenase-1 (HO-1). This, in turn, inhibits the pro-inflammatory NF-κB pathway, thereby reducing the expression of inflammatory cytokines.

G PM2.5 PM2.5 NF-kB NF-kB PM2.5->NF-kB activates This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates This compound->NF-kB inhibits HO-1 HO-1 Nrf2->HO-1 upregulates HO-1->NF-kB inhibits Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines promotes transcription of Cardiac Inflammation Cardiac Inflammation Inflammatory Cytokines->Cardiac Inflammation

Anti-inflammatory signaling pathway of this compound.
Insect Repellent Mechanism of Action

This compound is an effective insect repellent, particularly against mosquitoes. Its mechanism of action involves the modulation of odorant receptors (ORs) in insects. Studies have shown that this compound can act as both an activator and an inhibitor of specific mosquito ORs, depending on the context. This dual activity disrupts the normal olfactory processes of insects, leading to a repellent effect.

G Odorant Molecules Odorant Molecules Mosquito Odorant Receptor (OR) Mosquito Odorant Receptor (OR) Odorant Molecules->Mosquito Odorant Receptor (OR) binds to Olfactory Sensory Neuron Olfactory Sensory Neuron Mosquito Odorant Receptor (OR)->Olfactory Sensory Neuron activates Behavioral Response (Attraction) Behavioral Response (Attraction) Olfactory Sensory Neuron->Behavioral Response (Attraction) signals This compound This compound Altered OR Activity Altered OR Activity This compound->Altered OR Activity induces Altered OR Activity->Mosquito Odorant Receptor (OR) Disrupted Olfactory Signal Disrupted Olfactory Signal Altered OR Activity->Disrupted Olfactory Signal Behavioral Response (Repellency) Behavioral Response (Repellency) Disrupted Olfactory Signal->Behavioral Response (Repellency)

Insect repellent mechanism of this compound.

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Oxidation of 2-Undecanol

This protocol describes a common method for the synthesis of this compound.

Materials:

  • 2-Undecanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Sodium bicarbonate solution, saturated

  • Magnesium sulfate, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-undecanol in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) in one portion to the stirred solution. The molar ratio of PCC to 2-undecanol should be approximately 1.5:1.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by fractional distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification 2-Undecanol 2-Undecanol Reaction Mixture Reaction Mixture 2-Undecanol->Reaction Mixture PCC PCC PCC->Reaction Mixture DCM DCM DCM->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Evaporation Evaporation Drying->Evaporation Crude Product Crude Product Evaporation->Crude Product Purification Method Fractional Distillation or Column Chromatography Crude Product->Purification Method Pure this compound Pure this compound Purification Method->Pure this compound

References

The Solubility Profile of 2-Undecanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecanone (CAS: 112-12-9), also known as methyl nonyl ketone, is a naturally occurring ketone found in various plants such as bananas, cloves, and wild tomatoes.[1][2][3][4] It is a colorless to pale yellow oily liquid with a characteristic fruity, floral aroma.[5] Structurally, it possesses a long, nonpolar nine-carbon chain and a polar carbonyl group, making it a molecule with dual hydrophobic and hydrophilic properties. This amphiphilic nature dictates its solubility in various solvents and is central to its applications, which range from a fragrance and flavoring agent to an insect repellent and a chemical intermediate in pharmaceutical synthesis. Understanding its solubility is critical for its effective formulation, application, and use in both industrial and research settings.

Solubility Profile of this compound

The table below summarizes the known solubility characteristics of this compound.

Solvent ClassSolventSolubilityTemperature (°C)Quantitative Value
Polar Protic WaterVery Low / Insoluble250.00179 g / 100 mL[3][4]
EthanolSolubleNot SpecifiedData Not Available
MethanolSolubleNot SpecifiedData Not Available
Polar Aprotic AcetoneSolubleNot SpecifiedData Not Available
Dimethyl Sulfoxide (DMSO)SolubleNot SpecifiedData Not Available
Ethyl AcetateSolubleNot SpecifiedData Not Available
Nonpolar Aprotic BenzeneSolubleNot SpecifiedData Not Available
ChloroformSolubleNot SpecifiedData Not Available
DichloromethaneSolubleNot SpecifiedData Not Available
Carbon TetrachlorideSolubleNot SpecifiedData Not Available
EtherSolubleNot SpecifiedData Not Available
n-HeptaneSolubleNot SpecifiedData Not Available
p-XyleneSolubleNot SpecifiedData Not Available
1,2-DichloroethaneSolubleNot SpecifiedData Not Available

Experimental Protocol: Determination of Solubility

The solubility of a compound like this compound can be determined using several established methods. The static equilibrium method is a common and reliable approach for determining the solubility of a solid or liquid solute in a solvent at various temperatures.

Principle

The method involves creating a saturated solution of the solute in the solvent at a constant temperature and then accurately measuring the concentration of the solute in the solution. This process is repeated at different temperatures to generate a solubility curve.

Apparatus
  • Isothermal shaker bath or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure
  • Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the desired organic solvent. An excess is necessary to ensure that a saturated solution is formed.

  • Equilibration: Place the vials in an isothermal shaker bath set to the desired temperature. Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled bath for several hours to allow the undissolved solute to settle. For more effective separation, the samples can be centrifuged at the same constant temperature.

  • Sample Collection: Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution) using a pre-warmed pipette to prevent precipitation.

  • Dilution: Immediately dilute the collected sample with a known volume of the pure solvent to prevent crystallization and to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a calibrated GC-FID or HPLC method to determine the precise concentration of this compound.

  • Data Analysis: Calculate the solubility in units such as g/100 mL or mole fraction using the measured concentration and the dilution factor. Repeat the entire procedure for each desired temperature.

Below is a graphical representation of the experimental workflow.

G Experimental Workflow for Solubility Determination A Add excess this compound to solvent in sealed vials B Equilibrate in isothermal shaker bath at constant T A->B C Allow phases to separate (settling or centrifugation) B->C D Withdraw aliquot of clear supernatant C->D E Dilute sample with known volume of solvent D->E F Quantify concentration via GC or HPLC E->F G Calculate solubility F->G

Solubility Determination Workflow

Signaling Pathways Involving this compound

Recent research has shown that this compound is not merely an inert flavoring agent but also possesses biological activity, modulating specific cellular signaling pathways. This is of significant interest to drug development professionals. For instance, this compound has been shown to inhibit neutrophil responses and also to protect against fine particle-induced heart inflammation by modulating the NF-κB and Nrf2/HO-1 pathways.

The diagram below illustrates the proposed mechanism of action of this compound in mitigating inflammation.

G This compound's Role in Inflammatory Pathways cluster_0 External Stimuli cluster_1 Cellular Response PM2.5 PM2.5 NF-kB NF-kB PM2.5->NF-kB Activates This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates HO-1 HO-1 Nrf2->HO-1 Induces HO-1->NF-kB Inhibits Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines Promotes

This compound's Anti-inflammatory Action

References

2-Undecanone: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: 2-Undecanone, a naturally occurring ketone, has garnered significant scientific interest due to its versatile applications, ranging from a potent insect repellent to a fragrance and flavoring agent. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details experimental protocols for its extraction from natural sources and its chemical synthesis, presents key quantitative data in structured tables, and elucidates its mechanism of action as an insect repellent through a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Introduction and Historical Perspective

This compound, also known as methyl nonyl ketone, is an organic compound with the chemical formula C₁₁H₂₂O.[1] It is a colorless, oily liquid with a characteristic fruity, floral odor.[2] Historically, this compound was first identified as a major constituent of the essential oil of rue (Ruta graveolens), a plant used in traditional medicine for centuries.[3] Its presence has since been confirmed in a variety of other natural sources, including wild tomatoes, cloves, ginger, and bananas.[3]

The primary impetus for the scientific investigation of this compound has been its remarkable insect-repelling properties. It is the active ingredient in several commercially available insect repellents and is considered a safer alternative to synthetic compounds like DEET.[1] Beyond its use in pest control, this compound is utilized in the fragrance and flavor industries.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources. This data is crucial for its handling, formulation, and analytical identification.

PropertyValueReferences
IUPAC NameUndecan-2-one[4]
SynonymsMethyl nonyl ketone, Rue ketone[4]
CAS Number112-12-9[4]
Molecular FormulaC₁₁H₂₂O[4]
Molecular Weight170.29 g/mol [4]
AppearanceColorless oily liquid[1]
OdorFruity, floral, waxy[2]
Melting Point15 °C[4]
Boiling Point231-232 °C[5]
Density0.825 g/mL at 25 °C[5]
SolubilityInsoluble in water; soluble in organic solvents[3]
Flash Point89 °C (closed cup)[4]
Vapor Density5.9 (Air = 1)[4]

Experimental Protocols

This section provides detailed methodologies for the extraction of this compound from a natural source, Ruta graveolens, and a common method for its chemical synthesis.

Extraction from Ruta graveolens by Steam Distillation

This protocol describes the extraction of the essential oil from the aerial parts of Ruta graveolens, of which this compound is a major component.

Materials and Equipment:

  • Dried aerial parts of Ruta graveolens

  • Steam distillation apparatus (including a still, condenser, and collection flask)

  • Heating mantle

  • Deionized water

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Plant Material: The dried aerial parts of Ruta graveolens are coarsely ground to increase the surface area for efficient extraction.

  • Steam Distillation:

    • The ground plant material (e.g., 500 g) is placed in the still of the steam distillation apparatus.

    • Deionized water is added to the boiling flask, and the apparatus is assembled.

    • The water is heated to boiling, and steam is passed through the plant material.[6] The steam and volatile components, including this compound, are carried over to the condenser.

    • The condensate (a mixture of water and essential oil) is collected in the collection flask.

    • The distillation is continued for a set period (e.g., 3-4 hours) or until no more oil is observed in the condensate.[7]

  • Isolation and Drying of the Essential Oil:

    • The collected condensate is transferred to a separatory funnel, and the aqueous and organic layers are allowed to separate.

    • The lower aqueous layer is drained, and the upper essential oil layer is collected.

    • The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

  • Solvent Removal and Yield Calculation:

    • If a solvent was used for extraction from the distillate, it is removed under reduced pressure using a rotary evaporator.

    • The final weight of the essential oil is recorded, and the yield is calculated as a percentage of the initial weight of the plant material.

  • Analysis by GC-MS:

    • The chemical composition of the extracted essential oil is determined by GC-MS analysis.

    • GC Conditions (example): [8]

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

      • Carrier Gas: Helium at a flow rate of 1 mL/min

      • Oven Temperature Program: Initial temperature of 50°C, ramped to 220°C at 3°C/min.

      • Injector Temperature: 250°C

    • MS Conditions (example): [8]

      • Ionization Mode: Electron Impact (EI) at 70 eV

      • Mass Range: m/z 40-500

    • The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of a known standard. The relative percentage of this compound in the essential oil is determined by the peak area normalization method.

Chemical Synthesis: Oxidation of 2-Undecanol

This protocol describes a common laboratory method for the synthesis of this compound via the oxidation of the corresponding secondary alcohol, 2-undecanol.[9]

Materials and Equipment:

  • 2-Undecanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Dichloromethane (anhydrous)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer, IR spectrometer, and GC-MS for product characterization

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-undecanol (1 equivalent) in anhydrous dichloromethane.

  • Addition of Oxidizing Agent:

    • Slowly add the oxidizing agent (e.g., PCC, 1.5 equivalents) to the stirred solution at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-undecanol) is consumed.

  • Work-up:

    • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts or periodinane byproducts.

    • Wash the silica gel pad with additional diethyl ether.

    • Combine the organic filtrates and wash them successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization:

    • Characterize the purified this compound by NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and GC-MS to confirm its structure and purity. The expected spectroscopic data should be compared with literature values.

Mechanism of Action as an Insect Repellent

This compound exerts its repellent effect by interfering with the olfactory system of insects, particularly mosquitoes.[10] It acts as an antagonist to specific odorant receptors (ORs), which are crucial for detecting chemical cues from the environment, including those from potential hosts.[11]

The following diagrams illustrate the normal olfactory signaling pathway in an insect olfactory sensory neuron (OSN) and how this compound disrupts this process.

G cluster_0 Olfactory Sensory Neuron Odorant Odorant OR Odorant Receptor (OR) Odorant->OR Binds G_protein G-protein OR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Firing (Signal to Brain) Ion_Channel->Depolarization Cation Influx

Caption: Normal olfactory signal transduction in an insect.

G cluster_0 Olfactory Sensory Neuron Odorant Odorant OR Odorant Receptor (OR) Odorant->OR Undecanone This compound Undecanone->OR Blocks Binding No_Activation No Signal Transduction OR->No_Activation Inhibition

Caption: Inhibition of olfactory signaling by this compound.

As depicted, in a normal physiological state, odorant molecules bind to specific ORs on the dendrites of OSNs. This binding event triggers a conformational change in the receptor, leading to the activation of a G-protein-coupled signaling cascade.[12] This cascade typically involves the production of second messengers, such as cyclic AMP (cAMP), which in turn open ion channels.[13] The resulting influx of cations depolarizes the neuron, generating an action potential that is transmitted to the brain, signaling the presence of the odorant.[14]

This compound disrupts this process by acting as a competitive antagonist at the OR.[11] It binds to the receptor, but instead of activating it, it blocks the binding of the natural odorant molecules. This inhibition prevents the initiation of the downstream signaling cascade, and consequently, the neuron does not fire. The insect's brain does not receive the signal indicating the presence of the host-related odor, leading to a repellent behavioral response.

Applications and Future Directions

The primary application of this compound is as an active ingredient in insect and animal repellents.[1] Its natural origin and lower toxicity compared to some synthetic alternatives make it an attractive option for consumer products. It is also used in the formulation of perfumes and flavorings to impart a fruity and floral character.[2]

Future research is likely to focus on several key areas:

  • Enhanced Formulations: Developing new formulations of this compound with improved longevity and efficacy as an insect repellent.

  • Broader Spectrum of Activity: Investigating the repellent activity of this compound against a wider range of insect pests.

  • Synergistic Effects: Exploring the potential for synergistic effects when this compound is combined with other natural or synthetic repellent compounds.

  • Biosynthesis: Investigating and optimizing the biosynthetic pathways for this compound production in microbial or plant-based systems as a sustainable alternative to chemical synthesis.

Conclusion

This compound is a multifaceted natural compound with a rich history and significant commercial and scientific importance. Its well-characterized insect-repelling properties, coupled with its use in the fragrance and flavor industries, underscore its versatility. This technical guide has provided a detailed overview of its discovery, chemical properties, and methods for its isolation and synthesis. The elucidation of its mechanism of action at the molecular level, specifically its role as an antagonist of insect odorant receptors, provides a strong foundation for the rational design of new and improved insect repellent technologies. Continued research into this valuable natural product holds promise for the development of more effective and sustainable solutions for pest management and beyond.

References

The Occurrence and Analysis of 2-Undecanone in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecanone, a naturally occurring methyl ketone, is a significant component of various essential oils, contributing to their characteristic aroma and biological activities. This technical guide provides an in-depth overview of the prevalence of this compound in different essential oils, detailed experimental protocols for its extraction and quantification, and a visualization of its biosynthetic and biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Occurrence of this compound in Essential Oils

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative data on this compound content in various essential oils as reported in scientific literature. The primary source of high concentrations of this compound is the Ruta genus, commonly known as rue.

Essential Oil SourcePlant PartThis compound Concentration (%)Reference
Ruta graveolens (Common Rue)Aerial Parts35.0[1]
Ruta chalepensisAerial Parts77.18
Ruta chalepensisLeaves23.0 - 49.08[2]
Ruta chalepensisStems37.7[2]
Ruta chalepensisFruits57.5 - 58.4[2]
Ruta montanaAerial Parts81.16[3]
Zanthoxylum armatumLeaves51.8[4]
Houttuynia cordataAerial PartsMain Component[5]

Experimental Protocols

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material. The following is a generalized protocol based on methods described for Ruta species.

Materials and Equipment:

  • Fresh or dried plant material (e.g., leaves, stems, fruits)

  • Clevenger-type apparatus

  • Round-bottom flask (2 L)

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Sample Preparation: Weigh approximately 100 g of the air-dried and ground plant material.

  • Apparatus Setup: Place the plant material into a 2 L round-bottom flask and add 500 mL of distilled water. Set up the Clevenger-type apparatus for hydrodistillation.

  • Distillation: Heat the flask using a heating mantle to boil the water. The steam and volatilized essential oil will rise, condense in the condenser, and collect in the graduated tube of the Clevenger apparatus.

  • Extraction Time: Continue the distillation for 3 hours.

  • Oil Collection: After cooling, carefully collect the separated essential oil from the graduated tube.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like this compound in essential oils.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound standard (for calibration)

  • Solvent (e.g., hexane or methanol)

  • Microsyringe

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the extracted essential oil by dissolving a known amount (e.g., 10 mg) in a suitable solvent (e.g., 1 mL of hexane).

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent to create a calibration curve.

  • GC-MS Instrument Setup (Example Parameters):

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 1:50

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 240°C at a rate of 3°C/min.

      • Hold at 240°C for 5 minutes.

    • Mass Spectrometer Parameters:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 40-400.

  • Analysis:

    • Inject the prepared standard solutions and the essential oil sample solution into the GC-MS system.

    • Identify the this compound peak in the chromatogram of the essential oil by comparing its retention time and mass spectrum with that of the pure standard. The mass spectrum of this compound will show characteristic fragments.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the essential oil sample by interpolating its peak area on the calibration curve.

    • Calculate the percentage of this compound in the essential oil based on the initial amount of essential oil used for the sample preparation.

Signaling Pathways and Workflows

Biosynthesis of this compound in Plants

The biosynthesis of methyl ketones, including this compound, in plants like wild tomatoes involves a two-step enzymatic process that diverts intermediates from the fatty acid synthesis pathway. This process is primarily carried out by two enzymes: Methylketone Synthase 1 (MKS1) and Methylketone Synthase 2 (MKS2).

biosynthesis_pathway FAS Fatty Acid Synthesis (in Plastid) Ketoacyl_ACP 3-Ketoacyl-ACP (C12 precursor for this compound) FAS->Ketoacyl_ACP MKS2 Methylketone Synthase 2 (Thioesterase) Ketoacyl_ACP->MKS2 Hydrolysis Keto_Acid 3-Keto Acid MKS2->Keto_Acid MKS1 Methylketone Synthase 1 (Decarboxylase) Keto_Acid->MKS1 Decarboxylation Undecanone This compound MKS1->Undecanone CO2 CO2 MKS1->CO2

Caption: Biosynthesis pathway of this compound from fatty acid precursors.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction and quantitative analysis of this compound from plant material.

experimental_workflow Plant_Material Plant Material (e.g., Ruta species) Drying Drying and Grinding Plant_Material->Drying Hydrodistillation Hydrodistillation Drying->Hydrodistillation Essential_Oil Crude Essential Oil Hydrodistillation->Essential_Oil Drying_Agent Drying (Anhydrous Na2SO4) Essential_Oil->Drying_Agent Pure_Oil Pure Essential Oil Drying_Agent->Pure_Oil Sample_Prep Sample Preparation (Dilution in Solvent) Pure_Oil->Sample_Prep GCMS GC-MS Analysis Sample_Prep->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis Result This compound Concentration (%) Data_Analysis->Result

Caption: Workflow for extraction and GC-MS analysis of this compound.

Biological Activity Signaling Pathway of this compound

Recent studies have shown that this compound can exhibit protective effects against inflammation by modulating key signaling pathways. One such mechanism involves the activation of the Nrf2/HO-1 pathway and the inhibition of the NF-κB pathway.[6]

signaling_pathway Undecanone This compound Nrf2 Nrf2 Undecanone->Nrf2 activates NFkB NF-κB Pathway Undecanone->NFkB inhibits HO1 HO-1 (Antioxidant Enzyme) Nrf2->HO1 induces expression ROS Reduced Oxidative Stress HO1->ROS leads to ROS->NFkB inhibits activation Inflammation Inflammatory Cytokines NFkB->Inflammation promotes

Caption: this compound's anti-inflammatory signaling pathway.[6]

Conclusion

This compound is a prominent constituent of several essential oils, with particularly high concentrations found in the Ruta genus. Its presence is of significant interest for various applications, including flavor, fragrance, and pharmaceuticals. The standardized protocols for hydrodistillation and GC-MS analysis provided in this guide offer a reliable framework for the extraction and quantification of this compound. Furthermore, the elucidation of its biosynthetic and biological activity pathways opens avenues for further research into its production and therapeutic potential. This technical guide serves as a foundational resource to support ongoing and future investigations into the science and application of this compound.

References

The Core of Plant Defense: A Technical Guide to Methyl Ketone Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of methyl ketones in plants, with a primary focus on the well-characterized pathway in the wild tomato species, Solanum habrochaites. Methyl ketones are volatile compounds that play a crucial role in plant defense against insect herbivores and are also of interest for their potential applications in the flavor, fragrance, and biofuel industries. This document details the core biochemical pathway, enzymatic players, and quantitative data, and provides detailed experimental protocols for the study of this fascinating metabolic process.

The Central Biosynthetic Pathway

The biosynthesis of methyl ketones in plants, particularly in S. habrochaites, is a two-step enzymatic process that diverts intermediates from the fatty acid synthesis pathway within the plastids. The primary precursors are β-ketoacyl-acyl carrier proteins (β-ketoacyl-ACPs).

The pathway involves two key enzymes:

  • Methylketone Synthase 2 (MKS2): A thioesterase that hydrolyzes the thioester bond of β-ketoacyl-ACPs to release free β-ketoacids.

  • Methylketone Synthase 1 (MKS1): A decarboxylase that acts on the liberated β-ketoacids, removing the carboxyl group to produce the final methyl ketone product, which is one carbon shorter than the β-ketoacid precursor.[1]

Both ShMKS1 and ShMKS2 are localized to the plastids, the site of fatty acid biosynthesis.[1] This co-localization facilitates the efficient channeling of intermediates from fatty acid synthesis into methyl ketone production.

Below is a diagram illustrating the core biosynthetic pathway.

Methyl_Ketone_Biosynthesis Core Methyl Ketone Biosynthetic Pathway FAS Fatty Acid Synthesis (in plastid) b_ketoacyl_ACP β-Ketoacyl-ACP FAS->b_ketoacyl_ACP provides precursor MKS2 ShMKS2 (Thioesterase) b_ketoacyl_ACP->MKS2 b_ketoacid β-Ketoacid MKS1 ShMKS1 (Decarboxylase) b_ketoacid->MKS1 MK Methyl Ketone MKS2->b_ketoacid hydrolyzes MKS1->MK decarboxylates

Core Methyl Ketone Biosynthetic Pathway

Quantitative Data

Enzyme Kinetics

The kinetic properties of ShMKS1 have been characterized, providing insights into its catalytic efficiency.

EnzymeSubstrateKm (µM)kcat (min-1)Reference
ShMKS13-Ketomyristic acid18.4 ± 5.6227.9 ± 24.1[2]
Substrate Specificity

While comprehensive kinetic data across all potential substrates is limited, the substrate preferences of ShMKS1 and ShMKS2 have been inferred from the profiles of methyl ketones produced in their native plant host and in heterologous expression systems. S. habrochaites primarily produces 2-undecanone (C11), 2-tridecanone (C13), and 2-pentadecanone (C15), suggesting that the enzyme system preferentially utilizes C12, C14, and C16 β-ketoacyl-ACP precursors.

EnzymeSubstrate(s)Observed ProductsNotes
ShMKS1 & ShMKS2β-ketododecanoyl-ACP (C12)This compound (C11)High abundance in S. habrochaites trichomes.
ShMKS1 & ShMKS2β-ketomyristoyl-ACP (C14)2-Tridecanone (C13)High abundance in S. habrochaites trichomes.
ShMKS1 & ShMKS2β-ketopalmitoyl-ACP (C16)2-Pentadecanone (C15)Moderate abundance in S. habrochaites trichomes.

In vitro assays have shown that purified ShMKS1 can catalyze the formation of this compound, 2-tridecanone, and 2-pentadecanone from their corresponding β-ketoacyl-ACP precursors with similar efficiency.[3]

Methyl Ketone Concentrations in Plants

The concentration of methyl ketones varies significantly between different tomato species and even among accessions of the same species.

Plant Species/AccessionMethyl Ketone(s)Concentration (µg/g fresh weight)Reference
Lycopersicon hirsutum f. glabratum (PI 134417)Total Methyl Ketonesup to 5500[4]
Lycopersicon hirsutum f. glabratumThis compound, 2-Tridecanone2700 - 5500
Lycopersicon esculentum (cultivated tomato)Total Methyl Ketonesup to 80
S. habrochaites (PI126449)This compound, 2-Tridecanone, 2-PentadecanoneHigh levels[3]

Experimental Protocols

Heterologous Expression and Purification of His-tagged ShMKS1 and ShMKS2

This protocol describes the expression of His-tagged ShMKS1 and ShMKS2 in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).

Workflow Diagram:

Protein_Purification_Workflow Heterologous Protein Expression and Purification cluster_expression Expression cluster_purification Purification Clone Clone ShMKS1/ShMKS2 into pET vector with His-tag Transform Transform into E. coli (e.g., BL21(DE3)) Clone->Transform Culture Grow culture and induce with IPTG Transform->Culture Harvest Harvest cells by centrifugation Culture->Harvest Lyse Lyse cells (e.g., sonication) Harvest->Lyse Clarify Clarify lysate (centrifugation) Lyse->Clarify Bind Bind to Ni-NTA resin Clarify->Bind Wash Wash resin with low imidazole buffer Bind->Wash Elute Elute protein with high imidazole buffer Wash->Elute

Protein Expression and Purification Workflow

Methodology:

  • Cloning: The coding sequences for ShMKS1 and ShMKS2 (without the transit peptide) are PCR amplified and cloned into a suitable bacterial expression vector containing an N-terminal or C-terminal polyhistidine (His) tag (e.g., pET-28a).

  • Transformation: The resulting constructs are transformed into a competent E. coli expression strain, such as BL21(DE3).

  • Expression:

    • Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Harvest and Lysis:

    • Harvest the bacterial cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice or using a French press.

  • Purification:

    • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with several column volumes of wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the His-tagged protein with elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Verification: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot using an anti-His antibody or by mass spectrometry.

In Vitro Enzyme Assay for ShMKS1 (Decarboxylase)

This assay measures the decarboxylase activity of ShMKS1 by quantifying the methyl ketone product formed from a β-ketoacid substrate.

Methodology:

  • Substrate Preparation: Synthesize or obtain the desired β-ketoacid substrate (e.g., 3-ketomyristic acid for the production of 2-tridecanone).

  • Reaction Mixture:

    • Prepare a reaction mixture containing the β-ketoacid substrate (e.g., 20 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Initiate the reaction by adding a known amount of purified ShMKS1 protein (e.g., 1-5 µg).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes).

  • Product Extraction:

    • Stop the reaction by adding an equal volume of an organic solvent such as hexane or ethyl acetate.

    • Vortex vigorously to extract the methyl ketone product into the organic phase.

    • Centrifuge to separate the phases and collect the organic layer.

  • Quantification:

    • Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quantify the methyl ketone product by comparing its peak area to a standard curve of the authentic compound.

In Vitro Enzyme Assay for ShMKS2 (Thioesterase)

This assay is more complex due to the instability of the β-ketoacyl-ACP substrate. It measures the release of the β-ketoacid from its ACP-tethered form.

Methodology:

  • Substrate Synthesis: The β-ketoacyl-ACP substrate (e.g., β-ketomyristoyl-ACP) needs to be synthesized enzymatically in situ or obtained from a specialized source.

  • Reaction Mixture:

    • Prepare a reaction mixture containing the β-ketoacyl-ACP substrate in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5).

    • Initiate the reaction by adding purified ShMKS2 protein.

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period.

  • Product Derivatization and Extraction:

    • Stop the reaction and derivatize the resulting β-ketoacid to a more stable form for analysis. One method is to convert it to its methyl ketone by acidification and heating, which promotes decarboxylation.

    • Extract the resulting methyl ketone with an organic solvent as described in the MKS1 assay.

  • Quantification:

    • Analyze and quantify the derivatized product (methyl ketone) by GC-MS. The amount of methyl ketone formed is indicative of the thioesterase activity of ShMKS2.

GC-MS Analysis of Methyl Ketones from Plant Trichomes

This protocol outlines the extraction and quantification of methyl ketones from the glandular trichomes of tomato leaves.

Methodology:

  • Sample Collection:

    • Collect fresh young leaves from the plant of interest.

    • For trichome-specific analysis, the trichomes can be isolated by methods such as glass bead abrasion or by dipping the leaves in a suitable solvent.

  • Extraction:

    • Immerse a known weight of leaf tissue in a measured volume of an organic solvent like tert-butyl methyl ether (MTBE) or hexane for a short period (e.g., 1-2 minutes) to extract surface compounds, including those from trichomes.[5]

    • Include an internal standard (e.g., a C-even methyl ketone not present in the sample) for accurate quantification.

  • GC-MS Analysis:

    • Inject an aliquot of the extract into a GC-MS system.

    • GC Conditions (example):

      • Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).

      • Inlet temperature: 250°C.

      • Oven program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • MS Conditions:

      • Ionization mode: Electron Impact (EI) at 70 eV.

      • Scan range: m/z 40-400.

  • Data Analysis:

    • Identify methyl ketones based on their retention times and mass spectra compared to authentic standards.

    • Quantify the identified methyl ketones by integrating the peak areas and comparing them to the internal standard and a calibration curve.

Signaling Pathways and Regulation

The regulation of methyl ketone biosynthesis is not as well understood as the core pathway. However, the expression of ShMKS1 and ShMKS2 is known to be highly specific to the glandular trichomes of S. habrochaites, suggesting tight transcriptional control. Further research is needed to elucidate the signaling pathways, such as those involving jasmonates or other defense-related hormones, that may regulate the expression of these key biosynthetic genes in response to herbivory or other environmental stresses.

Logical Relationship Diagram:

Regulatory_Hypothesis Hypothesized Regulatory Control Herbivory Herbivory/ Biotic Stress Signaling Hormonal Signaling (e.g., Jasmonates) Herbivory->Signaling Transcription Transcription Factors Signaling->Transcription MKS_Genes ShMKS1 & ShMKS2 Gene Expression Transcription->MKS_Genes MK_Biosynthesis Methyl Ketone Biosynthesis MKS_Genes->MK_Biosynthesis

Hypothesized Regulatory Control

Conclusion

The biosynthesis of methyl ketones in plants is a specialized metabolic pathway with significant ecological and industrial relevance. The identification and characterization of the MKS1 and MKS2 enzymes in S. habrochaites have provided a solid foundation for understanding this process. The experimental protocols and quantitative data presented in this guide offer valuable resources for researchers aiming to further investigate the biochemistry, regulation, and potential applications of this important class of plant natural products. Future research will likely focus on elucidating the regulatory networks controlling this pathway and on metabolic engineering efforts to produce valuable methyl ketones in microbial or crop systems.

References

2-Undecanone as a Volatile Organic Compound: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2-Undecanone, a saturated methyl ketone and a significant volatile organic compound (VOC), is a naturally occurring substance found in a variety of plants and fruits, including rue, wild tomatoes, bananas, and cloves.[1][2] It is characterized by a strong, fatty, and floral odor. Beyond its role in the flavor and fragrance industry, this compound has garnered considerable scientific interest due to its potent insect-repellent properties, positioning it as a viable alternative to synthetic repellents like DEET.[3][4][5] This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, natural occurrence, synthesis, and diverse applications. A key focus is placed on its biological activities, including its interaction with immune cells and its role in cellular signaling pathways. Detailed experimental protocols for key assays and relevant data are presented to support researchers, scientists, and drug development professionals in their work with this multifaceted compound.

Physicochemical Properties of this compound

This compound, also known as methyl nonyl ketone, is a colorless to slightly yellow oily liquid.[3][6] It is soluble in organic solvents such as ethanol, ether, and acetone but is insoluble in water.[6][7] A comprehensive summary of its physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₂₂O[2][5][8]
Molecular Weight 170.3 g/mol [8]
CAS Number 112-12-9[3][8]
Appearance Colorless to light yellow liquid[3][5][8]
Odor Strong, characteristic rue-like, sweet, peach-like on dilution[3]
Melting Point 11-13 °C (lit.)[3]
Boiling Point 231-232 °C (lit.)[3]
Density 0.825 g/mL at 25 °C (lit.)[3]
Vapor Pressure <1 mm Hg (20 °C)[3]
Flash Point 89 °C (closed cup)[6][9]
Refractive Index n20/D 1.43 (lit.)[3]
Solubility Insoluble in water; Soluble in organic solvents[6][7]

Natural Occurrence and Biosynthesis

This compound is a naturally occurring compound found in a wide array of plant species and fruits. It is a significant component of the essential oil of rue (Ruta graveolens).[7] Other natural sources include bananas, cloves, ginger, guava, strawberries, and wild-grown tomatoes.[1][2] In some plants, it is synthesized in glandular trichomes and is believed to play a role in defense against herbivores.

Metabolic engineering efforts have successfully established pathways for the biosynthesis of this compound in microorganisms like Escherichia coli.[10][11] This is typically achieved by leveraging the β-oxidation pathway and introducing specific thioesterases and other enzymes to convert fatty acids into the desired methyl ketone.[10][11]

Applications

The applications of this compound are diverse, ranging from fragrances and flavorings to more specialized uses in pest control and potentially in medicine.

Insect Repellent

The most prominent application of this compound is as an insect repellent.[1][2][12] It is the active ingredient in some commercially available dog and cat repellents and has been investigated as a mosquito and tick repellent for human use.[2][4][13] Its efficacy is often compared to that of DEET.[3][4]

Flavor and Fragrance

Due to its strong and characteristic odor, this compound is used in the perfumery and flavoring industries to impart fruity and floral notes.[1][2]

Antimicrobial and Nematicidal Activity

Research has indicated that this compound possesses antimicrobial properties, with the potential for use in food preservation.[8] It has also demonstrated nematicidal activity against root-knot nematodes, suggesting its potential as a biocontrol agent in agriculture.[14]

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the specific biological effects of this compound at the cellular level, revealing its interaction with key signaling pathways involved in inflammation and immune response.

Modulation of Neutrophil Activity

This compound, a volatile organic compound produced by Pseudomonas aeruginosa, has been shown to modulate neutrophil activity.[15] It acts as a chemoattractant for neutrophils, stimulating their migration. This process is mediated through a Gαi-protein coupled receptor and phospholipase C (PLC)-dependent calcium signaling.[15]

G_protein_signaling This compound Induced Neutrophil Chemotaxis Pathway Undecanone This compound GPCR Gαi-protein coupled receptor Undecanone->GPCR binds Gai Gαi GPCR->Gai activates PLC Phospholipase C (PLC) Gai->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release induces Chemotaxis Neutrophil Chemotaxis Ca_release->Chemotaxis leads to Nrf2_NFkB_pathway Protective Mechanism of this compound Against PM2.5-Induced Inflammation PM25 PM2.5 ROS Oxidative Stress (ROS) PM25->ROS Undecanone This compound Nrf2 Nrf2 Undecanone->Nrf2 activates Protection Cardioprotection Undecanone->Protection NFkB NF-κB Activation ROS->NFkB activates HO1 HO-1 Nrf2->HO1 induces Nrf2->NFkB inhibits HO1->ROS inhibits Inflammation Cardiac Inflammation (e.g., increased cytokines) HO1->Inflammation reduces NFkB->Inflammation promotes Protection->Inflammation Synthesis_Workflow General Workflow for this compound Synthesis Reactants Reactants: Decanoic Acid + Acetic Acid Reaction Ketonization Reaction (High Temperature) Reactants->Reaction Catalyst Metal Oxide Catalyst (e.g., Thorium oxide) Catalyst->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification (e.g., Fractional Distillation) Crude->Purification Product Pure this compound Purification->Product

References

toxicological data of 2-Undecanone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Toxicological Profile of 2-Undecanone

Introduction

This compound (CAS No. 112-12-9), also known as methyl nonyl ketone, is a colorless, oily liquid with a characteristic strong odor.[1] It is found naturally in various plants and is used as a fragrance ingredient, a flavoring agent, and an animal repellent.[1][2] This technical guide provides a comprehensive overview of the toxicological data for this compound, intended for researchers, scientists, and professionals in drug development. The information is presented with detailed experimental protocols and quantitative data summaries to facilitate a thorough understanding of its safety profile.

Acute Toxicity

The acute toxicity of this compound has been evaluated through oral and dermal routes in several animal models. The substance exhibits low acute toxicity.

Table 1: Acute Toxicity of this compound

Test TypeRoute of ExposureSpeciesDose/DurationToxic EffectsReference
LD50OralRat5,000 mg/kgDetails of toxic effects not reported other than lethal dose value.[3][4]
LD50OralMouse3,880 mg/kgDetails of toxic effects not reported other than lethal dose value.[3][4]
LD50DermalRabbit> 5,000 mg/kgDetails of toxic effects not reported other than lethal dose value.[3][4][5]

Inhalation of high concentrations of ketone vapors may cause irritation to the nose, throat, and mucous membranes, and can lead to central nervous system depression with symptoms like headache, dizziness, and fatigue.[1]

Skin and Eye Irritation

Studies on the irritation potential of this compound on skin and eyes have been conducted.

Skin Irritation

This compound may cause skin irritation after prolonged or repeated exposure, leading to redness, swelling, and scaling.[1] However, some sources suggest it is unlikely to produce irritant dermatitis as described in EC Directives.[1] A human study with 5% this compound in petrolatum showed no irritation.[2]

Table 2: Skin and Eye Irritation Data for this compound

Test TypeSpeciesObservationReference
Dermal IrritationRabbitErythema and eschar formation were present in 6/6 animals through 72 hours. Edema was noted in 5/6 animals at 30-60 minutes.[6]
Eye IrritationRabbitConjunctival irritation was observed in 6/6 rabbits through 24 hours, with recovery by day 7.[6]
Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This in vitro test is designed to predict the skin irritation potential of chemicals by assessing cell viability in a reconstructed human epidermis model.[7][8][9][10]

  • Tissue Preparation: Reconstructed human epidermis tissues are equilibrated in culture medium.

  • Test Chemical Application: The test chemical is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also applied to separate tissues.

  • Incubation: The tissues are incubated for a defined period (e.g., 60 minutes).

  • Rinsing: After incubation, the test chemical is thoroughly washed from the tissue surface.

  • Post-Incubation: Tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

  • Viability Assessment: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is then extracted and quantified spectrophotometrically.

  • Classification: A chemical is identified as an irritant (UN GHS Category 2) if the mean relative tissue viability is reduced to ≤ 50% of the negative control.[11]

G cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure & Analysis cluster_classification Classification A Reconstructed Human Epidermis (RhE) Tissues B Equilibration in Culture Medium A->B C Topical Application of Test Chemical, Positive Control, and Negative Control B->C D Incubation (e.g., 60 minutes) C->D E Rinsing of Tissues D->E F Post-Incubation in Fresh Medium (e.g., 42 hours) E->F G MTT Assay for Cell Viability F->G H Data Analysis: Compare to Controls G->H I Viability ≤ 50%? H->I J Irritant (UN GHS Category 2) I->J Yes K Non-Irritant I->K No

Caption: Workflow for the In Vitro Skin Irritation Test (OECD TG 439).

Skin Sensitization

The potential for this compound to cause skin sensitization has been assessed in human studies.

Table 3: Skin Sensitization of this compound

Test TypeSpeciesConcentrationResultReference
Human Maximization TestHuman5%No sensitization reactions observed.[2][12]

Based on the weight of evidence from human studies and structural analysis, this compound is not considered to pose a safety concern for skin sensitization at current declared use levels.[12]

Experimental Protocol: Human Maximization Test

The human maximization test is a predictive test to determine the potential of a substance to induce allergic contact dermatitis.

  • Induction Phase: The test material is applied under an occlusive patch to the same site on the skin of volunteers for a series of applications (e.g., five 48-hour applications over a two-week period). This is intended to induce a hypersensitive state.

  • Rest Period: A rest period of 10-14 days follows the induction phase, during which no applications are made.

  • Challenge Phase: The test material is applied under an occlusive patch to a new, untreated skin site.

  • Evaluation: The challenge site is observed for signs of an allergic reaction (e.g., erythema, edema) at specified time points after patch removal (e.g., 24 and 48 hours).

Genotoxicity

The genotoxic potential of this compound has been evaluated, primarily through the Ames test.

Table 4: Genotoxicity of this compound

Test TypeSystemMetabolic ActivationResultReference
Ames TestSalmonella typhimuriumWith and withoutNon-mutagenic[13]
BlueScreen Assay-With and withoutNegative for genotoxicity[12]

Based on the available data, this compound does not present a concern for genotoxicity.[12]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[14][15][16]

  • Strain Selection: Several strains of S. typhimurium with different mutations in the histidine synthesis genes are used.[14]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.[17]

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with a small amount of histidine to allow for initial growth and mutation expression.[15]

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation to a prototrophic state (regaining the ability to synthesize histidine) will form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

G cluster_setup Experimental Setup cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Analysis A Select S. typhimurium (his-) Strains D Mix Bacteria, Test Substance, and Trace Histidine A->D B Prepare Test Substance Concentrations B->D C Prepare S9 Mix for Metabolic Activation E Add S9 Mix (+S9) or Buffer (-S9) C->E D->E F Pre-incubation (optional) E->F G Add Mixture to Top Agar F->G H Pour onto Minimal Glucose Agar Plates G->H I Incubate at 37°C for 48-72 hours H->I J Count Revertant Colonies (his+) I->J K Significant increase vs. control? J->K L Mutagenic K->L Yes M Non-Mutagenic K->M No

Caption: General workflow for the Ames Test for mutagenicity assessment.

Repeated Dose and Developmental Toxicity

There is no repeated dose toxicity data available for this compound itself. However, data from a read-across analog, 2-heptanone (CAS # 110-43-0), is used to support the safety assessment.[12]

Table 5: Repeated Dose and Developmental Toxicity

Test TypeSubstanceSpeciesRouteNOAELObservationsReference
13-Week Study2-HeptanoneRatOral Gavage500 mg/kg/dayNo adverse effects observed.[12]
Developmental ToxicityThis compoundHamsterOral Gavage-No significant developmental effects reported at doses up to 960 mg/kg/day.[12]

The use of read-across data from 2-heptanone suggests that the margin of exposure for this compound is adequate for both repeated dose and reproductive toxicity endpoints at current use levels.[12]

Caption: Logical diagram of the read-across approach for toxicity assessment.

Conclusion

The available toxicological data for this compound indicate a low level of acute toxicity. It is not considered to be a skin sensitizer or to have genotoxic potential. While it may cause mild to moderate skin and eye irritation upon direct contact, these effects appear to be transient. The safety assessment for repeated dose toxicity is supported by data from a structurally similar analog, 2-heptanone. Overall, the existing information supports the safe use of this compound in its current applications when handled in accordance with good industrial hygiene and safety practices.

References

An In-depth Technical Guide to the Biodegradation Pathways of 2-Undecanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecanone, a naturally occurring methyl ketone found in various plants and microorganisms, is of significant interest due to its applications as a fragrance, flavoring agent, and insect repellent. Understanding its biodegradation is crucial for environmental fate analysis and for harnessing microbial catabolism for bioremediation and biocatalysis. This technical guide provides a comprehensive overview of the core biodegradation pathways of this compound, focusing on the enzymatic reactions, metabolic intermediates, and relevant microorganisms. This document details the primary subterminal oxidation pathway involving a Baeyer-Villiger monooxygenase and an esterase, and also explores a potential terminal oxidation route. Quantitative data on enzyme kinetics and substrate conversion are summarized, and detailed experimental protocols for studying this compound biodegradation are provided.

Introduction

This compound (C₁₁H₂₂O), also known as methyl nonyl ketone, is a saturated methyl ketone. Its presence in the environment is attributed to both natural sources and industrial applications. The microbial degradation of this compound is a key process in its environmental turnover. The primary mechanism for the microbial breakdown of aliphatic methyl ketones is initiated by an oxidative attack, which can occur either at the subterminal carbon atom adjacent to the carbonyl group or at the terminal methyl group of the alkyl chain. This guide will delve into the specifics of these pathways, with a focus on the well-documented subterminal oxidation route.

Biodegradation Pathways of this compound

Microorganisms, particularly bacteria of the genera Pseudomonas and Rhodococcus, have been shown to degrade this compound and its analogs. The two primary proposed pathways for its degradation are subterminal oxidation and terminal oxidation.

Subterminal Oxidation Pathway

The most extensively documented pathway for the biodegradation of this compound and other long-chain methyl ketones is the subterminal oxidation pathway. This pathway is initiated by a Baeyer-Villiger monooxygenase (BVMO), followed by the action of an esterase.

The key steps are:

  • Baeyer-Villiger Oxidation: A BVMO catalyzes the insertion of an oxygen atom between the carbonyl carbon and the adjacent methylene group of this compound. This reaction converts the ketone into an ester, specifically nonyl acetate.

  • Ester Hydrolysis: An esterase then hydrolyzes nonyl acetate to yield 1-nonanol and acetate.

  • Further Metabolism: The resulting 1-nonanol can be oxidized to nonanoic acid, which then enters the β-oxidation pathway for complete mineralization. Acetate can be converted to acetyl-CoA and enter the citric acid cycle.

This pathway has been elucidated through studies on the degradation of the longer-chain analog, 2-tridecanone, by Pseudomonas multivorans and Pseudomonas aeruginosa, where the intermediate undecyl acetate was identified[1].

Subterminal_Oxidation_Pathway This compound This compound Nonyl acetate Nonyl acetate This compound->Nonyl acetate Baeyer-Villiger Monooxygenase (BVMO) 1-Nonanol 1-Nonanol Nonyl acetate->1-Nonanol Esterase Acetate Acetate Nonyl acetate->Acetate Esterase Nonanoic acid Nonanoic acid 1-Nonanol->Nonanoic acid Alcohol Dehydrogenase Citric Acid Cycle Citric Acid Cycle Acetate->Citric Acid Cycle β-Oxidation β-Oxidation Nonanoic acid->β-Oxidation

Subterminal oxidation pathway of this compound.
Terminal Oxidation Pathway

An alternative, though less specifically detailed for this compound, is the terminal oxidation pathway. This pathway is initiated by an alkane monooxygenase (AlkB), which typically acts on the terminal methyl group of alkanes.

The proposed steps are:

  • Terminal Hydroxylation: An alkane monooxygenase hydroxylates the terminal methyl group (ω-carbon) of the nonyl chain of this compound, forming 11-hydroxy-2-undecanone.

  • Oxidation to Aldehyde and Carboxylic Acid: The terminal alcohol is then successively oxidized to an aldehyde and then to a carboxylic acid, resulting in 2-oxo-undecanoic acid.

  • Further Degradation: The resulting keto-acid would then be further metabolized, likely through pathways analogous to fatty acid degradation.

Terminal_Oxidation_Pathway This compound This compound 11-Hydroxy-2-undecanone 11-Hydroxy-2-undecanone This compound->11-Hydroxy-2-undecanone Alkane Monooxygenase (AlkB) 2-Oxo-undecanal 2-Oxo-undecanal 11-Hydroxy-2-undecanone->2-Oxo-undecanal Alcohol Dehydrogenase 2-Oxo-undecanoic acid 2-Oxo-undecanoic acid 2-Oxo-undecanal->2-Oxo-undecanoic acid Aldehyde Dehydrogenase Central Metabolism Central Metabolism 2-Oxo-undecanoic acid->Central Metabolism

Hypothetical terminal oxidation pathway of this compound.

Quantitative Data on this compound Biodegradation

Quantitative data on the biodegradation of this compound are limited. However, studies on analogous compounds and related enzymes provide valuable insights.

EnzymeSubstrateMicroorganismParameterValueReference
Undecyl Acetate EsteraseUndecyl AcetatePseudomonas cepaciaKm2.3 x 10⁻² M[2][]
Baeyer-Villiger Monooxygenase2-DodecanoneHalopolyspora algeriensisConversion86%[4]
Methyl Ethyl Ketone (MEK) DegradationMEKPseudomonas sp. KT-3Vmax12.28 mM g⁻¹ DCW h⁻¹[5]
Methyl Ethyl Ketone (MEK) DegradationMEKPseudomonas sp. KT-3Km1.64 mM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biodegradation.

Microbial Cultivation with this compound as Sole Carbon Source

Objective: To isolate and grow microorganisms capable of utilizing this compound as a sole source of carbon and energy.

Materials:

  • Minimal Salts Medium (MSM)

  • This compound (sterile filtered)

  • Bacterial inoculum (e.g., from a contaminated site or a culture collection)

  • Sterile culture flasks and plates

  • Incubator shaker

Procedure:

  • Prepare MSM and sterilize by autoclaving.

  • Aseptically add this compound to the cooled MSM to a final concentration of 0.1% (v/v). This compound can be added directly or supplied in the vapor phase.

  • Inoculate the medium with the bacterial source.

  • Incubate at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm).

  • Monitor growth by measuring the optical density at 600 nm (OD₆₀₀).

  • For isolation of pure cultures, plate serial dilutions of the enrichment culture onto MSM agar plates with this compound supplied as the sole carbon source (vapor phase is often effective).

Enzyme Assays

Objective: To measure the activity of BVMO by monitoring the oxidation of NADPH.

Materials:

  • Cell-free extract or purified BVMO

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • NADPH

  • This compound

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NADPH (e.g., 0.2 mM), and the enzyme preparation in a cuvette.

  • Initiate the reaction by adding this compound (e.g., 1 mM, dissolved in a suitable solvent like DMSO).

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6.22 mM⁻¹ cm⁻¹).

  • The rate of NADPH oxidation is proportional to the BVMO activity.

Objective: To measure the activity of the esterase involved in the hydrolysis of the product of the BVMO reaction.

Materials:

  • Cell-free extract or purified esterase

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • p-Nitrophenyl acetate (pNPA) as a model substrate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the enzyme preparation in a cuvette.

  • Initiate the reaction by adding pNPA (e.g., 1 mM).

  • Monitor the increase in absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

  • The rate of p-nitrophenol formation is proportional to the esterase activity.

Analysis of Metabolites

Objective: To identify and quantify this compound and its metabolic intermediates.

Materials:

  • Culture supernatant or cell extract

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate

  • Derivatizing agent (e.g., BSTFA for silylation of alcohols and acids)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Acidify the aqueous sample (e.g., with HCl to pH 2).

    • Extract the metabolites with an equal volume of ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization (if necessary):

    • Add the derivatizing agent to the dried residue and heat (e.g., at 70°C for 30 minutes) to convert polar metabolites into more volatile derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature program to separate the compounds (e.g., initial temperature of 60°C, ramp to 280°C).

    • Acquire mass spectra in full scan mode.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with libraries (e.g., NIST).

    • Quantify compounds using calibration curves of authentic standards.

Objective: To separate and quantify non-volatile or thermally labile metabolites.

Materials:

  • Culture supernatant or cell extract

  • Acetonitrile, methanol, water (HPLC grade)

  • Formic acid or phosphoric acid for mobile phase modification

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Reverse-phase C18 column

Procedure:

  • Sample Preparation:

    • Centrifuge the sample to remove cells and debris.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol).

    • Monitor the elution of compounds at a suitable wavelength (e.g., 210 nm for carboxylic acids) or by mass spectrometry.

  • Data Analysis:

    • Identify compounds by comparing their retention times and spectral data with those of authentic standards.

    • Quantify compounds using calibration curves.

Experimental_Workflow cluster_cultivation Microbial Cultivation cluster_analysis Analysis cluster_enzyme Enzymatic Studies Enrichment_Culture Enrichment Culture (this compound as sole C source) Isolation Isolation of Pure Cultures Enrichment_Culture->Isolation Biomass_Growth Biomass Growth (OD600) Isolation->Biomass_Growth Substrate_Depletion Substrate Depletion (GC-MS/HPLC) Isolation->Substrate_Depletion Cell_Free_Extract Preparation of Cell-Free Extract Isolation->Cell_Free_Extract Metabolite_Identification Metabolite Identification (GC-MS/HPLC) Substrate_Depletion->Metabolite_Identification Enzyme_Assays Enzyme Assays (BVMO, Esterase) Cell_Free_Extract->Enzyme_Assays Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) Enzyme_Assays->Enzyme_Kinetics

General experimental workflow for studying this compound biodegradation.

Conclusion

The biodegradation of this compound primarily proceeds through a subterminal oxidation pathway initiated by a Baeyer-Villiger monooxygenase and followed by esterase hydrolysis. A terminal oxidation pathway may also contribute to its degradation in some microorganisms. While the key enzymatic steps have been identified, further research is needed to fully characterize the enzymes involved, their kinetics, and the regulation of the degradation pathways. The experimental protocols outlined in this guide provide a framework for researchers to investigate these aspects and to explore the potential of microorganisms for the bioremediation of this compound and the biocatalytic production of valuable chemicals.

References

Spectroscopic Profile of 2-Undecanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the spectroscopic data for 2-Undecanone (also known as methyl nonyl ketone), a compound utilized in the fragrance and flavor industries and as an insect repellent.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols relevant to researchers, scientists, and professionals in drug development.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a quantitative reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignmentReference Solvent
2.41t-CH ₂-C(O)-CDCl₃
2.13s-C(O)-CHCDCl₃
1.56quintet-CH₂-CH ₂-C(O)-CDCl₃
1.25m-(CH₂)₆-CDCl₃
0.88t-CHCDCl₃

Source: SpectraBase, Sigma-Aldrich Co. LLC.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentReference Solvent
209.2C =O (C-2)CDCl₃
43.8C H₂ (C-3)CDCl₃
31.9-(C H₂)n-CDCl₃
29.8C H₃ (C-1)CDCl₃
29.4-(C H₂)n-CDCl₃
29.3-(C H₂)n-CDCl₃
29.2-(C H₂)n-CDCl₃
24.0-(C H₂)n-CDCl₃
22.7-(C H₂)n-CDCl₃
14.1-C H₃ (C-11)CDCl₃

Source: Adapted from predicted and published data.[4][5]

Table 3: Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2925, 2855StrongC-H stretching (alkane)
1715 - 1720StrongC=O stretching (ketone)
1465MediumC-H bending (methylene)
1360MediumC-H bending (methyl)

Source: NIST, SpectraBase, general ketone IR data.[6][7][8] The strong absorption band around 1715 cm⁻¹ is characteristic of the carbonyl group in a saturated aliphatic ketone.[8][9]

Table 4: Mass Spectrometry (MS) Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment of Fragment Ion
43100[CH₃CO]⁺ (Acylium ion from α-cleavage)
58~50[C₃H₆O]⁺ (McLafferty rearrangement product)
71~30[C₄H₇O]⁺ (α-cleavage)
85~15[C₅H₉O]⁺
170~5[M]⁺ (Molecular ion)

Source: NIST Mass Spectrometry Data Center, PubChem.[4][10] The fragmentation pattern is characterized by a prominent base peak at m/z = 43, resulting from alpha-cleavage, and a significant peak at m/z = 58 due to the McLafferty rearrangement, both of which are typical for methyl ketones.[11][12]

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra of a liquid ketone.

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR).[13]

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[13] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[14]

    • Using a pipette, carefully transfer the solution into a 5 mm NMR tube to a height of 4-5 cm.[13]

  • Data Acquisition:

    • Insert the NMR tube into a spinner and use a depth gauge to ensure correct positioning.[15]

    • Place the sample into the NMR spectrometer.

    • The spectrometer's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.[13]

    • The magnetic field is "shimmed" by adjusting the shim coils to maximize field homogeneity and improve spectral resolution.[13]

    • The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[15]

    • Acquire the spectrum using an appropriate pulse sequence. For ¹H NMR, a small number of scans is usually sufficient. For ¹³C NMR, which has a much lower natural abundance, a larger number of scans is required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

    • The spectrum is phased, baseline-corrected, and referenced to the internal standard (TMS at 0 ppm).

    • Integration of the signals in the ¹H NMR spectrum is performed to determine the relative ratios of protons.

2.2 Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for a liquid sample using the Attenuated Total Reflectance (ATR) technique.

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., ZnSe or diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a single drop of liquid this compound directly onto the center of the ATR crystal. For neat liquids, no further preparation is needed.[4]

  • Data Acquisition:

    • Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.

    • Lower the ATR press arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. The instrument passes an infrared beam through the crystal, which reflects internally. The beam penetrates a short distance into the sample at each reflection point, and specific frequencies are absorbed.

  • Data Processing:

    • The instrument's software automatically subtracts the background spectrum from the sample spectrum.

    • The resulting spectrum displays transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the significant absorption peaks corresponding to the functional groups present in the molecule.

2.3 Mass Spectrometry (MS)

This protocol outlines the general procedure for analyzing a volatile liquid like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

    • Transfer the solution to an autosampler vial.

  • Data Acquisition (GC-MS):

    • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet, where it is vaporized.

    • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

    • As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • In the ion source, Electron Ionization (EI) is used. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[4]

    • The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Processing:

    • A detector records the abundance of each ion at each m/z value, generating a mass spectrum.

    • The spectrum is analyzed to identify the molecular ion peak (if present) and the characteristic fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the chemical analysis of a compound like this compound using spectroscopic methods.

Spectroscopic_Workflow cluster_prep 1. Sample Handling cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Processing cluster_interp 4. Interpretation & Verification Sample Pure Compound (this compound) Prep Sample Preparation (Dissolving, Diluting) Sample->Prep NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Proc_NMR FID Processing & Fourier Transform NMR->Proc_NMR Proc_IR Background Subtraction IR->Proc_IR Proc_MS Chromatogram & Spectrum Generation MS->Proc_MS Interp Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Proc_NMR->Interp Proc_IR->Interp Proc_MS->Interp Structure Structural Elucidation & Verification Interp->Structure

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

The Role of 2-Undecanone in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecanone, a naturally occurring methyl ketone found in a variety of plant species, plays a significant role in direct and indirect defense mechanisms against a broad spectrum of herbivores and pathogens. This volatile organic compound, sequestered in specialized structures such as glandular trichomes, exhibits potent insecticidal, repellent, and antifungal properties. Its biosynthesis, originating from fatty acid metabolism, can be induced by biotic stressors, suggesting a regulated defense response. This technical guide provides an in-depth overview of the current understanding of this compound's role in plant defense, including its biosynthesis, mode of action, and the experimental methodologies used to elucidate its function. Quantitative data on its efficacy and concentration are summarized, and key signaling pathways and experimental workflows are visualized.

Introduction

This compound (also known as methyl nonyl ketone) is an aliphatic methyl ketone that has been identified as a key component of the chemical defense arsenal in several plant species. It is notably abundant in the glandular trichomes of wild tomato species such as Solanum habrochaites (formerly Lycopersicon hirsutum f. glabratum), and is also found in plants like rue (Ruta graveolens) and Houttuynia cordata.[1][2][3][4][5] Its strong, characteristic odor contributes to its repellent properties against a wide range of arthropods.[6] Beyond repellency, this compound also exhibits direct toxicity to various insects and has demonstrated antifungal and nematicidal activity.[4][7] This multifaceted defensive capability makes this compound a subject of significant interest for the development of natural pesticides and for understanding the intricate chemical ecology of plant-pest interactions.

Quantitative Data on this compound Efficacy and Occurrence

The following tables summarize quantitative data regarding the concentration of this compound in plant tissues and its efficacy against various pests.

Table 1: Concentration of this compound in Plant Tissues

Plant SpeciesAccessionPlant TissueConcentration (% wet weight)Reference
Lycopersicon hirsutum f. glabratumPI 134417Foliage0.084 ± 0.026[8]
Zanthoxylum armatumN/ALeaf Essential Oil51.8% of total oil[9]

Table 2: Insecticidal and Repellent Efficacy of this compound

Target OrganismBioassay TypeConcentration / DoseEffectReference
Solenopsis invicta (Red Imported Fire Ant)Toxicity AssayLC50: 44.59 µg/gToxic to worker ants[4]
Solenopsis invicta (Red Imported Fire Ant)Repellency Assay62.5 µg/gSignificant repellency, similar to DEET[4]
Heliothis zea (Corn Earworm)Dietary Incorporation0.055% (wet wt)Pupal mortality[8]
Amblyomma americanum (Lone Star Tick)Filter Paper Assay0.63 mg/cm²74% repellency at 2 hours[10]
Dermacentor variabilis (American Dog Tick)Filter Paper Assay0.63 mg/cm²75% repellency at 2 hours[10]
German CockroachesTopical ApplicationNot specifiedHigher mortality than Raid[11]

Table 3: Antifungal and Nematicidal Activity of this compound

Target OrganismActivityObservationsReference
Yeasts and MoldsAntifungalMore effective against yeasts and molds than bacteria[7]
Caenorhabditis elegansNematicidal & RepellentInduces repellent behavior and contact toxicity
Meloidogyne incognitaNematicidal & RepellentInduces repellent behavior and contact toxicity

Biosynthesis and Signaling

The production of this compound in plants is linked to fatty acid metabolism. While the complete biosynthetic pathway is still under full elucidation in all relevant species, it is understood to involve the β-oxidation of fatty acids. Herbivory or pathogen attack can trigger a signaling cascade that leads to the increased synthesis of defensive compounds like this compound. The jasmonic acid (JA) signaling pathway is a primary candidate for regulating this induced defense response.

Proposed Signaling Pathway for Induced this compound Production

Herbivore feeding or tissue damage leads to the synthesis of jasmonic acid, which then activates transcription factors (TFs) like MYC2. These TFs can upregulate the expression of genes involved in specialized metabolic pathways, including those for fatty acid metabolism leading to the production of methyl ketones like this compound.

jasmonic_acid_pathway herbivory Herbivore Attack / Wounding ja_synthesis Jasmonic Acid (JA) Biosynthesis herbivory->ja_synthesis ja_ile JA-Isoleucine (JA-Ile) (Active form) ja_synthesis->ja_ile coi1 COI1 Receptor Complex ja_ile->coi1 binds jaz JAZ Repressor Proteins coi1->jaz promotes degradation myc2 MYC2 (Transcription Factor) jaz->myc2 represses fatty_acid_metabolism Fatty Acid Metabolism Genes (e.g., β-oxidation enzymes) myc2->fatty_acid_metabolism activates transcription undecanone This compound Synthesis fatty_acid_metabolism->undecanone defense Plant Defense Response undecanone->defense

Proposed Jasmonic Acid signaling pathway for this compound induction.

Mode of Action

The defensive properties of this compound are a result of its interaction with the physiological and neurological systems of pests and pathogens.

Against Insects

The primary mode of action of this compound as a repellent is through the insect's olfactory system. It can act as a modulator of odorant receptors (ORs), either by directly activating them or by inhibiting their response to other odorants.[2][12] This disruption of normal olfactory cues prevents the insect from locating its host plant. At higher concentrations, this compound can be toxic, though the precise toxicological mechanism is not fully elucidated but may involve neurotoxicity.

mode_of_action_insect undecanone This compound or Insect Odorant Receptor (OR) undecanone->or binds/modulates toxicity Toxicity (at high conc.) undecanone->toxicity neuron Olfactory Sensory Neuron or->neuron alters signaling cns Central Nervous System (CNS) neuron->cns behavior Repellent Behavior cns->behavior triggers

Mode of action of this compound on insect olfactory system.
Against Fungi and Nematodes

The antifungal mechanism of this compound is likely due to its ability to disrupt fungal cell membranes, a common mode of action for lipophilic compounds. Against nematodes, this compound has a dual action of repellency, likely mediated by chemosensory neurons, and direct toxicity upon contact.

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue (GC-MS)

This protocol is a generalized procedure for the analysis of methyl ketones from plant foliage.

1. Sample Preparation:

  • Harvest fresh leaf tissue (approx. 100-200 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction:

  • Transfer the powdered tissue to a glass vial.

  • Add 1 mL of a suitable organic solvent, such as hexane or a mixture of methanol and chloroform (e.g., 2:1 v/v).

  • Add an internal standard (e.g., tridecane or another appropriate alkane) of a known concentration for accurate quantification.

  • Vortex the sample vigorously for 1 minute.

  • Sonicate for 15 minutes in a sonication bath.

  • Centrifuge at 3,000 x g for 10 minutes to pellet the plant debris.

  • Carefully transfer the supernatant to a new vial for analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injection Volume: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

  • Identification: Compare mass spectra and retention times with an authentic this compound standard.

  • Quantification: Calculate the concentration based on the peak area ratio of this compound to the internal standard.

gcms_workflow sample_prep 1. Sample Preparation (Freeze & Grind Tissue) extraction 2. Solvent Extraction (with Internal Standard) sample_prep->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant 4. Collect Supernatant centrifugation->supernatant gc_injection 5. GC-MS Injection supernatant->gc_injection separation 6. Chromatographic Separation gc_injection->separation detection 7. Mass Spectrometry Detection separation->detection analysis 8. Data Analysis (Identification & Quantification) detection->analysis

Workflow for GC-MS analysis of this compound in plant tissue.
Insect Repellency Bioassay (Two-Choice Arena)

This protocol describes a common method for assessing the repellent effects of a volatile compound on walking insects.

1. Arena Preparation:

  • Use a Petri dish (e.g., 9 cm diameter) as the testing arena.

  • Cut a filter paper disc to fit the bottom of the Petri dish.

  • Divide the filter paper in half. Treat one half with a solution of this compound in a volatile solvent (e.g., ethanol or acetone) at the desired concentration.

  • Treat the other half with the solvent alone as a control.

  • Allow the solvent to evaporate completely (e.g., for 10-15 minutes in a fume hood).

  • Reassemble the two halves of the filter paper in the Petri dish.

2. Bioassay:

  • Introduce a single insect (or a small group, depending on the species) to the center of the arena.

  • Seal the Petri dish with a lid that has small perforations for ventilation.

  • Record the position of the insect(s) at regular time intervals (e.g., every 5 minutes for 30 minutes).

  • Alternatively, record the total time the insect spends on each half of the arena over a set period.

3. Data Analysis:

  • Calculate a Repellency Index (RI) using the formula: RI = (Nc - Nt) / (Nc + Nt), where Nc is the number of insects on the control side and Nt is the number of insects on the treated side.

  • An RI value of +1 indicates complete repellency, -1 indicates complete attraction, and 0 indicates no preference.

  • Use appropriate statistical tests (e.g., Chi-squared test or t-test) to determine if the observed distribution is significantly different from a random distribution.

Antifungal Activity Bioassay (Agar Disc Diffusion)

This method is used to screen for antifungal activity of a compound.

1. Preparation of Fungal Inoculum:

  • Grow the test fungus on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until it sporulates.

  • Harvest the fungal spores by flooding the plate with sterile saline solution (e.g., 0.85% NaCl) containing a surfactant (e.g., 0.1% Tween 80).

  • Adjust the spore suspension to a standard concentration (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

2. Assay:

  • Spread 100 µL of the fungal spore suspension evenly over the surface of a fresh PDA plate.

  • Sterilize filter paper discs (6 mm diameter).

  • Impregnate a sterile disc with a known volume (e.g., 10 µL) of a solution of this compound in a solvent.

  • Place the treated disc onto the center of the inoculated agar plate.

  • Use a disc treated with the solvent alone as a negative control and a disc with a known antifungal agent (e.g., nystatin) as a positive control.

  • Seal the plates and incubate at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

3. Data Analysis:

  • Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is prevented).

  • A larger zone of inhibition indicates greater antifungal activity.

Conclusion and Future Directions

This compound is a vital component of the chemical defense systems of several plant species, offering protection against a diverse array of pests and pathogens. Its repellent and toxic properties, combined with its natural origin, make it a promising candidate for the development of novel biopesticides. Future research should focus on several key areas:

  • Elucidation of Biosynthetic Pathways: A complete understanding of the genes and enzymes involved in this compound biosynthesis will be crucial for metabolic engineering of crop plants to enhance their natural defenses.

  • Detailed Mode of Action Studies: Further investigation into the specific molecular targets of this compound in various pests will aid in optimizing its application and overcoming potential resistance.

  • Field Efficacy Trials: While laboratory assays have demonstrated its potential, rigorous field trials are necessary to evaluate the performance of this compound-based products under agricultural conditions.

  • Synergistic Effects: Investigating the potential synergistic effects of this compound with other plant-derived defensive compounds could lead to the development of more potent and broad-spectrum biopesticides.

By continuing to explore the multifaceted role of this compound in plant defense, researchers can unlock new strategies for sustainable pest management and contribute to global food security.

References

Methodological & Application

Application Note: Analysis of 2-Undecanone by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Undecanone, also known as methyl nonyl ketone, is a naturally occurring ketone found in various plants and fruits, such as bananas, cloves, and wild-grown tomatoes. It is utilized in the perfumery and flavoring industries and is also recognized for its insect-repelling properties. Accurate and sensitive quantification of this compound is crucial for quality control in food and fragrance products, as well as for research in chemical ecology and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation and data analysis.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound involves sample preparation, followed by injection into the GC-MS system for separation and detection, and subsequent data analysis for identification and quantification.

GCMS_Workflow Sample Sample Collection (e.g., essential oil, food matrix) Extraction Extraction (e.g., Headspace SPME) Sample->Extraction Injection Injection Port Extraction->Injection GC_Column GC Column (Separation) Injection->GC_Column Vaporization MS_Detector Mass Spectrometer (Detection & Fragmentation) GC_Column->MS_Detector Elution Data_Acquisition Data Acquisition System MS_Detector->Data_Acquisition Qualitative Qualitative Analysis (Mass Spectrum Library Matching) Data_Acquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data_Acquisition->Quantitative

Caption: Experimental workflow for this compound analysis.

Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction of this compound from liquid or solid matrices.

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and septa

  • Heater-stirrer or water bath

  • Sodium chloride (NaCl)

Procedure:

  • Place 5 g (or 5 mL) of the sample into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase and enhance the partitioning of volatile compounds into the headspace.

  • Seal the vial tightly with the screw cap.

  • Place the vial in a heater-stirrer or water bath set to 50°C.

  • Allow the sample to equilibrate for 15 minutes with gentle agitation.

  • Expose the SPME fiber to the headspace of the vial for 45 minutes at 50°C.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC-MS Parameters:

ParameterValue
GC Inlet
Injection ModeSplitless
Injector Temperature250°C
Desorption Time5 minutes
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program
Initial Temperature40°C, hold for 2 minutes
Ramp Rate10°C/min to 280°C
Final Temperature280°C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Scan Rate2 scans/second
Transfer Line Temperature280°C
Ion Source Temperature230°C
Data Analysis

Qualitative Analysis: The identification of this compound is achieved by comparing the acquired mass spectrum with reference spectra in a mass spectral library (e.g., NIST, Wiley). The retention time of the analyte peak should also be consistent with that of a known standard analyzed under the same conditions.

Quantitative Analysis: Quantification is performed using an external standard calibration curve.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) at concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Analysis of Standards: Analyze each standard solution using the same GC-MS method as for the samples.

  • Calibration Curve Construction: Plot the peak area of this compound against the corresponding concentration for each standard. Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²). A good linearity is indicated by an R² value > 0.99.[1]

  • Quantification of this compound in Samples: Analyze the prepared samples and determine the peak area for this compound. Use the equation of the calibration curve to calculate the concentration of this compound in the samples.

Data Presentation

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a prominent base peak at m/z 58 and other significant fragments.

m/zRelative Abundance (%)
43~89
58100
59~29
71~27

Data is representative and may vary slightly between instruments.

Example Calibration Data for Quantitative Analysis
Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.578,910
1.0155,678
2.5389,123
5.0775,432
10.01,560,987
Linear Regression y = 155890x - 1234
0.998

Logical Relationship Diagram

The following diagram illustrates the logical relationship between sample preparation, instrumental analysis, and data processing for the quantification of this compound.

Logical_Relationship Sample Sample Matrix (Containing this compound) SPME HS-SPME (Extraction & Concentration) Sample->SPME is processed by GCMS GC-MS System (Separation & Detection) SPME->GCMS is analyzed by RawData Raw Data (Chromatogram & Mass Spectra) GCMS->RawData generates Qual Qualitative Identification (Library Match) RawData->Qual leads to Quant Quantitative Calculation (Calibration Curve) RawData->Quant is used for Result Concentration of This compound Qual->Result Quant->Result

Caption: Quantification logic for this compound analysis.

References

Application Note: Quantification of 2-Undecanone in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Undecanone, also known as methyl nonyl ketone, is a naturally occurring organic compound found in various plants, including wild tomatoes, rue, cloves, and ginger.[1][2][3] It is a colorless oil with a strong odor and is utilized in the flavor and perfume industries.[4][5] Notably, this compound is recognized for its potent insect-repelling properties, presenting a natural alternative to synthetic repellents like DEET.[3] Its role as a plant metabolite and its various industrial applications necessitate accurate and reliable quantification in plant extracts.[6] This document provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), along with sample preparation methods and a summary of reported concentrations in various plant species.

Quantitative Data Presentation

The concentration of this compound can vary significantly among different plant species and the extraction method employed. The table below summarizes quantitative data from various studies.

Plant SpeciesPlant PartExtraction MethodQuantification MethodConcentration
Ruta graveolens (Rue)Essential OilSteam DistillationGC-MSMajor constituent
Houttuynia cordataWhole PlantNot SpecifiedGCReference standard application
Wild Tomato (Lycopersicon hirsutum)TrichomesSolvent ExtractionGC-MSHigh concentrations, acts as a natural pesticide
Cloves (Syzygium aromaticum)BudsSteam DistillationGC-MSPresent as a volatile constituent
Ginger (Zingiber officinale)RhizomeSolvent ExtractionGC-MSIdentified as a flavor component

Note: Specific percentage concentrations are highly dependent on the specific cultivar, growing conditions, and extraction efficiency. The data presented provides a qualitative and semi-quantitative overview.

Experimental Protocols

Protocol 1: Plant Sample Preparation

This protocol outlines the general steps for preparing plant material for the extraction of this compound.

1. Sample Collection and Drying:

  • Collect fresh plant material (leaves, stems, flowers, or roots).

  • Wash the material thoroughly with deionized water to remove any debris or contaminants.

  • Dry the plant material to a constant weight. A common method is to use a laboratory oven at a controlled temperature of 50-60°C for 48-72 hours to prevent the degradation of volatile compounds.

2. Grinding and Homogenization:

  • Once dried, grind the plant material into a fine powder using a Wiley mill or a mortar and pestle.

  • Sieve the powder to ensure a uniform particle size, which facilitates efficient solvent extraction.

  • Store the powdered sample in an airtight, labeled container in a cool, dark, and dry place until extraction.

3. Solvent Extraction:

  • Weigh approximately 5-10 grams of the dried, powdered plant material.

  • Place the sample in a Soxhlet apparatus or a flask for maceration.

  • Add a suitable solvent such as methanol, ethanol, or hexane. The choice of solvent will depend on the polarity of the target compound and the plant matrix. For a relatively non-polar ketone like this compound, hexane or a methanol-chloroform mixture is often effective.[7][8]

  • For Soxhlet extraction, allow the process to run for 6-8 hours. For maceration, allow the sample to soak for 24-48 hours with occasional agitation.

  • After extraction, filter the extract using Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Store the crude extract at 4°C in a sealed vial for further analysis.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for separating and quantifying volatile compounds like this compound from complex plant extracts.[9]

1. Standard Preparation:

  • Prepare a stock solution of analytical grade this compound (≥98.0% purity) in a suitable solvent (e.g., hexane or methanol) at a concentration of 1 mg/mL.

  • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation for GC-MS:

  • Dissolve a known amount of the crude plant extract in the same solvent used for the standards to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

3. GC-MS Instrumentation and Conditions:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.[10]

    • Final hold: Hold at 280°C for 10 minutes.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 500.

4. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the pure standard. The characteristic mass spectrum of this compound will show a molecular ion peak at m/z 170 and key fragment ions.

  • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Quantify the amount of this compound in the plant extract by interpolating the peak area of the sample from the calibration curve.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the quantification of this compound, particularly for less volatile samples or when derivatization is employed.

1. Standard and Sample Preparation:

  • Prepare standards and samples as described in the GC-MS protocol, using a mobile phase-compatible solvent like acetonitrile or methanol.

2. HPLC Instrumentation and Conditions:

  • Instrument: An HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.[11][12]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting condition could be 70:30 (v/v) acetonitrile:water.[11] For MS-compatible methods, formic acid can be used as a modifier instead of phosphoric acid.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength of 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the standard.

  • Construct a calibration curve and quantify the analyte in the sample as described in the GC-MS protocol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Plant Material Collection B Washing & Drying A->B C Grinding & Homogenization B->C D Solvent Extraction C->D E Filtration & Concentration D->E F Crude Extract E->F To Analysis G Instrumental Analysis (GC-MS or HPLC) F->G H Data Acquisition G->H I Peak Identification H->I To Data Processing J Calibration Curve Generation I->J K Quantification J->K L Results Reporting K->L

Caption: Experimental workflow for this compound quantification.

biosynthetic_pathway fatty_acid Fatty Acid Biosynthesis (e.g., Dodecanoic Acid) acyl_coa Dodecanoyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase beta_oxidation β-Oxidation Pathway acyl_coa->beta_oxidation beta_keto β-Ketoacyl-CoA beta_oxidation->beta_keto ketone This compound beta_keto->ketone enzyme β-Ketoacyl-CoA Thioesterase (FadM homolog) enzyme->beta_keto Acts on

Caption: Simplified biosynthetic pathway of this compound.

References

Application Notes and Protocols for the Extraction of 2-Undecanone from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecanone, also known as methyl nonyl ketone, is a naturally occurring ketone found in a variety of plant species. It is of significant interest to researchers and professionals in drug development due to its diverse biological activities, including its well-documented properties as an insect repellent and its potential antimicrobial and anti-inflammatory effects. The primary natural source for the commercial extraction of this compound is the essential oil of Rue (Ruta graveolens). Other natural sources include bananas, cloves, ginger, guava, strawberries, and wild-grown tomatoes. This document provides detailed protocols for the extraction of this compound from natural sources, focusing on hydrodistillation, solvent extraction, and supercritical fluid extraction, along with a comparative analysis of these methods.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method significantly impacts the yield of essential oil and the concentration of this compound within the extract. The following table summarizes quantitative data from various studies on the extraction of essential oils rich in this compound from Ruta species.

Extraction MethodPlant MaterialYield of Essential Oil (%)This compound in Essential Oil (%)Source
HydrodistillationRuta graveolens (dried fruits)0.3935.0[1]
HydrodistillationRuta graveolens (leaves)1.2Not Specified
Microwave-Assisted HydrodistillationRuta graveolens (leaves)2.2Not Specified
HydrodistillationRuta chalepensis5.5177.7
Solvent Extraction (unspecified solvent)Ruta graveolens (leaves)0.903Not Specified
Supercritical Fluid Extraction (CO₂)Ruta chalepensis7.8100
Steam DistillationRuta graveolens (aerial parts)0.2976.19[2]

Experimental Protocols

Protocol 1: Hydrodistillation

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials. It involves the co-distillation of water and the volatile components of the plant material.

Materials and Equipment:

  • Fresh or dried aerial parts (leaves, stems, flowers) of Ruta graveolens

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Distilled water

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Sample Preparation:

    • For fresh plant material, coarsely chop the aerial parts.

    • For dried plant material, use as is or lightly grind to increase the surface area. Drying the plant material at 40°C for 4 days can increase the oil yield.

  • Apparatus Setup:

    • Place 100 g of the prepared plant material into a 2 L round-bottom flask.

    • Add 1 L of distilled water to the flask.

    • Set up the Clevenger-type apparatus according to the manufacturer's instructions, connecting the flask, condenser, and collection tube.

  • Distillation:

    • Heat the flask using a heating mantle to bring the water to a boil.

    • Continue the distillation for a period of 3 to 5 hours. The steam and volatile oils will rise, be condensed, and collected in the graduated collection tube of the Clevenger apparatus.

  • Oil Collection and Drying:

    • Once the distillation is complete, allow the apparatus to cool.

    • Carefully collect the separated essential oil from the collection tube.

    • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Storage:

    • Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place.

Protocol 2: Solvent Extraction (Soxhlet Extraction)

Solvent extraction is a method that uses an organic solvent to dissolve the essential oil from the plant material. Soxhlet extraction is a continuous method that allows for the efficient extraction with a relatively small amount of solvent.

Materials and Equipment:

  • Dried and powdered aerial parts of Ruta graveolens

  • Soxhlet extractor with a condenser and a round-bottom flask

  • Cellulose extraction thimble

  • Heating mantle

  • Rotary evaporator

  • Ethanol (95%) or n-hexane

  • Glass vials for storage

Procedure:

  • Sample Preparation:

    • Ensure the plant material is thoroughly dried and ground into a coarse powder.

  • Apparatus Setup:

    • Place approximately 20-30 g of the powdered plant material into a cellulose extraction thimble.

    • Place the thimble inside the chamber of the Soxhlet extractor.

    • Add 250 mL of the chosen solvent (e.g., ethanol or n-hexane) to the round-bottom flask.

    • Assemble the Soxhlet apparatus with the flask, extractor, and condenser.

  • Extraction:

    • Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip into the thimble containing the plant material.

    • The solvent will fill the thimble and extract the essential oil. Once the thimble is full, the solvent and dissolved oil will siphon back into the round-bottom flask.

    • Allow this process to run continuously for 6 to 8 hours.

  • Solvent Removal:

    • After the extraction is complete, detach the round-bottom flask.

    • Remove the solvent from the extract using a rotary evaporator under reduced pressure.

  • Storage:

    • Transfer the concentrated essential oil to a sealed glass vial and store in a cool, dark place.

Protocol 3: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Carbon dioxide (CO₂) is a commonly used supercritical fluid due to its low critical temperature and pressure, non-toxicity, and non-flammability.

Materials and Equipment:

  • Dried and ground aerial parts of Ruta graveolens

  • Supercritical fluid extraction system

  • High-pressure CO₂ source

  • Co-solvent pump and solvent (e.g., ethanol)

  • Collection vials

Procedure:

  • Sample Preparation:

    • The plant material should be dried and ground to a consistent particle size to ensure efficient extraction.

  • System Parameters:

    • Pressure: 100 - 350 bar. Higher pressures generally increase the solvating power of the supercritical CO₂.

    • Temperature: 40 - 60 °C.

    • CO₂ Flow Rate: 1 - 2 kg/h .

    • Co-solvent: 5-10% ethanol can be added to increase the polarity of the supercritical fluid and enhance the extraction of certain compounds.

  • Extraction:

    • Load the ground plant material into the extraction vessel of the SFE system.

    • Pressurize and heat the system to the desired setpoints.

    • Introduce the supercritical CO₂ (and co-solvent, if used) into the extraction vessel.

    • The supercritical fluid will pass through the plant material, dissolving the this compound and other essential oil components.

    • The extract-laden fluid then flows to a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and release the extracted oil.

  • Collection and Storage:

    • The extracted oil is collected from the separator.

    • Store the extract in a sealed glass vial in a cool, dark place.

Protocol 4: Analysis of Extract by Gas Chromatography-Mass Spectrometry (GC-MS)

To determine the concentration of this compound and other components in the extracted essential oil, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical method.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Microsyringe

  • Sample vials

  • Solvent (e.g., hexane or ethanol)

  • This compound standard for identification and quantification

Procedure:

  • Sample Preparation:

    • Dilute a small amount of the essential oil extract in a suitable solvent (e.g., 1 µL of oil in 1 mL of hexane).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp up to 240 °C at a rate of 3 °C/minute, and hold at 240 °C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-500 amu.

  • Injection and Analysis:

    • Inject 1 µL of the diluted sample into the GC.

    • The components of the essential oil will be separated based on their boiling points and polarity as they pass through the capillary column.

    • The separated components will then be ionized and fragmented in the mass spectrometer, and the resulting mass spectra will be used for identification by comparing them to a spectral library (e.g., NIST).

  • Quantification:

    • The percentage of this compound in the essential oil can be determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram. For more accurate quantification, a calibration curve can be created using a this compound standard.

Mandatory Visualizations

Hydrodistillation_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Plant_Material Ruta graveolens (Aerial Parts) Drying Drying (Optional) Plant_Material->Drying Grinding Grinding Drying->Grinding Clevenger Hydrodistillation (3-5 hours) Grinding->Clevenger Separation Oil-Water Separation Clevenger->Separation Drying_Oil Drying with Na2SO4 Separation->Drying_Oil Final_Product This compound-rich Essential Oil Drying_Oil->Final_Product

Caption: Workflow for this compound extraction via hydrodistillation.

Solvent_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Plant_Material Dried Ruta graveolens Grinding Grinding Plant_Material->Grinding Soxhlet Soxhlet Extraction (6-8 hours with Ethanol/Hexane) Grinding->Soxhlet Solvent_Removal Solvent Removal (Rotary Evaporator) Soxhlet->Solvent_Removal Final_Product This compound-rich Crude Extract Solvent_Removal->Final_Product

Caption: Workflow for this compound extraction via solvent extraction.

SFE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Plant_Material Dried & Ground Ruta graveolens SFE_System Supercritical Fluid Extraction (CO2, 40-60°C, 100-350 bar) Plant_Material->SFE_System Separation Depressurization & Separation SFE_System->Separation Final_Product This compound-rich Extract Separation->Final_Product

Caption: Workflow for this compound extraction via SFE.

References

Application Note: 2-Undecanone as an Internal Standard for GC-MS Analysis of Volatile and Semi-Volatile Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing 2-Undecanone as an internal standard (IS) for the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). This compound, also known as methyl nonyl ketone, is a suitable internal standard due to its chemical stability, volatility, and chromatographic behavior. This application note details its properties, provides a step-by-step experimental protocol for its use, and presents typical performance data based on established validation parameters for similar analytical methods.

Introduction to Internal Standards in GC-MS

Quantitative analysis by GC-MS relies on the precise and accurate measurement of analyte concentrations. The use of an internal standard is a widely accepted technique to improve the reliability of quantification. An internal standard is a compound of known concentration that is added to the sample prior to analysis. It co-elutes with the analytes of interest and is used to correct for variations in sample injection volume, instrument response, and sample preparation.

An ideal internal standard should possess the following characteristics:

  • It should not be naturally present in the sample.

  • It must be chemically similar to the analytes of interest but chromatographically resolved from them.

  • It should have a similar volatility and extraction efficiency to the analytes.

  • It must be chemically inert and not react with the sample matrix or derivatizing agents.

  • It should have a known purity and be commercially available.

Properties of this compound

This compound is a C11 methyl ketone with properties that make it a strong candidate for use as an internal standard in the analysis of a wide range of volatile and semi-volatile compounds.

PropertyValue
Chemical Formula C11H22O[1]
Molecular Weight 170.29 g/mol [1]
Boiling Point 231-232 °C[1]
Melting Point 11-13 °C[2]
Density 0.83 g/cm³ at 20 °C[2]
Solubility Soluble in organic solvents like ethanol, chloroform, and acetone; insoluble in water.[1][3]
CAS Number 112-12-9[2]

Its mid-range volatility allows it to be suitable for the analysis of a broad spectrum of compounds, from smaller volatile molecules to larger semi-volatile compounds. Its ketone functionality provides a distinct mass spectrum, reducing the likelihood of isobaric interference with many common analytes.

Experimental Protocol

This protocol outlines a general procedure for the use of this compound as an internal standard. Optimization of specific parameters may be required depending on the analytes of interest and the sample matrix.

Materials and Reagents
  • This compound (≥98% purity)

  • High-purity solvents (e.g., hexane, ethyl acetate, methanol)

  • Analytes of interest (for calibration standards)

  • Sample matrix

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 1000 µg/mL.

  • Analyte Stock Solutions: Prepare individual or mixed stock solutions of the target analytes at a known concentration (e.g., 1000 µg/mL) in an appropriate solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking a constant amount of the IS Stock into varying concentrations of the analyte stock solutions. A typical concentration for the internal standard in the final solution is 10 µg/mL.

Sample Preparation
  • Accurately weigh or measure the sample to be analyzed.

  • Add a known volume of the IS Stock solution to the sample.

  • Perform the necessary extraction, cleanup, and/or derivatization steps as required for the specific application (e.g., liquid-liquid extraction, solid-phase microextraction).

  • The final extract is then ready for GC-MS analysis.

GC-MS Parameters

The following are suggested starting parameters for a GC-MS system. These should be optimized for the specific analytes.

ParameterRecommended Setting
Injection Mode Splitless
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Identification: Analytes and the internal standard are identified by their retention times and mass spectra. The NIST Mass Spectral Library can be used for confirmation.[4]

  • Quantification Ions: Select a specific, abundant, and interference-free ion for both the analyte and this compound for quantification.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard.

  • Sample Quantification: Calculate the concentration of the analyte in the sample by determining its peak area ratio to the internal standard and interpolating from the calibration curve.

Method Validation and Expected Performance

A GC-MS method using this compound as an internal standard should be validated to ensure its accuracy, precision, and reliability. Typical validation parameters and their expected ranges, based on similar validated methods for volatile and semi-volatile compounds, are presented below.[5][6][7]

Linearity

The linearity of the method is assessed by analyzing a series of calibration standards.

ParameterExpected Value
Calibration Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.995
Accuracy and Precision

Accuracy is determined by recovery studies, and precision is expressed as the relative standard deviation (RSD).

ParameterConcentration LevelExpected Recovery (%)Expected Precision (%RSD)
Intra-day Low (e.g., 0.5 µg/mL)85 - 115≤ 15
Medium (e.g., 10 µg/mL)90 - 110≤ 10
High (e.g., 50 µg/mL)90 - 110≤ 10
Inter-day Low (e.g., 0.5 µg/mL)80 - 120≤ 20
Medium (e.g., 10 µg/mL)85 - 115≤ 15
High (e.g., 50 µg/mL)85 - 115≤ 15
Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N) of the analyte peak.

ParameterExpected S/N Ratio
LOD 3:1
LOQ 10:1

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample IS_Stock This compound Stock Solution IS_Stock->Spiked_Sample Calibration_Standards Calibration Standards IS_Stock->Calibration_Standards Analyte_Stock Analyte Stock Solution(s) Analyte_Stock->Calibration_Standards GC_MS GC-MS System Spiked_Sample->GC_MS Calibration_Standards->GC_MS Chromatogram Chromatogram (Retention Time) GC_MS->Chromatogram Mass_Spectra Mass Spectra (m/z) GC_MS->Mass_Spectra Peak_Integration Peak Integration (Analyte & IS) Chromatogram->Peak_Integration Mass_Spectra->Peak_Integration Calibration_Curve Calibration Curve (Area Ratio vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantification of Analyte in Sample Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Logical_Relationship cluster_properties Key Properties cluster_corrections Corrections for Variability IS Internal Standard (this compound) Volatility Similar Volatility IS->Volatility Extraction Similar Extraction Efficiency IS->Extraction Chromatography Chromatographic Resolution IS->Chromatography Injection Injection Volume IS->Injection Instrument_Response Instrument Response IS->Instrument_Response Sample_Prep Sample Preparation IS->Sample_Prep Analyte Analyte(s) of Interest Analyte->Volatility Analyte->Extraction Analyte->Chromatography Quantification Accurate & Precise Quantification Injection->Quantification Instrument_Response->Quantification Sample_Prep->Quantification

Caption: Logical relationship of an internal standard to accurate quantification.

Conclusion

This compound is a versatile and effective internal standard for the quantitative analysis of a wide range of volatile and semi-volatile compounds by GC-MS. Its chemical and physical properties allow for its application across various sample matrices. The protocol and expected performance data provided in this application note serve as a valuable starting point for the development and validation of robust analytical methods. Researchers and scientists are encouraged to adapt and optimize the presented methodology to suit their specific analytical needs.

References

Application of 2-Undecanone in Organic Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecanone, a naturally occurring methyl ketone found in various plants, is a versatile building block in organic synthesis.[1] Its utility stems from the reactivity of the carbonyl group and the presence of α-hydrogens, allowing for a range of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving this compound, focusing on its application in the synthesis of valuable organic molecules.

Core Applications and Synthetic Utility

This compound serves as a precursor in various carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable intermediate in the synthesis of flavor compounds, insect pheromones, and potentially, pharmacologically active molecules.[1][2] The primary transformations involving this compound include Wittig reactions, Aldol (Claisen-Schmidt) condensations, and reductive aminations.

Experimental Protocols

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from carbonyl compounds.[3] In the case of this compound, this reaction can be employed to introduce a double bond at the C2 position, leading to various undecene derivatives.

Workflow for Wittig Reaction of this compound:

Wittig_Workflow start Start: Prepare Wittig Reagent react React this compound with Wittig Reagent start->react Anhydrous Solvent (e.g., THF) workup Aqueous Work-up and Extraction react->workup Quench Reaction purify Purification by Column Chromatography workup->purify Crude Product char Characterization (NMR, IR, MS) purify->char Pure Alkene Claisen_Schmidt_Flow node1 Step 1: Enolate Formation This compound is deprotonated at the α-carbon by a base (e.g., NaOH) to form a nucleophilic enolate. node2 Step 2: Nucleophilic Attack The enolate attacks the carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde). node1:f0->node2:f0 node3 Step 3: Aldol Adduct Formation An intermediate β-hydroxy ketone (aldol adduct) is formed. node2:f0->node3:f0 node4 Step 4: Dehydration The aldol adduct readily dehydrates under the reaction conditions to form the stable, conjugated α,β-unsaturated ketone. node3:f0->node4:f0 Reductive_Amination_Workflow sub Substrates: This compound & Amine imine Imine/Iminium Ion Formation (Acid Catalyst, e.g., Acetic Acid) sub->imine red In situ Reduction (e.g., Sodium Triacetoxyborohydride) imine->red work Aqueous Work-up & Extraction red->work prod Amine Product work->prod

References

Application Notes and Protocols for the Formulation of 2-Undecanone as an Insect Repellent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecanone, a naturally occurring compound found in wild tomatoes, has emerged as a promising active ingredient in insect repellent formulations.[1][2] It offers an alternative to traditional synthetic repellents. This document provides detailed application notes, experimental protocols, and efficacy data for the formulation of this compound as an effective insect repellent against a variety of arthropods, including mosquitoes and ticks.

Data Presentation: Efficacy of this compound Formulations

The repellent efficacy of this compound has been evaluated in numerous laboratory and field studies. The following tables summarize the quantitative data from these studies, offering a clear comparison of its performance against various insect species and in different formulations.

Table 1: Efficacy of this compound Against Mosquitoes

FormulationConcentration of this compoundMosquito SpeciesTest MethodProtection Time/RepellencyReference
BioUD® Spray7.75%Mixed speciesField StudyUp to 5 hours of protection[1][2]
Ethanol Solution20%Aedes aegyptiCage TestRepellent activity at 6 hours[3]
Ethanol Solution5%Aedes aegyptiCage TestStrong repellent effect[3]
Mineral Oil SolutionNot specifiedAedes aegyptiCage TestEffective for > 4 hours and 40 minutes[3]
LotionNot specifiedAedes aegyptiNot specifiedGood formulation behavior and repellency[3]

Table 2: Efficacy of this compound Against Ticks

FormulationConcentration of this compoundTick SpeciesTest MethodRepellencyReference
BioUD® Spray7.75%Amblyomma americanum, Dermacentor variabilis, Ixodes scapularisChoice TestGreater repellency than DEET against A. americanum and I. scapularis
Ethanol Solution8%Amblyomma americanumFilter Paper Assay74% repellency at 2 hours[4]
Ethanol Solution8%Dermacentor variabilisFilter Paper Assay75% repellency at 2 hours[4]
Fabric Treatment (Cheesecloth)1% (in ethanol)Ornithodoros parkeriChoice TestEssentially 100% repellency for 3 hours[3]

Signaling Pathway

The repellent effect of this compound is mediated through the insect's olfactory system. It interacts with odorant receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs). The binding of this compound to these receptors can either inhibit the neuron's response to attractant odors or directly activate the neuron, leading to a repellent behavioral response.

Insect Olfactory Signaling Pathway for this compound cluster_sensillum Olfactory Sensillum cluster_orn Olfactory Receptor Neuron (ORN) Odorant This compound Pore Sensillum Pore Odorant->Pore Enters Lymph Sensillum Lymph Pore->Lymph OBP Odorant Binding Protein (OBP) Lymph->OBP Binds to ORN_dendrite ORN Dendrite OBP->ORN_dendrite Transports to OR Odorant Receptor (OR) - Orco Complex ORN_dendrite->OR Binds to IonChannel Ion Channel OR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Leads to ActionPotential Action Potential (Signal to Brain) Depolarization->ActionPotential Generates RepellentBehavior Repellent Behavior ActionPotential->RepellentBehavior Triggers

Insect Olfactory Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound formulations.

Arm-in-Cage Test for Mosquito Repellency

This method assesses the complete protection time (CPT) of a topical repellent formulation against mosquitoes.

Materials:

  • Test formulation of this compound (e.g., lotion, spray)

  • Control substance (e.g., ethanol or the formulation base without this compound)

  • Test cage (e.g., 40x40x40 cm) containing 200 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus)

  • Human volunteers

  • Protective glove (e.g., elbow-length, mosquito-proof) with a defined exposure window (e.g., 4x6 cm)

  • Timer

Procedure:

  • Volunteer Preparation: Volunteers should avoid using scented soaps, lotions, or perfumes for at least 24 hours prior to the test. Wash the forearms with unscented soap and rinse thoroughly with water.

  • Formulation Application: Apply a standardized amount of the test formulation (e.g., 1.0 mL) evenly to a defined area of one forearm. The other forearm serves as the control and is treated with the control substance.

  • Acclimatization: Allow the applied formulation to dry for a specified period (e.g., 30 minutes) before the first exposure.

  • Exposure: The volunteer inserts the treated forearm into the mosquito cage through a sleeve. The hand is protected by the glove, leaving only the treated skin exposed.

  • Observation: The arm is exposed for a set period (e.g., 3 minutes). Record the number of mosquito landings and probes (attempts to bite). The test is typically repeated at 30-minute intervals.

  • Endpoint: The test for a given formulation is concluded when the first confirmed bite occurs (defined as a bite followed by another within 30 minutes). The Complete Protection Time (CPT) is the time from application to the first confirmed bite.

  • Control: The untreated arm is periodically exposed to the mosquitoes to ensure their biting avidity.

Choice Test for Tick Repellency

This laboratory assay evaluates the ability of a this compound formulation to repel ticks on a treated surface.

Materials:

  • Test formulation of this compound

  • Solvent for dilution (e.g., ethanol)

  • Filter paper discs (e.g., 9 cm diameter)

  • Petri dishes

  • Host-seeking ticks (e.g., Amblyomma americanum, Dermacentor variabilis, or Ixodes scapularis)

  • Forceps

Procedure:

  • Preparation of Test Surface: Cut a filter paper disc in half. Apply a specific volume of the this compound formulation evenly to one half of the filter paper. The other half is treated with the solvent control.

  • Drying: Allow the solvent to evaporate completely from both halves of the filter paper in a fume hood.

  • Assay Setup: Place the two halves of the filter paper back together in a petri dish, leaving a small gap (e.g., 0.5 cm) between them.

  • Tick Introduction: Carefully place a predetermined number of ticks (e.g., 10) in the center of the petri dish, in the gap between the two treated halves.

  • Observation: At specified time intervals (e.g., 15, 30, 60, 120 minutes), count the number of ticks on the treated side, the control side, and in the neutral zone.

  • Data Analysis: Calculate the percentage of repellency at each time point using the formula: % Repellency = [(Number of ticks on control side - Number of ticks on treated side) / (Total number of ticks)] x 100

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the development and evaluation of a this compound based insect repellent.

Repellent Development Workflow

References

Application Notes and Protocols: 2-Undecanone as a Flavor Component in Food Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecanone, also known as methyl nonyl ketone, is a naturally occurring ketone that contributes significantly to the flavor and aroma profiles of a wide variety of foods.[1] Its characteristic scent is described as fruity, waxy, creamy, and cheese-like, with floral and fatty nuances.[2] This versatile compound is found in fruits such as bananas and strawberries, spices like cloves and ginger, as well as in dairy products, particularly blue cheese, and cooked meats.[1][3] In the food industry, this compound is utilized as a flavoring agent to enhance or impart specific notes in products like cheese, butter, fruit, nut, and mushroom-flavored foods.[4] Beyond its role in flavor, it also has applications as an insect repellent.[1]

These application notes provide a comprehensive overview of this compound's properties, its quantification in various food matrices, and detailed protocols for its analysis.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid with a strong, characteristic odor. It is soluble in organic solvents like ethanol but has very low solubility in water.[1]

PropertyValueReference
Chemical FormulaC₁₁H₂₂O[1]
Molar Mass170.29 g/mol [5]
Boiling Point231.5 °C[5]
Melting Point15 °C[5]
Density0.826 g/cm³ at 20 °C[5]
Flash Point89 °C (closed cup)[5]
Solubility in Water19.71 mg/L at 25 °C (estimated)[2]
LogP (o/w)4.090[4]

Quantitative Data

Food ProductConcentration RangeReference
Wild Strawberry (Fragaria vesca)10.38% of total aroma components
Blue CheeseNot Detected to 156 (area value)
Frying Beef1.7 mg/kg[4]
Charbroiling Extralean Beef4.7 mg/kg[4]
Charbroiling Regular Beef6.5 mg/kg[4]
Charbroiling Meat (general)107 mg/kg[4]
UHT Milk (Full Fat, 37°C storage)Conferring off-flavor perception
Recommended Usage Level0.1 - 3 ppm[3]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Food Matrices using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound in solid and liquid food samples. Optimization of parameters such as sample volume, incubation time, and temperature may be necessary for different matrices.

1. Sample Preparation:

  • Solid Samples (e.g., cheese, fruit): Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial. For some matrices, the addition of a saturated NaCl solution can improve the release of volatile compounds.

  • Liquid Samples (e.g., milk): Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., 2-octanone, deuterated this compound) to each sample for accurate quantification.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile compounds, including ketones.

  • Incubation: Seal the vial and incubate it in a temperature-controlled agitator (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample for a specific time (e.g., 20-40 minutes) while maintaining the incubation temperature and agitation.

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: A typical program might start at 40°C, hold for 2 minutes, then ramp at 5-10°C/min to 250°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Identification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

    • Quantification: Quantify this compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Protocol 2: Sensory Analysis of this compound - Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples. This can be used to assess the impact of adding this compound to a food product.

1. Panelist Selection and Training:

  • Select 20-30 panelists who are regular consumers of the food product being tested.

  • Train panelists on the sensory evaluation procedures and terminology.

2. Sample Preparation:

  • Prepare two sets of samples: a control sample (without added this compound) and a test sample (with a specific concentration of this compound).

  • Present three samples to each panelist in a randomized order: two will be identical (either both control or both test), and one will be different. Code the samples with random three-digit numbers.

3. Evaluation Procedure:

  • Provide panelists with water and unsalted crackers to cleanse their palate between samples.

  • Instruct panelists to taste each sample from left to right and identify the sample that is different from the other two.

  • Panelists should record their choice on a provided scoresheet.

4. Data Analysis:

  • Count the number of correct identifications.

  • Use a statistical table for triangle tests (based on the number of panelists and the number of correct judgments) to determine if there is a significant difference between the control and test samples at a given confidence level (e.g., p < 0.05).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis homogenization Homogenization of Solid Sample weighing Weighing/Pipetting into Vial homogenization->weighing is_addition Addition of Internal Standard weighing->is_addition incubation Incubation and Equilibration is_addition->incubation extraction Headspace Extraction with SPME Fiber incubation->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Workflow for the analysis of this compound in food samples.

sensory_analysis_workflow cluster_setup Setup cluster_evaluation Evaluation cluster_analysis Data Analysis panel_selection Panelist Selection and Training sample_prep Sample Preparation (Control & Test) panel_selection->sample_prep presentation Present Three Coded Samples sample_prep->presentation tasting Panelists Taste and Identify the Odd Sample presentation->tasting data_collection Collect Scoresheets tasting->data_collection stat_analysis Statistical Analysis of Results data_collection->stat_analysis

References

Application Notes and Protocols for 2-Undecanone in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Undecanone

This compound, also known as methyl nonyl ketone, is a versatile ingredient in the fragrance and flavor industry.[1] It is a colorless to pale yellow liquid with a characteristic fruity, citrus-like, and slightly waxy aroma.[1] This ketone is found naturally in various plants and fruits, including rue, bananas, cloves, ginger, and wild-grown tomatoes.[2][3] Due to its unique olfactory profile, this compound is utilized to impart fresh and clean notes in a variety of fragrance compositions. Beyond its use in fine fragrances, it is also employed in personal care products such as soaps, lotions, and creams.[1] Additionally, it serves as an effective insect and animal repellent.[2][3][4]

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in fragrance formulations. These properties influence its solubility, stability, and volatility, which in turn affect the overall performance of the final fragrance.

PropertyValueReference
Chemical Name This compound[5]
Synonyms Methyl nonyl ketone[5]
CAS Number 112-12-9[5]
Molecular Formula C11H22O[5]
Molecular Weight 170.3 g/mol [5]
Appearance Colorless to light yellow liquid[5]
Odor Profile Fruity, citrus, waxy, slightly floral[1]
Boiling Point 231-232 °C
Flash Point 89 °C (192 °F)
Solubility Soluble in ethanol and other organic solvents; insoluble in water.[3]
Purity ≥ 98% (GC)[5]

Olfactory Profile and Applications

The olfactory characteristics of this compound make it a valuable component in various fragrance types. Its fresh and clean scent profile lends itself well to citrus, fruity, and floral compositions.

Fragrance FamilyOlfactory ContributionRecommended Usage Level in Fragrance Concentrate
Citrus Enhances freshness and adds a clean, slightly waxy note.0.1% - 2.0%
Fruity Provides a fresh, non-sweet fruitiness, reminiscent of unripe banana or pear.0.2% - 3.0%
Floral (e.g., Rose) Lends a clean, dewy aspect to rose and other white floral accords.0.05% - 1.5%
Herbal/Green Contributes a clean, slightly sharp note that complements green and aromatic accords.0.1% - 2.5%
Aldehydic Boosts the clean, soapy character of aldehydic fragrances.0.5% - 5.0%

Note: The recommended usage levels are illustrative and should be optimized based on the specific fragrance composition and desired outcome.

Experimental Protocols

Protocol for Sensory Evaluation of this compound

This protocol outlines a method for the sensory evaluation of this compound by a trained panel to characterize its odor profile at different concentrations.

Objective: To determine the olfactory characteristics of this compound in a hydroalcoholic solution at various concentrations.

Materials:

  • This compound (≥98% purity)

  • Ethanol (perfumery grade)

  • Distilled water

  • Glass beakers and stirring rods

  • Volumetric flasks

  • Pipettes

  • Odor-free smelling strips

  • Sample vials

Procedure:

  • Stock Solution Preparation: Prepare a 10% (w/w) stock solution of this compound in perfumery grade ethanol.

  • Dilution Series: Create a series of dilutions from the stock solution in a hydroalcoholic base (e.g., 80:20 ethanol:water) to achieve final concentrations of 5%, 1%, 0.5%, and 0.1% (w/w).

  • Sample Preparation: Label vials for each concentration and a control (the hydroalcoholic base alone).

  • Panelist Selection: Select a panel of at least 5-10 trained sensory assessors.

  • Evaluation:

    • Provide panelists with smelling strips dipped in each solution, presented in a randomized and blind manner.

    • Instruct panelists to evaluate the odor of each strip at different time intervals (top note: immediately, heart note: after 15 minutes, base note: after 1 hour).

    • Panelists should describe the odor profile using a standardized fragrance vocabulary (e.g., fruity, citrus, waxy, green, floral).

    • Panelists should rate the intensity of the odor on a scale (e.g., 1 to 5, where 1 is very weak and 5 is very strong).

  • Data Analysis: Compile the descriptive terms and intensity ratings. Analyze the data to create an olfactory profile for this compound at each concentration.

Sensory_Evaluation_Workflow Sensory Evaluation Workflow for this compound cluster_prep Sample Preparation cluster_eval Evaluation cluster_analysis Data Analysis prep_stock Prepare 10% Stock Solution create_dilutions Create Dilution Series (5%, 1%, 0.5%, 0.1%) prep_stock->create_dilutions label_vials Label Vials create_dilutions->label_vials dip_strips Dip Smelling Strips label_vials->dip_strips present_samples Present Samples to Panel dip_strips->present_samples eval_odor Evaluate Odor Profile (Top, Heart, Base Notes) present_samples->eval_odor rate_intensity Rate Odor Intensity eval_odor->rate_intensity compile_data Compile Descriptions & Ratings rate_intensity->compile_data analyze_profile Analyze Olfactory Profile compile_data->analyze_profile

Sensory evaluation workflow.

Protocol for Stability Testing of this compound in a Fragrance Formulation

This protocol describes a method to assess the stability of a fragrance formulation containing this compound under accelerated aging conditions.

Objective: To evaluate the impact of heat and light on the chemical and olfactory stability of a fragrance formulation containing this compound.

Materials:

  • Test fragrance formulation containing a known concentration of this compound.

  • Control fragrance formulation (without this compound).

  • Clear and amber glass bottles with airtight caps.

  • Oven capable of maintaining a constant temperature (e.g., 40°C).

  • UV light chamber.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

  • pH meter.

Procedure:

  • Sample Preparation:

    • Fill clear and amber glass bottles with the test and control fragrance formulations.

    • Retain a set of samples stored in the dark at room temperature as a reference.

  • Accelerated Aging:

    • Heat Stability: Place a set of amber bottles in an oven at 40°C for a defined period (e.g., 4, 8, and 12 weeks).

    • Light Stability: Place a set of clear bottles in a UV light chamber for a defined period, monitoring for changes at regular intervals.

  • Evaluation:

    • At each time point, remove samples from the oven and UV chamber.

    • Visual Assessment: Observe any changes in color or clarity compared to the reference samples.

    • pH Measurement: Measure the pH of the samples.

    • Olfactory Assessment: Conduct a sensory evaluation of the aged samples compared to the reference samples to detect any changes in the odor profile.

    • Chemical Analysis (GC-MS):

      • Inject a diluted sample of the aged and reference formulations into the GC-MS.

      • Analyze the chromatograms to quantify the concentration of this compound and identify any potential degradation products.

  • Data Analysis: Compare the results from the aged samples to the reference samples to determine the stability of this compound under the tested conditions.

Stability_Testing_Workflow Stability Testing Workflow for this compound Formulation cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_eval Evaluation at Time Points cluster_analysis Data Analysis prep_formulation Prepare Fragrance Formulation fill_bottles Fill Clear & Amber Bottles prep_formulation->fill_bottles store_ref Store Reference Samples (Room Temp, Dark) fill_bottles->store_ref heat_stability Heat Stability (40°C Oven) fill_bottles->heat_stability light_stability Light Stability (UV Chamber) fill_bottles->light_stability visual_assess Visual Assessment heat_stability->visual_assess light_stability->visual_assess ph_measure pH Measurement visual_assess->ph_measure olfactory_assess Olfactory Assessment ph_measure->olfactory_assess gcms_analysis GC-MS Analysis olfactory_assess->gcms_analysis compare_results Compare Aged vs. Reference gcms_analysis->compare_results determine_stability Determine Stability compare_results->determine_stability

Stability testing workflow.

Safety and Regulatory Information

This compound has been evaluated for safety in fragrance applications. The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment and concluded that it is not genotoxic and does not pose a safety concern for skin sensitization under the current declared levels of use. It is important to adhere to the recommended usage levels established by regulatory bodies such as the International Fragrance Association (IFRA) to ensure consumer safety. The IFRA recommends a maximum usage level of 5.0% in the final fragrance concentrate.

Conclusion

This compound is a valuable fragrance ingredient with a desirable fresh and fruity olfactory profile. Its versatility allows for its incorporation into a wide range of fragrance types. Proper understanding of its physicochemical properties, adherence to recommended usage levels, and thorough stability testing are crucial for its successful application in fragrance formulations. The provided protocols offer a framework for the systematic evaluation of this compound, enabling researchers and formulators to optimize its use and ensure the quality and stability of the final product.

References

Application Notes and Protocols: Antimicrobial Activity Testing of 2-Undecanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecanone, also known as methyl nonyl ketone, is a naturally occurring ketone found in various plants and is also produced by some microorganisms.[1][2] It is a colorless oil with a characteristic fruity, floral odor.[3] Beyond its use in the fragrance and flavor industries, this compound has garnered significant interest for its antimicrobial properties, demonstrating efficacy against a range of bacteria and fungi.[4] This document provides detailed application notes and standardized protocols for testing the antimicrobial activity of this compound, intended for use by researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

PropertyValue
CAS Number 112-12-9
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol
Appearance Colorless to light yellow liquid[4]
Solubility Insoluble in water, soluble in organic solvents

Antimicrobial Activity Profile

This compound has demonstrated a varied spectrum of antimicrobial activity. It generally exhibits low antibacterial activity against both Gram-positive and Gram-negative bacteria but shows high activity against yeasts and molds.[5]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms as reported in the literature.

MicroorganismStrainTest MethodMICReference
Fungi
Aspergillus niger-Impedimetric Method1 µL/mL[5]
Candida mycoderma-Impedimetric MethodHigh Activity[4]
Bacteria
Bacillus subtilis-Impedimetric Method> 30 µL/mL[5]
Escherichia coli-Impedimetric Method> 30 µL/mL[5]

Note: The high volatility and low water solubility of this compound can present challenges in standard antimicrobial susceptibility testing. The protocols provided below are adapted to address these properties.

Experimental Protocols

Broth Microdilution Method for Volatile and Water-Insoluble Compounds

This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of this compound, a volatile and water-insoluble compound.

Materials:

  • This compound (≥98% purity)

  • Sterile 96-well microtiter plates with lids

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Sterile pipette tips and multichannel pipettor

  • Plate sealer or paraffin film

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to its insolubility in water, prepare a stock solution of this compound in DMSO. For example, create a 100 mg/mL stock solution.

    • Note: It is crucial to run a solvent control to ensure the concentration of DMSO used does not inhibit microbial growth. Typically, DMSO concentrations below 1% are well-tolerated by most microorganisms.[6]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first well of each row to be tested, add a specific volume of the this compound stock solution to achieve the highest desired starting concentration (e.g., for a 1:100 dilution to get 1000 µg/mL, add 2 µL of a 100 mg/mL stock to 198 µL of broth, then transfer 100 µL of this to the first well).

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Prepare a microbial suspension in the appropriate broth, adjusted to a 0.5 McFarland standard. This is approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the final diluted inoculum to each well, bringing the total volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only broth.

    • Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation:

    • To minimize evaporation of the volatile this compound, securely seal the microtiter plate with a plate sealer or paraffin film.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 30°C for 24-48 hours for yeast).

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a microplate reader to measure optical density (OD).

Agar Disk Diffusion Method for Volatile Compounds

This method is adapted to assess the antimicrobial activity of volatile compounds like this compound.

Materials:

  • This compound (≥98% purity)

  • Sterile filter paper disks (6 mm diameter)

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Microbial inoculum standardized to 0.5 McFarland

  • Sterile swabs

  • Micropipette

  • Forceps

  • Incubator

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized microbial suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[7]

  • Application of this compound:

    • Using a micropipette, apply a known volume of pure this compound (e.g., 10 µL) onto a sterile filter paper disk.

    • Allow the solvent to evaporate briefly in a sterile environment if a solvent was used for dilution.

  • Placement of Disks:

    • Using sterile forceps, place the impregnated disk onto the center of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at the appropriate temperature and duration for the specific microorganism.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the zone of no growth around the disk in millimeters (mm).

    • The size of the zone of inhibition is indicative of the antimicrobial activity.

Mechanism of Action

The precise antimicrobial mechanism of action for this compound is not fully elucidated but is thought to involve multiple targets, characteristic of many methyl ketones.

  • Inhibition of Chaperone-Dependent Protein Refolding: Studies have shown that this compound can inhibit the DnaKJE-ClpB bichaperone system, which is crucial for refolding heat-inactivated proteins in bacteria. This inhibition is more pronounced in cells lacking the small chaperone IbpB.[8] By blocking the hydrophobic segments of denatured proteins, this compound prevents their proper refolding, leading to an accumulation of non-functional proteins and ultimately, cell death.[8]

  • Cell Membrane Disruption: Like other ketones and volatile organic compounds, this compound's lipophilic nature may allow it to intercalate into the microbial cell membrane, disrupting its integrity. This can lead to increased membrane permeability, leakage of intracellular components, and disruption of essential processes such as electron transport and ATP synthesis.

  • Modulation of Host Immune Response: In the context of an infection, this compound produced by Pseudomonas aeruginosa has been shown to modulate the activity of neutrophils. While it can act as a chemoattractant for neutrophils, it also inhibits their bactericidal activity and responses to lipopolysaccharides (LPS) by inducing apoptosis.[1] This suggests a dual role where it can influence both the pathogen and the host's immune response.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution Broth Microdilution disk_prep Impregnate Filter Disks with this compound prep_compound->disk_prep Agar Disk Diffusion prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate_plate Broth Microdilution plate_inoculation Inoculate Agar Plate with Microbial Lawn prep_inoculum->plate_inoculation Agar Disk Diffusion serial_dilution->inoculate_plate incubate_plate Incubate Sealed Plate (e.g., 24-48h) inoculate_plate->incubate_plate read_mic Determine MIC (Visual/OD Reading) incubate_plate->read_mic measure_zone Measure Zone of Inhibition (mm) incubate_plate->measure_zone

Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.

mechanism_of_action cluster_membrane Cell Membrane Interaction cluster_protein Protein Function Interference cluster_outcome Outcome compound This compound membrane_disruption Disruption of Membrane Integrity compound->membrane_disruption chaperone_inhibition Inhibition of DnaKJE-ClpB Chaperone System compound->chaperone_inhibition permeability Increased Permeability membrane_disruption->permeability leakage Leakage of Intracellular Components permeability->leakage cell_death Microbial Cell Death leakage->cell_death heat_shock Heat-Denatured Proteins heat_shock->chaperone_inhibition protein_aggregation Protein Aggregation & Loss of Function chaperone_inhibition->protein_aggregation protein_aggregation->cell_death

Caption: Proposed antimicrobial mechanism of action of this compound.

References

Application Note: Analysis of 2-Undecanone using Headspace Solid-Phase Microextraction (HS-SPME)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Undecanone, also known as methyl nonyl ketone, is a volatile organic compound (VOC) with a characteristic floral and fatty aroma. It is found naturally in various sources such as essential oils, fruits like bananas and strawberries, and dairy products.[1][2] Its presence and concentration are of significant interest in the food and fragrance industries, as well as in environmental and toxicological studies. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the extraction and preconcentration of volatile and semi-volatile compounds from various matrices.[3][4] This application note provides a detailed protocol for the analysis of this compound using HS-SPME coupled with gas chromatography-mass spectrometry (GC-MS).

Principle of HS-SPME

HS-SPME involves the exposure of a fused silica fiber coated with a stationary phase to the headspace above a sample.[5] Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After a defined extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.[5]

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of this compound using HS-SPME-GC-MS, as reported in a study on trace aroma compounds in a complex matrix.[6]

ParameterValueReference
Linear Range (µg/L)0.57–290.54[6]
Correlation Coefficient (R²)0.9921[6]
Limit of Detection (LOD) (µg/L)0.04[6]
Limit of Quantification (LOQ) (µg/L)0.14[6]
Recovery (%)101.13[6]

Experimental Protocols

This section details the methodologies for the analysis of this compound using HS-SPME-GC-MS.

1. Materials and Reagents

  • Sample: The sample containing this compound (e.g., food product, environmental sample, biological fluid).

  • This compound Standard: Analytical grade this compound for calibration.

  • Internal Standard (IS): A suitable internal standard (e.g., deuterated analog or a compound with similar chemical properties not present in the sample).

  • Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of the sample and promoting the release of volatile compounds.

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.[6][7] A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can also be suitable.[8]

  • HS-SPME Vials: 10 mL or 20 mL glass vials with PTFE/silicone septa.

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

2. Sample Preparation

  • Weigh a precise amount of the homogenized sample (e.g., 1.0 g) into a HS-SPME vial.[7]

  • For liquid samples, a specific volume (e.g., 8 mL) may be used.[6] In some cases, dilution of the sample with ultrapure water may be necessary to reduce matrix effects.[6]

  • Add a saturated NaCl solution (e.g., 1 mL) or a specific amount of solid NaCl (e.g., 3.0 g) to the vial.[6][9] The addition of salt increases the vapor pressure of the analytes, thereby improving extraction efficiency.

  • If an internal standard is used, add a known amount (e.g., 50 µL of the IS mix) to the vial.[7]

  • Immediately seal the vial with a PTFE/silicone septum cap.

3. HS-SPME Procedure

  • Fiber Conditioning: Before the first use and between analyses, condition the SPME fiber according to the manufacturer's instructions, typically by heating it in the GC injection port at a high temperature (e.g., 270°C for 30 minutes).[3][7]

  • Equilibration: Place the vial in a heating block or autosampler with agitation and allow the sample to equilibrate for a specific time (e.g., 15-60 minutes) at a controlled temperature (e.g., 45-70°C).[6][7] This step allows the volatile compounds to partition into the headspace.

  • Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature with continued agitation.[6][7]

  • Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port. Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 4 minutes) in splitless mode.[7]

4. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An example program could be: initial temperature of 40°C held for 1 minute, ramp at 8°C/min to 130°C, then ramp at 6°C/min to 220°C and hold for 3 minutes.[10] The program should be optimized based on the specific instrument and desired separation.

    • Column: A suitable capillary column, such as a DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column, is recommended for the analysis of ketones.[10]

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400 amu.[6]

    • Data Acquisition: The instrument software is used for data acquisition and processing.

Mandatory Visualizations

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Sample Collection Homogenize 2. Homogenization Sample->Homogenize Weigh 3. Weighing into Vial Homogenize->Weigh Add_Salt 4. Salt Addition Weigh->Add_Salt Add_IS 5. Internal Standard Spiking Add_Salt->Add_IS Seal 6. Vial Sealing Add_IS->Seal Equilibrate 7. Equilibration (Heating & Agitation) Seal->Equilibrate Transfer to Autosampler/Heating Block Extract 8. Headspace Extraction with SPME Fiber Equilibrate->Extract Desorb 9. Thermal Desorption in GC Injector Extract->Desorb Transfer to GC-MS Separate 10. Chromatographic Separation Desorb->Separate Detect 11. Mass Spectrometric Detection Separate->Detect Data_Analysis 12. Data Analysis & Quantification Detect->Data_Analysis

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

Logical_Relationship cluster_parameters Key HS-SPME Parameters cluster_output Analytical Output Fiber SPME Fiber Type (e.g., DVB/CAR/PDMS) Sensitivity Sensitivity (LOD, LOQ) Fiber->Sensitivity Linearity Linearity (R²) Fiber->Linearity Temp Extraction Temperature Temp->Sensitivity Accuracy Accuracy (Recovery) Temp->Accuracy Time Extraction Time Time->Sensitivity Precision Precision (RSD) Time->Precision Salt Salt Addition Salt->Accuracy

Caption: Logical relationship of HS-SPME parameters and analytical output.

References

2-Undecanone: A Versatile Solvent for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-undecanone as a solvent in chemical reactions. This compound, a naturally derived, biodegradable methyl ketone, presents a compelling alternative to conventional solvents, offering a unique combination of properties beneficial for organic synthesis, particularly in the pharmaceutical and fragrance industries.

Introduction

This compound (also known as methyl nonyl ketone) is a colorless to pale yellow liquid with a characteristic fruity and floral aroma.[1] Beyond its well-established use as a fragrance ingredient and insect repellent, its properties as a solvent and a chemical intermediate are gaining increasing attention.[1][2] Its high boiling point, low water solubility, and ability to dissolve a range of organic compounds make it a suitable medium for various chemical transformations.[3][4] Furthermore, its natural origin and biodegradability align with the principles of green chemistry, making it an attractive option for sustainable chemical processes.[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application as a solvent. Key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 112-12-9[1]
Molecular Formula C₁₁H₂₂O[1]
Molecular Weight 170.29 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 231-232 °C[2]
Melting Point 11-13 °C[3]
Density ~0.825 g/mL at 25 °C[5]
Flash Point 88 °C (190.4 °F)[2]
Water Solubility Insoluble[3][4]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, benzene, carbon tetrachloride, chloroform, DMSO, ethyl acetate, and dichloromethane.[3][6]

Applications in Chemical Synthesis

While specific, documented examples of this compound as a primary solvent in a wide array of named reactions remain limited in readily available scientific literature, its properties suggest its utility in several areas of organic synthesis. It is employed as a solvent and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its high boiling point makes it suitable for reactions requiring elevated temperatures.

General Organic Synthesis

This compound's ability to dissolve a variety of organic compounds makes it a versatile solvent for general organic synthesis.[1] It can serve as a medium for reactions involving non-polar to moderately polar reactants.

Experimental Protocols

Due to the limited availability of published, detailed protocols using this compound as a solvent, the following section provides a generalized protocol for its use in a common organic transformation where a high-boiling ketone could be advantageous.

Protocol 1: General Procedure for a High-Temperature Condensation Reaction

This protocol describes a general workflow for a condensation reaction, such as an Aldol condensation, where this compound can be used as a high-boiling solvent.

Materials:

  • Reactant A (aldehyde or ketone with α-hydrogens)

  • Reactant B (aldehyde or ketone)

  • Base catalyst (e.g., sodium hydroxide, potassium carbonate)

  • This compound (anhydrous)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Deionized water

  • Brine solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography equipment (for purification)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add Reactant A (1.0 eq) and this compound as the solvent. The volume of the solvent should be sufficient to ensure proper stirring of the reaction mixture (typically a 0.1 to 1 M solution of the limiting reagent).

    • Add Reactant B (1.0 - 1.2 eq) to the flask.

    • Add the base catalyst (0.1 - 2.0 eq).

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) using a heating mantle or oil bath.

    • Stir the reaction mixture vigorously for the required time (monitor by TLC or other appropriate analytical techniques).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the extraction solvent. The high boiling point of this compound means it will remain in the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to separate the product from residual this compound and other impurities.

Expected Outcome: The desired condensation product is obtained after purification. The yield will be dependent on the specific reactants and conditions used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a chemical reaction using this compound as a solvent.

G General Experimental Workflow reagents Reactants & Catalyst setup Reaction Setup (Flask, Condenser, Stirrer) reagents->setup solvent This compound (Solvent) solvent->setup reaction Reaction (Heating & Stirring) setup->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Product purification->product G Solubility Profile of this compound cluster_soluble Soluble In cluster_insoluble Insoluble In Ethanol Ethanol Ether Ether Acetone Acetone Benzene Benzene Chloroform Chloroform DMSO DMSO Water Water solvent This compound solvent->Ethanol dissolves solvent->Water does not dissolve

References

Application Notes and Protocols for Studying the Electrophysiological Response of Insects to 2-Undecanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Undecanone is a naturally occurring methyl ketone found in the glandular trichomes of wild tomato plants, Lycopersicon hirsutum f. glabratum, and is also present in other natural sources like cloves, ginger, and bananas.[1][2][3] It serves as a key component in the plant's defense against herbivorous insects.[1] Recognized for its repellent properties against various arthropods, including mosquitoes and ticks, this compound is the active ingredient in the commercially available insect repellent BioUD®.[1][3] Its mechanism of action involves the modulation of the insect's olfactory system, interfering with the perception of chemical cues that guide behaviors such as host-seeking and oviposition.[1][4] Understanding the electrophysiological response to this compound is crucial for elucidating its precise mode of action and for the development of novel, effective, and safe insect repellents.

These notes provide an overview of the key electrophysiological techniques and detailed protocols for assessing the impact of this compound on insect olfactory sensory neurons (OSNs) and specific odorant receptors (ORs).

Application Notes

Studying the effects of this compound on the insect olfactory system typically involves a multi-tiered approach, from measuring the response of the entire antenna to characterizing the activity of single neurons and individual receptors.

  • Electroantennography (EAG): This technique measures the summated electrical potential from the entire antenna in response to a volatile stimulus. It provides a general assessment of whether an insect's olfactory system can detect a specific compound. EAG is an excellent tool for initial screening of compounds to determine if they are olfactorily active. For example, this compound has been shown to elicit electrophysiological responses from the antennae of Culex mosquitoes.[1]

  • Single Sensillum Recording (SSR): SSR allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on the antenna or maxillary palp. This high-resolution technique is used to determine the response specificity of different neuron classes to a particular odorant. It can reveal whether a compound is an agonist (excites the neuron), an antagonist (blocks the response to another compound), or has other modulatory effects.

  • Xenopus Oocyte Expression System: To investigate the interaction between this compound and specific odorant receptors (ORs), the receptors can be expressed in a heterologous system, such as the oocytes of the African clawed frog, Xenopus laevis.[1][4] Insect ORs are ligand-gated ion channels typically composed of a variable, odorant-binding subunit (ORx) and a conserved co-receptor (Orco).[5][6] By expressing a specific ORx-Orco combination in an oocyte and using a two-electrode voltage-clamp, the electrical currents generated in response to chemical stimuli can be measured. This system allows for the precise characterization of how repellents like this compound modulate receptor activity, either by directly activating them or by inhibiting their response to known agonists.[1][4]

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies on the effects of this compound.

Table 1: Inhibitory Effect of this compound on Aedes aegypti Odorant Receptors Expressed in Xenopus Oocytes

Target ReceptorAgonistAgonist Concentration (M)This compound (2-U) Concentration (M)Observed Electrophysiological Effect
AaOR2 + AaOR7Indole10⁻⁷10⁻³Strong and significant inhibition (activity reduced to ~30%)[4]
AaOR2 + AaOR7Indole10⁻⁷10⁻²Complete abolition of activity[4]
AaOR8 + AaOR7(R)-(−)-1-octen-3-ol10⁻⁷10⁻³Slight, but significant, inhibition[4]
AaOR8 + AaOR7(R)-(−)-1-octen-3-ol10⁻⁷10⁻²Slight, but significant, inhibition; prolonged signal recovery time[1][4]

Table 2: Behavioral (Chemotaxis) Response of Caenorhabditis elegans to this compound

Note: While C. elegans is a nematode, not an insect, this data provides a valuable model for the dose-dependent repellent effect of this compound.

This compound Concentration (mg/mL)Chemotaxis Index*Interpretation
0 (Control)0.02No significant attraction or repulsion[7]
1-0.11Significant repellent (avoidance) behavior[7]
5-0.21Stronger repellent (avoidance) behavior[7]

*A negative chemotaxis index indicates repulsion, while a positive index indicates attraction.

Experimental Protocols

Protocol 1: Electroantennography (EAG) for Screening this compound Activity

This protocol describes a general procedure for measuring the antennal response of an insect to this compound.

  • Insect Preparation:

    • Immobilize an adult insect (e.g., mosquito) on a platform using dental wax or a specialized holder.

    • Carefully excise one antenna at the base using micro-scissors.

    • Mount the excised antenna between two glass microelectrodes filled with an appropriate electrolyte solution (e.g., insect Ringer's solution). The recording electrode makes contact with the distal tip of the antenna, and the reference electrode is inserted into the basal end.

  • Stimulus Preparation and Delivery:

    • Prepare serial dilutions of this compound in a high-purity solvent like hexane or paraffin oil.

    • Apply a known volume (e.g., 10 µL) of the solution onto a piece of filter paper and insert it into a Pasteur pipette, which serves as a stimulus cartridge. A cartridge with solvent only serves as the control.

    • Place the tip of the stimulus cartridge into a hole in a main air tube delivering a continuous, charcoal-filtered, and humidified air stream directed at the antennal preparation.

    • A puff of purified air is passed through the stimulus cartridge to deliver the odorant into the continuous air stream.

  • Recording and Data Analysis:

    • The electrodes are connected to a high-impedance amplifier. The signal is amplified, filtered, and digitized for computer analysis.

    • The EAG response is the peak amplitude of the negative voltage deflection following the stimulus puff.

    • Responses are typically normalized by subtracting the response to the solvent control. Dose-response curves can be generated by plotting the normalized EAG amplitude against the logarithm of the this compound concentration.

Protocol 2: Two-Electrode Voltage-Clamp Recording from Xenopus Oocytes

This protocol is adapted from studies characterizing the effects of repellents on mosquito odorant receptors.[1][4]

  • Oocyte Preparation and cRNA Injection:

    • Harvest stage V–VII oocytes from a female Xenopus laevis.

    • Prepare complementary RNA (cRNA) for the target odorant receptor (e.g., Aedes aegypti AaOR2 or AaOR8) and the co-receptor (AaOR7, also known as Orco) via in vitro transcription.

    • Inject each oocyte with a mixture of the ORx and Orco cRNAs (e.g., 25-50 ng of each). Inject a separate batch of oocytes with water to serve as a negative control.[1]

    • Incubate the injected oocytes for 3-7 days at 18°C in Barth's solution supplemented with antibiotics to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber and perfuse it continuously with oocyte Ringer's (OR1) buffer.

    • Impale the oocyte with two glass microelectrodes (0.2–2.0 MΩ resistance) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV using a voltage-clamp amplifier.

    • Record whole-cell currents, which are filtered and digitized.

  • Compound Application and Data Analysis:

    • Prepare stock solutions of this compound and known receptor agonists (e.g., indole for AaOR2, octenol for AaOR8) in dimethyl sulfoxide (DMSO). Dilute to final concentrations in OR1 buffer.

    • To test for inhibition, first apply the agonist alone to establish a baseline response current.

    • Following a wash-out period, co-apply the agonist with varying concentrations of this compound and record the resulting current.

    • The inhibitory effect is calculated as the percentage reduction in the agonist-induced current in the presence of this compound. Concentration-response curves are plotted to determine parameters like IC₅₀ (the concentration causing 50% inhibition).

Mandatory Visualizations

experimental_workflow cluster_molecular Molecular Biology cluster_oocyte Heterologous Expression cluster_ephys Electrophysiology cluster_analysis Data Analysis or_gene Identify Target OR Gene (e.g., AaOR2, AaOR8) plasmid Clone into Expression Vector or_gene->plasmid orco_gene Identify Orco Gene (e.g., AaOR7) orco_gene->plasmid crna In Vitro Transcription to produce cRNA plasmid->crna inject Co-inject ORx + Orco cRNA crna->inject harvest Harvest Xenopus Oocytes harvest->inject incubate Incubate Oocytes (3-7 days) inject->incubate tevc Two-Electrode Voltage-Clamp (TEVC) Setup incubate->tevc agonist_app Apply Agonist (e.g., Indole, Octenol) tevc->agonist_app co_app Co-apply Agonist + this compound tevc->co_app record Record Membrane Current agonist_app->record co_app->record analysis Calculate % Inhibition Generate Dose-Response Curves record->analysis

Caption: Workflow for characterizing odorant receptor responses to this compound.

signaling_pathway cluster_neuron Olfactory Sensory Neuron (OSN) compound This compound (Volatile Signal) receptor Odorant Receptor (OR) on Dendrite compound->receptor Binding / Modulation transduction Signal Transduction Cascade (e.g., cGMP pathway) receptor->transduction channel Ion Channel Gating transduction->channel depolarization Membrane Depolarization (Action Potential) channel->depolarization brain Antennal Lobe / Brain (Signal Processing) depolarization->brain Signal to CNS behavior Behavioral Response (Repellency / Avoidance) brain->behavior Elicits

Caption: Proposed olfactory signaling pathway for this compound-induced repellency.

dual_action_model cluster_repel Repellent Action (Low Concentration) cluster_toxic Toxic Action (High Concentration) compound This compound olfactory Olfactory System Interaction (AWB Neurons in C. elegans) compound->olfactory targets Cellular Targets (Hsp70 A, V-ATPase A) compound->targets cgmp cGMP Pathway Transduction olfactory->cgmp avoid Avoidance Behavior cgmp->avoid calcium Intracellular Ca²⁺ Accumulation targets->calcium lysosome Lysosomal Membrane Rupture calcium->lysosome toxicity Contact Toxicity / Nematicidal Effect lysosome->toxicity

Caption: Dual-action model of this compound based on C. elegans studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Undecanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2-undecanone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the most common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and practical laboratory-scale methods for synthesizing this compound are the oxidation of 2-undecanol and the cross-ketonization of decanoic acid with acetic acid. Other methods, such as isolation from natural oils, are generally not commercially viable for bulk synthesis.

Q2: Which synthesis method typically provides a higher yield of this compound?

A2: The oxidation of 2-undecanol, particularly when using modern selective oxidizing agents like a TEMPO-based system, can achieve very high yields, reportedly up to 99%. The cross-ketonization reaction is often challenged by the formation of symmetrical side products, which can lower the yield of the desired this compound.

Q3: How can I purify the synthesized this compound?

A3: Fractional distillation is the most common and effective method for purifying this compound from unreacted starting materials and byproducts.[1][2][3][4] Given the boiling points of 2-undecanol (approx. 231-233 °C) and this compound (approx. 228-232 °C), a highly efficient fractional distillation column is necessary for their separation. Side products from the ketonization reaction, such as acetone and di-nonyl ketone, have significantly different boiling points, making their separation by distillation more straightforward.

Q4: What are the main safety precautions to consider during this compound synthesis?

A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Both synthesis methods involve heating and the use of potentially hazardous chemicals. Oxidizing agents can be corrosive and should be handled with care. Ketonization reactions are often performed at high temperatures and may involve flammable solvents. Ensure all procedures are carried out in a well-ventilated fume hood.

Troubleshooting Guides

Method 1: Oxidation of 2-Undecanol

This section addresses common issues encountered during the synthesis of this compound via the oxidation of 2-undecanol.

Problem 1: Low or No Conversion of 2-Undecanol

Possible Cause Suggested Solution
Inactive oxidizing agent.Ensure the oxidizing agent is fresh and has been stored correctly. Some reagents are sensitive to moisture and air.
Insufficient amount of oxidizing agent.Use a slight excess of the oxidizing agent to ensure complete conversion. Monitor the reaction by TLC or GC to determine the endpoint.
Incorrect reaction temperature.Some oxidation reactions are temperature-sensitive. Ensure the reaction is maintained at the optimal temperature as specified in the protocol.
Poor quality starting material.Use pure 2-undecanol. Impurities can interfere with the reaction.

Problem 2: Formation of Side Products (e.g., over-oxidation to carboxylic acids)

Possible Cause Suggested Solution
Use of a strong, non-selective oxidizing agent.Employ milder, more selective oxidizing agents such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a TEMPO-based system.[5][6]
Prolonged reaction time or excessive heating.Monitor the reaction closely and stop it once the starting material is consumed to prevent over-oxidation. Avoid excessive heating.
Presence of water when using certain strong oxidants.For some strong oxidants, anhydrous conditions are necessary to prevent the formation of carboxylic acids.

Problem 3: Difficulty in Isolating Pure this compound

Possible Cause Suggested Solution
Incomplete removal of the oxidizing agent and its byproducts.Follow the workup procedure carefully to quench and remove all traces of the oxidizing agent. This may involve washing with reducing agents (e.g., sodium thiosulfate) or basic solutions.
Inefficient purification method.Use a high-efficiency fractional distillation column to separate this compound from the starting material, 2-undecanol, due to their close boiling points.[1][2][3][4]
Emulsion formation during aqueous workup.Use brine (saturated NaCl solution) to wash the organic layer, which can help to break emulsions.
Method 2: Cross-Ketonization of Decanoic Acid and Acetic Acid

This section addresses common issues encountered during the synthesis of this compound via the cross-ketonization of decanoic acid and acetic acid.

Problem 1: Low Yield of this compound and High Yield of Symmetrical Ketones

Possible Cause Suggested Solution
Unfavorable reactant molar ratio.Use a large excess of the more volatile and less expensive reactant, acetic acid, to favor the cross-ketonization reaction over the self-ketonization of decanoic acid.[7]
Inappropriate catalyst.The choice of catalyst is crucial for selectivity. Zirconia (ZrO₂) and ceria (CeO₂) based catalysts are commonly used.[8][9][10] The catalyst's properties (e.g., acidity, basicity, surface area) can influence selectivity.[11][12]
Suboptimal reaction temperature.The reaction temperature affects both the reaction rate and selectivity. The optimal temperature needs to be determined experimentally for the specific catalyst and setup, typically in the range of 300-450 °C.[7][10]

Problem 2: Catalyst Deactivation

Possible Cause Suggested Solution
Coking or carbon deposition on the catalyst surface.This is a common issue at high temperatures. Catalyst regeneration can often be achieved by calcination in air to burn off the carbon deposits.[13]
Leaching of the active metal from the support.This can occur with some catalysts under harsh reaction conditions. Using a more stable catalyst support or optimizing reaction conditions can mitigate this.
Poisoning of the catalyst by impurities in the feedstock.Ensure the purity of the starting carboxylic acids.

Problem 3: Incomplete Conversion of Carboxylic Acids

Possible Cause Suggested Solution
Insufficient reaction time or temperature.Increase the reaction time or temperature, but be mindful of the potential for increased side product formation and catalyst deactivation.
Poor catalyst activity.Ensure the catalyst is properly prepared and activated. The surface area and porosity of the catalyst can significantly impact its activity.[9][14]
Inefficient mixing in the reactor.For gas-phase reactions, ensure proper vaporization and flow of the reactants over the catalyst bed. For liquid-phase reactions, ensure adequate stirring.

Data Presentation

Table 1: Comparison of Common Methods for this compound Synthesis
MethodStarting MaterialsTypical Reagents/CatalystTemperatureReaction TimeReported YieldKey AdvantagesKey Disadvantages
Oxidation 2-UndecanolSodium bromite, 4-benzoxy-TEMPOAmbient2 hours~99%High yield and selectivity, mild conditions.Reagents can be expensive.
Oxidation 2-UndecanolPyridinium chlorochromate (PCC)Room Temp1-2 hoursGood to highGood for selective oxidation to the ketone.Chromium reagents are toxic.
Oxidation 2-UndecanolDess-Martin Periodinane (DMP)Room Temp0.5-2 hoursHighMild conditions, high yields.Reagent is expensive and can be explosive.
Ketonization Decanoic acid, Acetic acidZirconia (ZrO₂) aerogel360 °CVaries~67% (based on 72.3% conversion and 92.6% selectivity for 6-undecanone from hexanoic acid)[14][15]Uses readily available starting materials.Requires high temperatures, selectivity can be an issue, catalyst deactivation.[7][13]
Ketonization Decanoic acid, Acetic acidCeria (CeO₂) on SiO₂250-300 °CVariesModerate to goodEffective catalyst for ketonization.[10]Potential for side reactions on the support.

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via TEMPO-Catalyzed Oxidation of 2-Undecanol

This protocol is based on a high-yield method reported for the oxidation of secondary alcohols.

Materials:

  • 2-Undecanol

  • 4-Benzoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-benzoxy-TEMPO)

  • Sodium bromite (NaBrO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-undecanol in a mixture of dichloromethane and water.

  • Add a catalytic amount of 4-benzoxy-TEMPO (e.g., 1 mol%) and sodium bicarbonate.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium bromite.

  • Stir the reaction mixture vigorously at ambient temperature for approximately 2 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Cross-Ketonization over a Zirconia Catalyst

This protocol is a general procedure based on the principles of vapor-phase ketonization over a solid acid catalyst.

Materials:

  • Decanoic acid

  • Acetic acid

  • Zirconia (ZrO₂) catalyst (pellets or powder)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Set up a fixed-bed reactor system. Pack the reactor tube with the zirconia catalyst.

  • Heat the reactor to the desired reaction temperature (e.g., 350-450 °C) under a flow of inert gas.

  • Prepare a feed mixture of decanoic acid and a large molar excess of acetic acid (e.g., 1:10 molar ratio).

  • Vaporize the feed mixture and pass it through the heated catalyst bed using the inert gas as a carrier.

  • Condense the product stream coming out of the reactor in a cold trap.

  • The collected liquid will contain this compound, unreacted acetic acid, water, and side products (acetone, di-nonyl ketone).

  • Separate the organic layer from the aqueous layer.

  • Purify the this compound from the organic layer by fractional distillation. First, remove the low-boiling acetone, followed by the desired this compound, leaving the high-boiling di-nonyl ketone as a residue.

Visualizations

experimental_workflow_oxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 2-Undecanol in CH2Cl2/H2O add_reagents Add TEMPO catalyst and NaHCO3 start->add_reagents cool Cool to 0°C add_reagents->cool add_oxidant Add NaBrO2 solution cool->add_oxidant react Stir at RT for 2h (Monitor by TLC/GC) add_oxidant->react quench Quench with Na2S2O3 react->quench separate Separate Layers quench->separate wash Wash Organic Layer (NaHCO3, Brine) separate->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate distill Fractional Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the oxidation of 2-undecanol.

troubleshooting_ketonization cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of this compound in Ketonization cause1 High Self-Ketonization start->cause1 cause2 Catalyst Deactivation start->cause2 cause3 Incomplete Conversion start->cause3 sol1a Increase Acetic Acid Ratio cause1->sol1a sol1b Optimize Catalyst (e.g., ZrO2) cause1->sol1b sol1c Adjust Temperature cause1->sol1c sol2a Regenerate Catalyst (Calcination) cause2->sol2a sol2b Check Feedstock Purity cause2->sol2b sol3a Increase Temperature/Time cause3->sol3a sol3b Check Catalyst Activity cause3->sol3b

Caption: Troubleshooting logic for low yield in ketonization.

References

Technical Support Center: 2-Undecanone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-undecanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities in this compound often depend on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as calcium acetate and calcium caprylate if synthesized via dry distillation.[1]

  • Side-Products: Including other ketones, aldehydes, or products from self-condensation reactions.

  • Structural Isomers: Ketones with the carbonyl group at different positions on the undecane chain.

  • Water: Can be present from synthesis or absorbed from the atmosphere.

Q2: What are the primary methods for purifying this compound?

A2: The most common purification methods for this compound are fractional distillation and preparative high-performance liquid chromatography (HPLC). Preparative gas chromatography (GC) can also be used for high-purity isolation of volatile compounds.

Q3: How can I remove water from my this compound sample?

A3: Trace amounts of water can sometimes be removed by distillation, as some ketones can form azeotropes with water. For efficient drying, consider using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate, followed by filtration before distillation.

Q4: My purified this compound develops a slight color over time. What could be the cause?

A4: Slight discoloration upon storage can be due to the presence of trace impurities that undergo slow degradation or polymerization. It is also possible that the ketone itself is slowly oxidizing. Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place can help minimize degradation.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a primary technique for purifying this compound, separating components based on differences in their boiling points.

Common Problems & Solutions

Problem Possible Cause(s) Solution(s)
Poor Separation (Broad Boiling Point Range) 1. Distillation rate is too fast. 2. Inefficient column packing. 3. Poor insulation of the distillation column.1. Reduce the heating rate to ensure a slow and steady collection of distillate (approximately 1-2 drops per second). 2. Use a more efficient packing material (e.g., Raschig rings, Vigreux indentations) and ensure the column is packed uniformly. 3. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.
"Bumping" or Uneven Boiling 1. Lack of boiling chips or stir bar. 2. Heating is too rapid and localized.1. Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating. 2. Use a heating mantle with a stirrer to ensure even heating.
No Distillate Collection 1. Thermometer bulb is incorrectly placed. 2. Insufficient heating. 3. Leaks in the apparatus.1. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. 2. Gradually increase the heating mantle temperature. 3. Check all joints and connections for a tight seal. Use appropriate grease for ground glass joints if necessary.
Flooding of the Column 1. Heating rate is too high, causing excessive vaporization.1. Reduce the heating rate to allow the condensed vapor to flow back down the column smoothly.

Logical Workflow for Troubleshooting Fractional Distillation

G start Start Distillation problem Problem Encountered? start->problem poor_sep Poor Separation? problem->poor_sep Yes end Successful Purification problem->end No bumping Uneven Boiling? poor_sep->bumping No sol_poor_sep Reduce Heat Improve Insulation Check Column Packing poor_sep->sol_poor_sep Yes no_distillate No Distillate? bumping->no_distillate No sol_bumping Add Boiling Chips/Stir Bar Ensure Even Heating bumping->sol_bumping Yes flooding Column Flooding? no_distillate->flooding No sol_no_distillate Check Thermometer Placement Increase Heat Gradually Check for Leaks no_distillate->sol_no_distillate Yes sol_flooding Reduce Heating Rate flooding->sol_flooding Yes continue_dist Continue Distillation flooding->continue_dist No sol_poor_sep->continue_dist sol_bumping->continue_dist sol_no_distillate->continue_dist sol_flooding->continue_dist continue_dist->problem

A troubleshooting workflow for fractional distillation of this compound.
Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique suitable for isolating high-purity this compound, especially for separating it from closely related impurities like structural isomers.

Common Problems & Solutions

Problem Possible Cause(s) Solution(s)
Poor Peak Resolution 1. Inappropriate mobile phase composition. 2. Column overloading. 3. Incorrect flow rate.1. Optimize the mobile phase. For reverse-phase HPLC, adjust the acetonitrile/water ratio. A lower percentage of acetonitrile will generally increase retention and may improve the separation of closely eluting peaks. 2. Reduce the injection volume or the concentration of the sample. 3. Optimize the flow rate; a lower flow rate often improves resolution but increases run time.
Peak Tailing or Fronting 1. Column degradation. 2. Sample solvent incompatible with the mobile phase. 3. Presence of highly active sites on the stationary phase.1. Flush the column or replace it if it's at the end of its lifespan. 2. Dissolve the sample in the mobile phase if possible. 3. Use a mobile phase additive (e.g., a small amount of acid like phosphoric acid for reverse-phase) to improve peak shape.[2]
High Backpressure 1. Blockage in the system (e.g., guard column, column frit). 2. Particulate matter in the sample. 3. High mobile phase viscosity.1. Replace the guard column or filter. Back-flush the column according to the manufacturer's instructions. 2. Filter the sample before injection. 3. Adjust the mobile phase composition or increase the column temperature to reduce viscosity.
Low Product Recovery 1. Irreversible adsorption on the column. 2. Decomposition of the compound on the column. 3. Inefficient fraction collection.1. Change the stationary phase or add a competing agent to the mobile phase. 2. Ensure the mobile phase pH is compatible with the compound's stability. 3. Optimize the fraction collection parameters to ensure the entire peak is collected.

Experimental Protocol: Preparative HPLC of this compound

This protocol provides a starting point for the purification of this compound using preparative reverse-phase HPLC. Optimization will likely be required based on the specific impurity profile of the crude material.

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: C18 stationary phase, 10 µm particle size, 250 x 21.2 mm.

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with a mobile phase composition that allows for good retention of this compound while eluting more polar impurities. A starting point could be 60% Acetonitrile / 40% Water.

    • Increase the percentage of acetonitrile to elute this compound. A linear gradient from 60% to 95% Acetonitrile over 20-30 minutes is a reasonable starting point.

    • Hold at high acetonitrile concentration to elute any less polar impurities.

    • Return to initial conditions and re-equilibrate the column.

  • Flow Rate: 15-20 mL/min (adjust based on column specifications and backpressure).

  • Detection: UV at 210 nm or 280 nm (ketones have a weak n-π* transition around 280 nm and a stronger π-π* transition at lower wavelengths).

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition or a compatible solvent like isopropanol. Filter the sample through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.

  • Post-Purification: Analyze the collected fractions by analytical HPLC or GC-MS to confirm purity. Combine pure fractions and remove the solvent by rotary evaporation.

Workflow for Preparative HPLC Purification

G start Prepare Sample and HPLC System analytical_run Perform Analytical Scale Run to Develop Method start->analytical_run optimize Optimize Separation (Mobile Phase, Gradient) analytical_run->optimize prep_run Perform Preparative Scale Run optimize->prep_run collect_fractions Collect Fractions Based on UV Signal prep_run->collect_fractions analyze_fractions Analyze Fraction Purity (Analytical HPLC/GC-MS) collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure remove_solvent Remove Solvent (Rotary Evaporation) pool_pure->remove_solvent final_product High-Purity this compound remove_solvent->final_product

A general workflow for the purification of this compound using preparative HPLC.

Data Presentation: Comparison of Purification Methods

Parameter Fractional Distillation Preparative HPLC Preparative GC
Principle of Separation Boiling PointPolarity / PartitioningVolatility / Boiling Point
Typical Purity Achieved Good to High (95-99%)Very High (>99%)Very High (>99.5%)
Throughput (Scale) High (grams to kilograms)Low to Medium (milligrams to grams)Low (milligrams to a few grams)
Cost (Initial & Running) LowerHighHigh
Best Suited For Large quantities; separating compounds with significantly different boiling points.High-purity samples; separating isomers and closely related impurities.High-purity isolation of volatile compounds.
Key Challenge Separation of azeotropes and compounds with very close boiling points.Column overloading leading to poor resolution; high solvent consumption.Limited sample capacity; thermal degradation of sensitive compounds.

References

improving the stability of 2-Undecanone formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and improving the stability of 2-Undecanone formulations.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and shelf-life of this compound? A1: this compound is generally considered stable at room temperature when stored properly.[1] However, slight discoloration has been observed over extended periods.[1] For optimal stability, it should be stored in cool, dry, and dark conditions in tightly sealed containers.[2][3] A typical shelf life is 12 months or longer under these conditions.[2]

Q2: What are the key solubility characteristics of this compound? A2: this compound is practically insoluble in water but is soluble in many organic solvents, including ethanol, ether, acetone, benzene, and chloroform.[1][4][5] This is a critical factor to consider when developing aqueous-based formulations.

Q3: What are the recommended storage conditions for this compound and its formulations? A3: To minimize degradation, store this compound in a cool, dry, well-ventilated area in tightly sealed, original containers.[2][3] Protect formulations from heat, light, sparks, and sources of ignition.[3] It is classified as a combustible liquid.[6]

Q4: What substances are known to be incompatible with this compound? A4: this compound is incompatible with strong oxidizing agents, strong bases, strong acids, and reducing agents.[3][6][7] Ketones can react with these substances, potentially liberating heat and flammable gases.[7]

Troubleshooting Guide

Q5: My this compound formulation is showing a yellow discoloration. What is the likely cause and how can I prevent it? A5: Yellowing or discoloration is a common sign of degradation, likely due to oxidation or other side reactions. While this compound can discolor slightly over long periods even in its pure form[1], this process can be accelerated by:

  • Exposure to Oxygen: The ketone moiety can be susceptible to oxidation.

  • Exposure to Light: Photodegradation can lead to colored byproducts.

  • High Temperatures: Heat can accelerate oxidative and other degradation reactions.[3]

  • Incompatible Excipients: Reactions with formulation components, especially those that are strongly acidic, basic, or oxidizing, can cause discoloration.[7]

Solution:

  • Use Antioxidants: Incorporate antioxidants like butylated hydroxytoluene (BHT) or tocopherol into the formulation.

  • Control Headspace: Purge the container headspace with an inert gas like nitrogen or argon before sealing to minimize oxygen exposure.

  • Use Protective Packaging: Store the formulation in amber or opaque containers to protect it from light.

  • Ensure Excipient Compatibility: Conduct compatibility studies with all planned excipients before finalizing the formulation.

Q6: I am observing precipitation or phase separation in my aqueous formulation. What is happening and how can I fix it? A6: This issue stems from this compound's poor water solubility.[1][4] Precipitation indicates that the concentration of this compound has exceeded its solubility limit in the formulation's vehicle. This can be triggered by:

  • Changes in Temperature: Solubility can decrease upon cooling.

  • Changes in pH: A shift in the formulation's pH can alter the solubility of this compound or other excipients, leading to precipitation.

  • Insufficient Solubilizing Agent: The amount or type of solubilizer (e.g., surfactants, co-solvents) may be inadequate.

Solution:

  • Optimize Co-solvents: Use water-miscible organic solvents like ethanol, propylene glycol, or PEG 400 in which this compound is soluble.[1]

  • Incorporate Surfactants: Use non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL) to form micelles that can encapsulate this compound.

  • Utilize Complexation Agents: Cyclodextrins can form inclusion complexes with this compound, significantly enhancing its aqueous solubility and stability.[8]

  • Control pH: Use a robust buffering system to maintain the optimal pH for both solubility and stability.

Q7: Assay results show a significant loss of this compound potency over time. What are the primary degradation pathways? A7: Loss of potency is typically due to chemical degradation. For ketones like this compound, the most common pathways include:

  • Alkaline or Acid Hydrolysis: Ketones can be reactive with strong acids and bases.[7] Alkaline hydrolysis, in particular, can be a significant degradation pathway for many active ingredients.[9]

  • Oxidation: The carbonyl group and adjacent carbons can be susceptible to attack by oxidizing agents.

  • Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions.

Below is a diagram illustrating the potential degradation pathways.

cluster_main cluster_stress cluster_products U0 This compound Formulation P1 Hydrolysis Products U0->P1 Hydrolysis P2 Oxidation Products U0->P2 Oxidation P3 Photodegradation Products U0->P3 Photolysis S1 High pH (Alkaline) or Strong Acid S1->P1 S2 Oxidizing Agents (e.g., Peroxides) S2->P2 S3 UV/Visible Light S3->P3

Caption: Potential degradation pathways for this compound.

Below is a logical workflow for troubleshooting stability issues.

Start Stability Issue Observed (e.g., Discoloration, Assay Loss) Check1 Identify Nature of Issue Start->Check1 P1 Physical Instability (Precipitation, Phase Separation) Check1->P1 Physical C1 Chemical Instability (Discoloration, Degradation) Check1->C1 Chemical P_Cause Potential Cause: - Poor Solubility - Temp/pH Fluctuation P1->P_Cause P_Sol Solution: - Add/Optimize Solubilizers - Use Complexation Agents - Buffer pH P_Cause->P_Sol End Stable Formulation P_Sol->End C_Cause Potential Cause: - Oxidation - Hydrolysis - Photolysis C1->C_Cause C_Sol Solution: - Add Antioxidants - Protect from Light/Oxygen - Optimize pH C_Cause->C_Sol C_Sol->End

Caption: Workflow for troubleshooting this compound formulation stability.

Stability Data

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[10] The table below presents representative data from such a study on a hypothetical this compound formulation.

Stress ConditionParametersDuration% Degradation of this compoundObservations
Acid Hydrolysis 0.1 N HCl72 hours< 5%No significant change
Alkaline Hydrolysis 0.1 N NaOH24 hours15 - 20%Significant potency loss
Oxidation 3% H₂O₂24 hours10 - 15%Slight discoloration
Thermal 60°C7 days< 5%No significant change
Photolytic ICH Option 27 days5 - 10%Slight discoloration

Note: Data are illustrative and will vary based on the specific formulation composition.

Experimental Protocols

Protocol: Forced Degradation Study of a this compound Formulation

This protocol outlines a typical forced degradation study to identify potential degradation products and demonstrate the stability-indicating nature of an analytical method, as recommended by ICH guidelines.[11]

1. Purpose: To assess the intrinsic stability of a this compound formulation under various stress conditions (hydrolysis, oxidation, thermal, and photolytic).

2. Materials:

  • This compound formulation

  • Calibrated HPLC or GC system with a suitable detector[12][13]

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, oven, and photostability chamber

3. Experimental Workflow:

Start Prepare Formulation & Control Samples Stress Apply Stress Conditions in Parallel (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Neutralize Neutralize Hydrolytic Samples (if needed) Stress->Neutralize Dilute Dilute All Samples to Target Concentration Neutralize->Dilute Analyze Analyze via Stability-Indicating Method (e.g., HPLC/GC) Dilute->Analyze Evaluate Evaluate Results: - % Degradation - Identify Degradants - Mass Balance Analyze->Evaluate

References

Technical Support Center: Overcoming 2-Undecanone Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 2-undecanone.

Frequently Asked Questions (FAQs)

What is this compound and why is its solubility in water a challenge?

This compound, also known as methyl nonyl ketone, is an organic compound with the chemical formula C₁₁H₂₂O.[1][2] It is a colorless to pale yellow oily liquid with a characteristic odor.[1][3] Its molecular structure, featuring a long hydrocarbon chain, makes it a hydrophobic and lipophilic molecule, leading to very low solubility in aqueous media.[4][5] This poor water solubility can present significant challenges in various experimental and formulation contexts where aqueous systems are required.[1]

What are the primary methods to increase the aqueous solubility of this compound?

There are three primary strategies to enhance the aqueous solubility of hydrophobic compounds like this compound:

  • Cosolvency: This involves the addition of a water-miscible organic solvent (a cosolvent) to the aqueous medium to increase the solubility of a nonpolar solute.[6]

  • Cyclodextrin Inclusion Complexation: This method utilizes cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, to encapsulate the hydrophobic this compound molecule, thereby increasing its apparent water solubility.

  • Micellar Solubilization: This technique employs surfactants, which are amphiphilic molecules that form micelles in water above a certain concentration (the critical micelle concentration or CMC). The hydrophobic core of these micelles can entrap this compound, effectively dispersing it in the aqueous phase.[6]

Troubleshooting Guides

Cosolvency

Q1: I've added a cosolvent, but my this compound is still not dissolving or is precipitating out. What should I do?

A1:

  • Increase Cosolvent Concentration: The solubility of this compound is highly dependent on the proportion of the cosolvent. Gradually increase the percentage of the cosolvent in your aqueous mixture.

  • Check Cosolvent Type: Not all cosolvents have the same solubilizing power for a given compound. Ethanol and propylene glycol are common choices. If one is not effective, consider trying the other or a different water-miscible solvent.

  • Temperature Adjustment: Gently warming the solution can sometimes help to dissolve the compound. However, be cautious as a decrease in temperature, such as transferring the solution to a colder environment, may cause precipitation.

  • pH Adjustment: While this compound is a neutral compound, the pH of the medium can sometimes influence the overall stability of the formulation, especially if other components are present. Ensure the pH is suitable for your experimental conditions.

  • Order of Addition: It is often more effective to first dissolve the this compound in the pure cosolvent and then add this solution to the aqueous phase with vigorous stirring.

Q2: How do I choose the right cosolvent for my experiment?

A2: The choice of cosolvent depends on several factors:

  • Solubilizing Capacity: Ethanol is generally a good solvent for this compound.[2][4][5] Propylene glycol is another commonly used cosolvent with a good safety profile.[7][8]

  • Toxicity and Biocompatibility: For biological or in vivo studies, it is crucial to select a cosolvent with low toxicity, such as ethanol or propylene glycol, at the final concentration used.

  • Experimental Compatibility: Ensure the chosen cosolvent does not interfere with your downstream assays or the stability of other components in your formulation.

Cyclodextrin Inclusion Complexation

Q1: I'm trying to form an inclusion complex with β-cyclodextrin, but the solubility enhancement is minimal.

A1:

  • Cyclodextrin Type: Natural β-cyclodextrin has limited water solubility itself. Consider using a modified cyclodextrin with higher aqueous solubility, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can significantly improve the solubilization of hydrophobic guests.[9]

  • Molar Ratio: The stoichiometry of the inclusion complex is crucial. A 1:1 molar ratio of this compound to cyclodextrin is a common starting point, but optimizing this ratio may be necessary.

  • Preparation Method: The method used to prepare the inclusion complex can greatly impact its efficiency. Common methods include co-precipitation, kneading, and freeze-drying. Freeze-drying often yields a highly soluble, amorphous powder.

  • Temperature and pH: The complexation process can be influenced by temperature and pH. Experiment with different conditions to find the optimal parameters for complex formation.

  • Confirmation of Complex Formation: It is essential to confirm that an inclusion complex has indeed formed. Techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to verify the encapsulation of this compound within the cyclodextrin cavity.[10]

Q2: My cyclodextrin inclusion complex solution is cloudy or forms a precipitate over time.

A2:

  • Limited Solubility of the Complex: Even with complexation, the resulting inclusion complex may have limited solubility, especially with natural cyclodextrins. This can lead to the formation of a B-type phase solubility diagram.[11][12] Using a more soluble cyclodextrin derivative can often resolve this.

  • Aggregation: At higher concentrations, cyclodextrin complexes can self-assemble into aggregates, which may precipitate.[13] Diluting the solution or optimizing the cyclodextrin concentration can help.

  • Temperature Effects: Changes in temperature can affect the stability of the complex and its solubility. Store the solution at a constant, appropriate temperature.

Micellar Solubilization

Q1: The addition of a surfactant is not significantly improving the solubility of this compound.

A1:

  • Surfactant Concentration: Ensure that the surfactant concentration is above its critical micelle concentration (CMC). Micelles, which are responsible for solubilizing the hydrophobic compound, only form above the CMC.

  • Choice of Surfactant: The solubilization capacity varies between different surfactants. Non-ionic surfactants like Polysorbate 80 (Tween 80) are often effective and have a good safety profile for biological applications.[14][15][16] Anionic surfactants like sodium dodecyl sulfate (SDS) can also be used, but may be more denaturing to proteins.[17]

  • Hydrophilic-Lipophilic Balance (HLB): The HLB value of a surfactant can influence its solubilizing properties. Experiment with surfactants having different HLB values to find the most effective one for this compound.

  • Equilibration Time: Allow sufficient time for the this compound to partition into the micelles. Gentle agitation or sonication can facilitate this process.

  • Temperature: Temperature can affect both the CMC and the size of the micelles, which in turn influences solubilization.[6] The effect is more pronounced for non-ionic surfactants.

Q2: My solution containing this compound and a surfactant is foaming excessively.

A2: Foaming is a common characteristic of surfactant solutions.

  • Gentle Mixing: Avoid vigorous shaking or vortexing. Instead, use gentle swirling or a magnetic stirrer at a low speed to dissolve the components.

  • Use a Low-Foaming Surfactant: If foaming is a significant issue for your application, consider using a surfactant that is known to have low-foaming properties.

Data Presentation: Solubility of Aliphatic Ketones

Table 1: Estimated Solubility of this compound in Ethanol-Water Mixtures

% Ethanol (v/v)Estimated Solubility of this compound (mg/mL)
0< 0.01 (Practically Insoluble)
20~ 0.1 - 0.5
40~ 1 - 5
60~ 10 - 50
80> 100 (Freely Soluble)
100> 500 (Very Soluble)

Table 2: Estimated Solubility of this compound in Propylene Glycol-Water Mixtures

% Propylene Glycol (v/v)Estimated Solubility of this compound (mg/mL)
0< 0.01 (Practically Insoluble)
20~ 0.05 - 0.2
40~ 0.5 - 2
60~ 5 - 20
80> 50 (Soluble)
100> 200 (Freely Soluble)

Table 3: Estimated Solubility Enhancement of this compound with Cyclodextrins

Cyclodextrin (10 mM)Estimated Solubility Enhancement Factor
β-Cyclodextrin5 - 15 fold
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)50 - 200 fold

Table 4: Estimated Solubility of this compound with Surfactants

Surfactant (at 1% w/v)Estimated Solubility of this compound (mg/mL)
Sodium Dodecyl Sulfate (SDS)~ 1 - 5
Polysorbate 80 (Tween 80)~ 2 - 10

Experimental Protocols

Protocol 1: Determination of this compound Solubility in a Cosolvent System
  • Prepare a series of cosolvent-water mixtures with varying volume percentages of the cosolvent (e.g., 0%, 20%, 40%, 60%, 80%, and 100% ethanol in water).

  • Add an excess amount of this compound to a known volume of each mixture in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let the undissolved this compound settle.

  • Carefully withdraw an aliquot from the clear supernatant of each vial.

  • Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved droplets.

  • Dilute the filtered sample with a suitable organic solvent (e.g., pure ethanol or methanol).

  • Quantify the concentration of this compound in the diluted sample using an appropriate analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculate the original concentration of this compound in each cosolvent mixture.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
  • Dissolve a known amount of cyclodextrin (e.g., HP-β-CD) in a specific volume of deionized water with stirring.

  • In a separate container, dissolve a stoichiometric amount (e.g., 1:1 molar ratio) of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the this compound solution dropwise to the cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture at a constant temperature for an extended period (e.g., 24 hours) to facilitate complex formation.

  • After stirring, cool the mixture (e.g., in an ice bath) to induce precipitation of the inclusion complex.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.

  • Dry the resulting powder, for example, in a vacuum oven at a low temperature.

  • The dried powder can be used for further experiments, and its this compound content can be determined by dissolving it in an organic solvent and analyzing it by GC or HPLC.

Visualizations

solubilization_workflow Workflow for Selecting a Solubilization Strategy for this compound start Start: this compound Insoluble in Aqueous Medium cosolvency Try Cosolvency (e.g., Ethanol, Propylene Glycol) start->cosolvency cyclodextrin Try Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin micellar Try Micellar Solubilization (e.g., Polysorbate 80) start->micellar success Solubilization Achieved cosolvency->success Successful troubleshoot Troubleshoot/Optimize (Concentration, Type, Method) cosolvency->troubleshoot Unsuccessful cyclodextrin->success Successful cyclodextrin->troubleshoot Unsuccessful micellar->success Successful micellar->troubleshoot Unsuccessful troubleshoot->cosolvency troubleshoot->cyclodextrin troubleshoot->micellar

Caption: A workflow diagram for selecting a suitable solubilization strategy for this compound.

cosolvency_mechanism Mechanism of Cosolvency water Water Molecules (High Polarity) mixture Water-Cosolvent Mixture (Reduced Polarity) water->mixture ketone This compound (Hydrophobic) dissolved Dissolved this compound ketone->dissolved Solubilized in cosolvent Cosolvent Molecules (e.g., Ethanol) (Intermediate Polarity) cosolvent->mixture mixture->dissolved cyclodextrin_complexation Cyclodextrin Inclusion Complex Formation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Inclusion Complex (Water Soluble) cyclodextrin->complex ketone This compound (Hydrophobic) ketone->complex Encapsulated by micellar_solubilization Micellar Solubilization surfactant Hydrophilic Head Hydrophobic Tail micelle Micelle (Hydrophobic Core) surfactant->micelle Self-assembles into solubilized Solubilized this compound in Micelle micelle->solubilized ketone This compound ketone->solubilized Entrapped in

References

preventing degradation of 2-Undecanone during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-Undecanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

A1: this compound, also known as methyl nonyl ketone, is a volatile organic compound used in various industries, including as a flavoring agent and an insect repellent.[1] Like many volatile and semi-volatile compounds, it can be susceptible to degradation during analysis, particularly with techniques like gas chromatography (GC) that involve high temperatures. Degradation can lead to inaccurate quantification, poor reproducibility, and the incorrect identification of byproducts.

Q2: What are the primary causes of this compound degradation during GC analysis?

A2: The primary causes of this compound degradation during GC analysis are thermal stress and interaction with active sites in the analytical flow path. Key areas of concern include:

  • GC Inlet: The high temperatures in the GC inlet can cause thermal degradation. Additionally, active sites, such as polar silanol groups on glass liners or metal surfaces, can interact with and degrade the analyte.[2]

  • Sample Matrix: Complex sample matrices can contain components that either react with this compound or contaminate the GC system, creating new active sites.

  • Column Contamination: Over time, the GC column can become contaminated with non-volatile residues from previous injections, leading to peak tailing and potential degradation.

Q3: How should this compound standards and samples be stored to ensure stability?

A3: To ensure the stability of this compound, standards and samples should be stored in a cool, dry, and dark place in tightly sealed containers.[3] It is soluble in organic solvents like ethanol, acetone, and benzene but insoluble in water.[4][5] For long-term storage, refrigeration is recommended. Avoid exposure to strong oxidizing agents and bases, as these can promote degradation.[3][6]

Q4: Can derivatization help in preventing the degradation of this compound?

A4: While derivatization is a common strategy for stabilizing aldehydes and ketones, it is often employed for analysis by High-Performance Liquid Chromatography (HPLC).[7][8] For GC analysis of a relatively stable ketone like this compound, derivatization is not typically necessary and may add complexity to the sample preparation process. The focus should be on optimizing the GC system to prevent degradation.

Troubleshooting Guides

Issue 1: Low Recovery or Complete Loss of this compound Signal

This is a common issue that often points to problems within the GC system, particularly in the inlet.

Troubleshooting Steps:

  • Check for GC Inlet Activity: The GC inlet is a primary site for analyte degradation.

    • Solution: Replace the liner with a new, deactivated one. If using glass wool, ensure it is also deactivated. Consider using a liner without glass wool if possible.[9]

  • Optimize Inlet Temperature: High temperatures can lead to thermal decomposition.

    • Solution: Gradually lower the inlet temperature in increments of 10-20°C to find the optimal balance between efficient volatilization and minimal degradation.

  • Use Analyte Protectants: Active sites in the GC inlet can be masked by co-injecting specific compounds.

    • Solution: Add an analyte protectant, such as gulonolactone, to both your samples and standards. These compounds have strong hydrogen-bonding capabilities and can effectively passivate active sites.[3][10]

Quantitative Impact of Inlet Conditions on this compound Recovery

Inlet Liner ConditionInlet Temperature (°C)Analyte ProtectantExpected Recovery of this compound (%)
Standard Glass Liner with Wool280None40-60%
Deactivated Liner with Deactivated Wool280None75-85%
Deactivated Liner with Deactivated Wool250None85-95%
Deactivated Liner with Deactivated Wool250Present>95%
Issue 2: Poor Peak Shape (Tailing or Broadening)

Poor peak shape is often an indication of analyte interaction with active sites or a poorly optimized method.

Troubleshooting Steps:

  • Assess the Entire GC Flow Path: Active sites can be present from the inlet to the detector.

    • Solution: Ensure that not only the liner but also the column and any seals are inert. Trim the front end of the GC column (approximately 5-10 cm) to remove any accumulated non-volatile residues.

  • Check for Solvent Mismatch: Injecting a polar solvent onto a non-polar column can cause peak distortion.

    • Solution: Ensure the polarity of your injection solvent is compatible with the stationary phase of your GC column.[11] this compound is compatible with common non-polar to mid-polar columns.

  • Review Carrier Gas Flow Rate: An inappropriate flow rate can lead to peak broadening.

    • Solution: Optimize the carrier gas flow rate for your column dimensions and oven temperature program to ensure sharp, symmetrical peaks.

Experimental Protocols

Protocol 1: Standard Operating Procedure for GC-MS Analysis of this compound

This protocol is designed to minimize degradation and ensure accurate quantification of this compound.

1. Sample Preparation (using Headspace Solid-Phase Microextraction - HS-SPME)

  • Place a known amount of your sample (e.g., 1 gram) into a 20 mL headspace vial.

  • Add any internal standards required for quantification.

  • Seal the vial with a PTFE-lined septum.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration of this compound in the headspace.

  • Expose a deactivated SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 10 minutes) to adsorb the volatile compounds.

2. GC-MS Instrument Setup

  • GC System: Agilent 8890 GC (or equivalent)

  • Inlet: Split/Splitless, operated in splitless mode for 1 minute.

  • Inlet Temperature: 250°C

  • Liner: Deactivated, single-taper liner with deactivated glass wool.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS System: Agilent 5977B MSD (or equivalent)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Scan (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity (target ions for this compound: 58, 43, 71).

3. Analysis

  • Retract the SPME fiber from the sample vial.

  • Immediately insert the fiber into the GC inlet for thermal desorption of the analytes onto the column.

  • Start the GC-MS data acquisition.

Visualizations

Troubleshooting Low this compound Recovery start Start: Low or No This compound Signal check_inlet Is the GC inlet liner old or active? start->check_inlet replace_liner Action: Replace with a new, deactivated liner. check_inlet->replace_liner Yes check_temp Is the inlet temperature too high (>280°C)? check_inlet->check_temp No reanalyze Re-analyze Sample replace_liner->reanalyze lower_temp Action: Reduce inlet temperature to 250°C. check_temp->lower_temp Yes use_protectant Action: Add analyte protectant to samples and standards. check_temp->use_protectant No lower_temp->reanalyze use_protectant->reanalyze

Caption: Troubleshooting workflow for low this compound recovery.

Experimental Workflow for this compound Analysis sample_prep 1. Sample Preparation (HS-SPME) gc_injection 2. GC Injection (Thermal Desorption) sample_prep->gc_injection separation 3. Chromatographic Separation (GC Column) gc_injection->separation detection 4. Mass Spectrometry (Detection & Identification) separation->detection data_analysis 5. Data Analysis (Quantification) detection->data_analysis

Caption: High-level experimental workflow for this compound analysis.

Analyte Degradation and Protection in GC Inlet cluster_0 Scenario 1: Active Inlet cluster_1 Scenario 2: Protected Inlet analyte_in_active This compound active_site Active Site (Silanol Group) analyte_in_active->active_site Interaction degradation Degradation Products active_site->degradation analyte_in_protected This compound protected_site Protected Site analyte_in_protected->protected_site No Interaction no_degradation Intact this compound (High Recovery) protected_site->no_degradation protectant Analyte Protectant protectant->protected_site Masks Active Site

References

Technical Support Center: Quantification of 2-Undecanone in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-undecanone in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in complex matrices?

A1: The main challenges include:

  • Matrix Effects: Complex matrices such as plasma, milk, or food can contain endogenous compounds that interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and inaccurate quantification.[1][2]

  • Low Recovery: this compound can be lost during sample extraction and cleanup steps, resulting in poor recovery and underestimation of its concentration.

  • Co-elution of Interferences: Compounds with similar chemical properties to this compound may co-elute during chromatographic separation, leading to overlapping peaks and inaccurate quantification.

  • Analyte Stability: this compound may degrade or be lost due to volatility during sample storage and preparation.[3]

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for the analysis of volatile compounds like this compound.[4] High-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometry detector can also be used, particularly for less volatile derivatives or when GC is not available. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is excellent for analyzing volatile compounds in complex matrices.[5]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS to remove interfering matrix components.[6][7]

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.

  • Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard (e.g., this compound-d3) that co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.

Q4: What are the recommended storage conditions for samples containing this compound?

A4: this compound is stable at room temperature for extended periods.[3] However, to minimize the risk of degradation or loss, especially in biological matrices, it is recommended to store samples at -20°C or below until analysis.[1]

Troubleshooting Guides

GC-MS Analysis

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Active sites in the inlet liner or column Deactivate the inlet liner or use a liner with glass wool. Trim the first few centimeters of the analytical column.
Improper column installation Ensure the column is cut evenly and installed at the correct depth in the injector and detector.[8]
Column overload Dilute the sample or reduce the injection volume.[9]
Incompatible solvent Ensure the sample solvent is compatible with the stationary phase of the GC column.[8]

Problem: Ghost Peaks in the Chromatogram

Possible Cause Troubleshooting Step
Contaminated syringe Thoroughly clean the syringe with an appropriate solvent or replace it.
Carryover from previous injections Run several blank injections with a high-boiling point solvent to clean the injection port and column.
Septum bleed Use a high-quality, low-bleed septum and replace it regularly.
Contaminated carrier gas Ensure high-purity carrier gas and install or replace gas purifiers.
Sample Preparation

Problem: Low Recovery of this compound

Extraction Method Possible Cause Troubleshooting Step
Liquid-Liquid Extraction (LLE) Incomplete phase separation Allow sufficient time for layers to separate or centrifuge the sample.
Incorrect solvent polarity or pH Optimize the extraction solvent and the pH of the aqueous phase to ensure efficient partitioning of this compound into the organic layer.
Solid-Phase Extraction (SPE) Inappropriate sorbent selection Select a sorbent with appropriate chemistry (e.g., C18 for reversed-phase) for this compound retention.
Inefficient elution Optimize the elution solvent to ensure complete desorption of this compound from the sorbent.
Solid-Phase Microextraction (SPME) Suboptimal fiber coating Choose an SPME fiber coating that has a high affinity for ketones (e.g., DVB/CAR/PDMS).[10]
Incorrect extraction time or temperature Optimize the extraction time and temperature to ensure equilibrium is reached between the sample and the fiber.[11]

Experimental Protocols

Protocol 1: Quantification of this compound in Dairy Products by HS-SPME-GC-MS

This protocol is adapted from methods used for the analysis of volatile compounds in milk.[12]

  • Sample Preparation:

    • Place 5 mL of milk sample into a 20 mL headspace vial.

    • Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

    • Add an appropriate amount of a suitable internal standard (e.g., 2-decanone).

    • Seal the vial with a PTFE-faced silicone septum.

  • HS-SPME Procedure:

    • Equilibrate the sample at 60°C for 15 minutes in a heating block with agitation.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC injector at 250°C for 5 minutes.

    • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Use a temperature program such as: start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 min).

    • Set the mass spectrometer to scan in the range of m/z 40-300 or use selected ion monitoring (SIM) for target ions of this compound (e.g., m/z 43, 58, 71, 112, 170).[13]

Quantitative Data Summary

The following table summarizes typical performance data for different extraction methods. Actual results may vary depending on the specific matrix and experimental conditions.

Method Matrix Recovery (%) Relative Standard Deviation (RSD, %) Reference
HS-SPME-GC-MS Milk85-110< 15[12]
LLE with Acetonitrile Milk91-105< 10[14]
SPE (C18) Water80-105< 10General SPE performance

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix (e.g., Milk, Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE, SPE, or SPME) Spike->Extraction Cleanup Extract Cleanup (if necessary) Extraction->Cleanup GCMS GC-MS or LC-MS Analysis Cleanup->GCMS Data Data Acquisition and Processing GCMS->Data Quant Quantification Data->Quant

Caption: General experimental workflow for this compound quantification.

troubleshooting_peak_tailing Start Peak Tailing Observed CheckLiner Check Inlet Liner for Activity Start->CheckLiner LinerOK Liner OK? CheckLiner->LinerOK ReplaceLiner Replace or Deactivate Liner LinerOK->ReplaceLiner No CheckColumn Trim Analytical Column LinerOK->CheckColumn Yes ReplaceLiner->CheckLiner ColumnOK Problem Resolved? CheckColumn->ColumnOK CheckInstallation Check Column Installation ColumnOK->CheckInstallation No End Peak Shape Improved ColumnOK->End Yes InstallationOK Problem Resolved? CheckInstallation->InstallationOK ConsiderOverload Consider Column Overload (Dilute Sample) InstallationOK->ConsiderOverload No InstallationOK->End Yes

Caption: Troubleshooting logic for GC peak tailing.

References

reducing matrix effects in 2-Undecanone analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 2-Undecanone analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC-MS or LC-MS analysis of this compound, with a focus on mitigating matrix effects.

Problem: Poor peak shape (tailing or fronting) for this compound.

Possible Causes and Solutions:

  • Active Sites in the GC Inlet or Column: this compound, being a ketone, can interact with active silanol groups in the GC system, leading to peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If peak tailing persists, consider trimming the first few centimeters of the column to remove accumulated non-volatile matrix components.[1][2]

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample extract before injection. This also has the benefit of reducing the overall matrix load on the system.[3]

  • Improper Column Installation: An incorrect column installation depth in the inlet or a poor column cut can cause peak distortion.

    • Solution: Ensure the column is installed according to the manufacturer's instructions and that the column ends are cut cleanly and squarely.[1][2]

  • Solvent Mismatch (in splitless injection): The polarity of the injection solvent should match the polarity of the stationary phase.

    • Solution: Choose a solvent that is compatible with your GC column's stationary phase. For example, using a non-polar solvent with a polar column can lead to peak splitting.[1]

Problem: Inconsistent this compound signal intensity or poor reproducibility between injections.

Possible Causes and Solutions:

  • Matrix-Induced Enhancement or Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to signal enhancement or suppression.[4][5][6]

    • Solution 1: Improve Sample Cleanup: Employ more rigorous sample preparation techniques to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective.[3]

    • Solution 2: Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for consistent matrix effects.

    • Solution 3: Use an Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound-d3, is the most robust method to correct for matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[3]

  • Injector Contamination: Buildup of non-volatile matrix components in the injector can lead to variable transfer of this compound into the column.

    • Solution: Regularly clean and maintain the GC inlet, including replacing the liner and septum.

Problem: Low recovery of this compound during sample preparation.

Possible Causes and Solutions:

  • Inefficient Extraction: The chosen extraction solvent or technique may not be optimal for this compound from the specific sample matrix.

    • Solution: Optimize the extraction parameters, such as solvent type, pH, and extraction time. For volatile compounds like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is often a suitable technique that minimizes solvent use and matrix co-extraction.[7][8]

  • Volatilization Losses: this compound is a semi-volatile compound and can be lost during sample concentration steps.

    • Solution: If using an evaporation step to concentrate the extract, perform it at a low temperature and under a gentle stream of nitrogen. Alternatively, use a sample preparation technique that does not require evaporation, such as HS-SPME.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[4][5][6] In the context of this compound analysis, co-extracted compounds from the sample (e.g., fats, proteins, sugars in food or biological samples) can interfere with its detection. This can lead to either signal enhancement (an artificially high reading) or signal suppression (an artificially low reading), both of which compromise the accuracy and precision of quantification.[4][5][6]

Q2: What is the best way to correct for matrix effects in this compound quantification?

A2: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3.[3] A SIL-IS has nearly identical chemical and physical properties to the unlabeled this compound, so it experiences the same matrix effects during sample preparation and analysis. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized. If a SIL-IS is not available, matrix-matched calibration is a good alternative.

Q3: Can I just dilute my sample to reduce matrix effects?

A3: Yes, sample dilution is a simple and often effective method to reduce matrix effects.[3] By diluting the sample extract, the concentration of interfering matrix components is lowered, which can lessen their impact on the this compound signal. However, it is crucial to ensure that after dilution, the concentration of this compound remains above the limit of quantification (LOQ) of the analytical method.

Q4: I am analyzing this compound in a food matrix. What is a good starting point for sample preparation?

A4: For the analysis of semi-volatile compounds like this compound in complex food matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique.[9][10][11] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. For volatile analysis, Headspace Solid-Phase Microextraction (HS-SPME) is also an excellent choice as it minimizes matrix handling.[7][8]

Q5: Where can I obtain a stable isotope-labeled internal standard for this compound?

A5: While not as common as for other analytes, deuterated standards for compounds like this compound can be synthesized. Several companies specialize in the custom synthesis of stable isotope-labeled compounds. It is recommended to contact chemical suppliers who offer custom synthesis services to inquire about the availability and pricing of this compound-d3 or other suitable labeled analogues.

Data Summary

The following table provides a qualitative comparison of common methods used to reduce matrix effects in the analysis of this compound and similar volatile ketones. The effectiveness can vary depending on the specific matrix and analyte concentration.

MethodPrincipleRelative CostEffectiveness in Reducing Matrix EffectsKey Considerations
Sample Dilution Reduces the concentration of interfering matrix components.[3]LowModerateMay compromise method sensitivity if analyte concentration is low.
Liquid-Liquid Extraction (LLE) Partitions this compound into a solvent immiscible with the sample matrix.Low to ModerateModerate to HighSolvent selection is critical for good recovery and selectivity.
Solid-Phase Extraction (SPE) Selectively retains this compound on a solid sorbent while matrix components are washed away.ModerateHighSorbent and elution solvent must be optimized for this compound.
QuEChERS Combines salting-out extraction with dispersive SPE for cleanup.[9][10][11]ModerateHighEffective for a wide range of food matrices.
Matrix-Matched Calibration Calibrators are prepared in a blank matrix to mimic the matrix effects in the samples.ModerateHighRequires a representative blank matrix free of the analyte.
Stable Isotope-Labeled Internal Standard (SIL-IS) A labeled analogue of this compound is added to samples and standards to correct for matrix effects and recovery losses.[3]HighVery HighMost robust method for accurate quantification. Availability of the standard can be a limitation.

Experimental Protocols

Protocol 1: Analysis of this compound in Milk using Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS

This protocol is adapted from methodologies used for the analysis of volatile compounds in milk.[7][8]

1. Sample Preparation: a. Pipette 5 mL of milk sample into a 20 mL headspace vial. b. Add 1.5 g of NaCl to the vial to increase the partitioning of volatile compounds into the headspace. c. If using an internal standard, spike the sample with an appropriate amount of this compound-d3 solution at this stage. d. Immediately seal the vial with a PTFE-faced silicone septum.

2. HS-SPME Procedure: a. Place the vial in an autosampler with an agitator and a heating block. b. Equilibrate the sample at 60°C for 15 minutes with agitation. c. Expose a 50/30 µm Divinylbenzene/Carboxen/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. GC-MS Analysis: a. Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode. b. GC Column: Use a mid-polar to polar capillary column (e.g., DB-624 or equivalent) of 30 m length, 0.25 mm internal diameter, and 1.4 µm film thickness. c. Oven Temperature Program:

  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp 1: Increase to 120°C at a rate of 5°C/min.
  • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes. d. Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. e. MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 300.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity. For this compound, characteristic ions include m/z 43, 58, 71, and 85. For this compound-d3, monitor the corresponding shifted ions.

Protocol 2: Generic QuEChERS-based Extraction for this compound in a Solid Food Matrix

This is a general protocol that can be adapted for various solid food matrices.[9][10][11]

1. Sample Homogenization: a. Homogenize a representative portion of the food sample. For dry samples, rehydration may be necessary.

2. Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. If using an internal standard, spike the sample with this compound-d3. d. Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN formulations). e. Shake vigorously for 1 minute. f. Centrifuge at ≥3000 g for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing primary secondary amine (PSA) and C18 sorbents, and anhydrous MgSO4. The specific sorbents may need optimization depending on the matrix (e.g., for fatty matrices). b. Vortex for 30 seconds. c. Centrifuge at a high speed for 5 minutes.

4. Analysis: a. Take an aliquot of the cleaned extract for GC-MS analysis. If necessary, the extract can be concentrated under a gentle stream of nitrogen. b. Follow the GC-MS parameters outlined in Protocol 1, adjusting the injection volume and split ratio as needed.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample Matrix (e.g., Milk, Food Homogenate) add_is Spike with Internal Standard (this compound-d3) sample->add_is extraction Extraction (HS-SPME or QuEChERS) add_is->extraction cleanup Cleanup (d-SPE for QuEChERS) extraction->cleanup extract Final Extract cleanup->extract gcms GC-MS Analysis extract->gcms data_proc Data Processing (Peak Integration) gcms->data_proc quant Quantification (Calibration Curve) data_proc->quant result Final Result (Concentration of this compound) quant->result

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Analytical Issue with This compound Analysis peak_shape Poor Peak Shape? start->peak_shape reproducibility Poor Reproducibility? peak_shape->reproducibility No active_sites Check for Active Sites (Use inert liner/column) peak_shape->active_sites Yes recovery Low Recovery? reproducibility->recovery No matrix_effects Investigate Matrix Effects (Improve cleanup, use IS) reproducibility->matrix_effects Yes extraction_opt Optimize Extraction (Solvent, pH, time) recovery->extraction_opt Yes overload Check for Overload (Dilute sample) active_sites->overload installation Check Column Installation (Proper cut and depth) overload->installation injector_maint Perform Injector Maintenance (Clean/replace liner, septum) matrix_effects->injector_maint volatilization Minimize Volatilization Losses (Gentle concentration) extraction_opt->volatilization

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Optimization of GC-MS Parameters for 2-Undecanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the analysis of 2-Undecanone using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation & Injection

  • Q1: What is the best way to prepare a this compound sample for GC-MS analysis?

    • A1: The ideal sample preparation method depends on your matrix. For clean standards, a "dilute and shoot" approach is common. Prepare a stock solution of this compound in a volatile organic solvent like hexane, dichloromethane, or isooctane.[1] For complex matrices such as biological fluids or food samples, a cleanup or extraction step is necessary to avoid instrument contamination and matrix interference.[1][2] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or headspace sampling are effective for isolating volatile compounds like this compound.[1]

  • Q2: I'm seeing ghost peaks in my chromatogram. What could be the cause?

    • A2: Ghost peaks are typically caused by contamination or carryover.[3] Common sources include a contaminated syringe, a dirty injector liner, septum bleed, or carryover from a previous highly concentrated sample.[2][4] To resolve this, inject a solvent blank to confirm the source. If the ghost peak is present, try replacing the injector liner and septum, and wash the syringe with a high-purity solvent.[4]

  • Q3: My results are not reproducible. What should I check first?

    • A3: Irreproducible results often stem from inconsistencies in sample preparation or injection technique.[3][5] Ensure that sample volumes and dilution steps are precise.[2] If using manual injection, the injection speed should be smooth and rapid to ensure the entire sample is delivered as a single plug.[4] For automated systems, check the autosampler for leaks and ensure the syringe is functioning correctly. Also, verify that instrument parameters like oven temperature and carrier gas flow are stable.[2]

Chromatography (GC) Issues

  • Q4: My this compound peak is tailing. How can I improve the peak shape?

    • A4: Peak tailing can be caused by several factors:

      • Active Sites: The injector liner, column, or packing material may have active sites that interact with the ketone group of this compound. Using a deactivated or silanized liner and a high-quality, low-bleed column can mitigate this.[4]

      • Column Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or diluting the sample.

      • Improper Column Installation: Ensure the column is installed correctly in the injector and detector, with no dead volume.

      • Contamination: Contamination at the head of the column can also cause peak tailing. Clipping a small portion (0.5m) from the front of the column may help.[6]

  • Q5: The retention time for this compound is shifting between runs. What is the problem?

    • A5: Retention time instability is usually linked to issues with the carrier gas flow rate or the oven temperature.[2][7] Check for leaks in the gas lines and ensure the carrier gas pressure is constant. Verify that the oven temperature program is consistent and that the equilibration time is sufficient before each injection.[7] A degrading column can also cause shifts in retention time.[7]

  • Q6: I am seeing poor resolution between this compound and other compounds in my sample. What can I do?

    • A6: To improve resolution, you can modify the temperature program.[3] A slower temperature ramp will increase the separation between compounds. Alternatively, you can use a longer GC column or a column with a different stationary phase that offers better selectivity for ketones.[3] Optimizing the carrier gas flow rate can also enhance separation efficiency.

Mass Spectrometry (MS) Issues

  • Q7: I have low sensitivity and a poor signal-to-noise ratio for my this compound peak. How can I improve it?

    • A7: Low sensitivity can be addressed by:

      • Cleaning the Ion Source: The MS ion source can become contaminated over time, leading to reduced signal intensity.[6] Follow the manufacturer's procedure for cleaning the source.

      • Checking for Leaks: Air leaks in the MS vacuum system will increase background noise.[6][7]

      • Optimizing MS Parameters: Ensure the ion source temperature, electron energy (typically 70 eV for library matching), and detector voltage are set appropriately.[8][9][10]

      • Using Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range (Scan mode), using SIM mode to monitor characteristic ions of this compound (e.g., m/z 43, 58, 71) will dramatically increase sensitivity.[8]

  • Q8: My baseline is noisy or rising. What are the common causes?

    • A8: A noisy or rising baseline is often due to column bleed, a contaminated carrier gas, or a leak in the system.[3][7]

      • Column Bleed: This occurs when the stationary phase degrades at high temperatures. Use a low-bleed "MS-certified" column and avoid exceeding its maximum temperature limit.[8] Conditioning the column properly before use is also crucial.[8]

      • Gas Purity: Ensure you are using high-purity carrier gas (e.g., Helium 99.999%) and that gas traps for moisture and hydrocarbons are installed and functional.[8]

      • System Leaks: Check for leaks at the injector, column fittings, and MS interface.[7]

Experimental Protocols & Data

Protocol 1: Standard GC-MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound in a clean solvent.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in high-purity hexane.

    • Perform serial dilutions to create working standards (e.g., 0.1, 1, 5, 10, 25 µg/mL).

    • Transfer 1 mL of the final solution into a 2 mL glass autosampler vial.[1]

  • Instrument Setup & Parameters:

    • Install a suitable capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Perform an injector and MS source maintenance check (replace liner, septum, check filaments).

    • Set the GC-MS parameters as outlined in Table 1.

  • Data Acquisition:

    • Inject 1 µL of the sample.

    • Acquire data in both Full Scan and SIM mode to determine the optimal settings. For Full Scan, use a mass range of m/z 40-250. For SIM mode, monitor the ions listed in Table 2.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Confirm the identity by comparing the acquired mass spectrum to a reference library (e.g., NIST). The mass spectrum of this compound shows characteristic peaks at m/z 43, 58, and 71.[11]

Table 1: Recommended GC-MS Parameters for this compound Analysis
ParameterRecommended SettingOptimization Notes
GC Parameters
Injector Temperature250 °C[9][10][12]Can be optimized between 230-280 °C. Must be high enough to ensure complete vaporization without causing thermal degradation.
Injection ModeSplit (e.g., 20:1) or SplitlessUse split mode for concentrated samples to avoid column overload. Use splitless for trace analysis to maximize sensitivity.
Carrier GasHeliumMaintain a constant flow rate (e.g., 1.0 - 1.5 mL/min).
Oven ProgramInitial: 60 °C, hold 1 minThe initial temperature should be low enough to trap the analyte at the head of the column.
Ramp: 10 °C/min to 280 °C[9][10]A slower ramp rate (5-10 °C/min) improves resolution. A faster ramp shortens run time.
Final Hold: Hold for 2-5 minEnsures all compounds have eluted and the column is clean for the next run.
MS Parameters
MS Transfer Line Temp280 °C[9][10]Should be set at or slightly above the final oven temperature to prevent condensation.
Ion Source Temp230 °C[9][10]A common starting point. Refer to manufacturer recommendations.
Ionization ModeElectron Ionization (EI)Standard for generating reproducible mass spectra for library matching.
Electron Energy70 eV[8][9][10]Standard energy for EI to allow for comparison with commercial mass spectral libraries.
Acquisition ModeFull Scan (m/z 40-250) or SIMUse Full Scan for qualitative analysis and method development. Use SIM for quantitative analysis to increase sensitivity.
Table 2: Key Ions for this compound (C₁₁H₂₂O, MW: 170.3) in SIM Mode
m/z (mass-to-charge)Relative AbundanceRole
58~100%Base Peak, Quantifier Ion
43~90%Qualifier Ion
71~30%Qualifier Ion
59~29%Qualifier Ion
Data derived from the NIST Mass Spectrometry Data Center.[11][13]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving the common issue of low or no peak response for this compound.

G Troubleshooting Workflow: Low/No Peak Response for this compound start Start: Low or No This compound Peak check_sample Step 1: Verify Sample - Correct standard? - Correct concentration? - Degraded? start->check_sample check_injection Step 2: Check Injection System - Syringe clogged or leaking? - Correct injection volume? - Liner/septum okay? check_sample->check_injection Sample OK resolved Problem Resolved check_sample->resolved Issue Found & Corrected check_gc Step 3: Check GC Parameters - Correct oven program? - Injector temp okay? - Carrier gas flowing? check_injection->check_gc Injection OK check_injection->resolved Issue Found & Corrected check_ms Step 4: Check MS System - MS acquiring data? - Filaments on? - Correct SIM ions/Scan range? check_gc->check_ms GC Params OK check_gc->resolved Issue Found & Corrected perform_maintenance Step 5: Perform Maintenance - Clean ion source - Trim column - Check for leaks check_ms->perform_maintenance MS Params OK check_ms->resolved Issue Found & Corrected perform_maintenance->resolved

Caption: Troubleshooting workflow for diagnosing low or no peak response in GC-MS analysis.

References

Technical Support Center: Optimizing Slow-Release 2-Undecanone Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the slow-release of 2-Undecanone from various formulations. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for achieving slow release of a volatile compound like this compound?

A1: The most common and effective methods involve encapsulation. This process entraps the active ingredient within a carrier material to protect it from premature degradation and control its release over time. For a volatile and hydrophobic compound like this compound, prominent techniques include:

  • Microencapsulation and Nanoencapsulation: Using biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) to form microscopic or nanoscopic capsules around the this compound. The single emulsion-solvent evaporation method is a widely used technique for this purpose.[1][2][3]

  • Inclusion Complexation: Utilizing host molecules like cyclodextrins to form inclusion complexes. The this compound molecule is entrapped within the cavity of the cyclodextrin, which reduces its volatility and provides a slower release profile.

  • Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in an aqueous solution, encapsulating hydrophobic compounds like this compound in their core.

Q2: How can I increase the encapsulation efficiency of this compound in my formulation?

A2: Low encapsulation efficiency is a common challenge, especially with volatile compounds. Here are several strategies to improve it:

  • Optimize Polymer Concentration: The concentration of the polymer used for encapsulation plays a crucial role. A systematic evaluation of different polymer-to-drug ratios is recommended to find the optimal concentration that maximizes encapsulation.

  • Choice of Organic Solvent: The solvent used to dissolve the polymer and this compound can significantly impact encapsulation. Solvents like dichloromethane (DCM) or ethyl acetate are commonly used. The choice should be based on the solubility of both the polymer and this compound.[1]

  • Process Parameters: For emulsion-based methods, parameters such as sonication time and amplitude, and stirring speed during solvent evaporation are critical.[4] Optimizing these can lead to smaller, more stable nanoparticles with higher encapsulation efficiency.

  • Co-solvents: In some cases, using a co-solvent system can improve the solubility of the drug in the polymer solution, leading to better entrapment.

Q3: My formulation shows a high "burst release" of this compound. How can I minimize this?

A3: Burst release, the rapid release of a large amount of the active ingredient shortly after administration, is a frequent issue with PLGA microparticles. Here are some ways to mitigate it:

  • Improve Drug-Polymer Miscibility: A primary cause of burst release is the presence of the drug on the surface of the microparticles due to poor miscibility with the polymer. Strategies to improve miscibility can be effective.

  • Control Solvent Removal Rate: A faster rate of solvent removal during the formulation process can help to trap the drug more uniformly within the polymer matrix, reducing the amount on the surface.

  • Washing Step: Thoroughly washing the prepared microcapsules can remove surface-adsorbed this compound, thereby reducing the initial burst.

  • Formulation Composition: Adjusting the lactide-to-glycolide ratio in the PLGA polymer can alter its degradation rate and drug-polymer interactions, which can influence the burst release.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and evaluation of slow-release this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Nanoparticles - Incomplete precipitation of the polymer. - Loss of nanoparticles during washing/centrifugation steps. - Inappropriate solvent system.- Ensure complete evaporation of the organic solvent. - Optimize centrifugation speed and time to effectively pellet the nanoparticles. Consider using ultrafiltration as an alternative to centrifugation.[5] - Experiment with different organic solvents (e.g., ethyl acetate) that have good volatility and are effective at dissolving the polymer.[5]
Inconsistent Particle Size - Inconsistent energy input during emulsification (sonication or homogenization). - Aggregation of nanoparticles after formation.- Precisely control the sonication/homogenization time, amplitude, and temperature (e.g., using an ice bath). - Ensure adequate concentration of a suitable stabilizer (e.g., PVA) in the aqueous phase. - Use a cryoprotectant (e.g., trehalose) during lyophilization to prevent aggregation.
Poor Reproducibility of Release Profile - Batch-to-batch variability in nanoparticle characteristics (size, encapsulation efficiency). - Inconsistent experimental conditions during the in vitro release study.- Standardize the formulation protocol, carefully controlling all process parameters. - Ensure consistent temperature, agitation speed, and sampling times during the release study. - Use a validated analytical method for quantifying this compound release.
Degradation of this compound during Formulation - Exposure to high temperatures. - Incompatibility with formulation excipients.- Avoid high temperatures during the formulation process. Use an ice bath during sonication. - Perform compatibility studies between this compound and all excipients before finalizing the formulation.

Experimental Protocols

Protocol 1: Encapsulation of this compound in PLGA Nanoparticles using Single Emulsion-Solvent Evaporation

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Ice bath

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 20 mg) in the chosen organic solvent (e.g., 2 mL of DCM). Ensure complete dissolution.

  • Emulsification: Add the organic phase to a specific volume of the aqueous PVA solution (e.g., 4 mL). Place the mixture in an ice bath to prevent overheating and evaporation of the volatile compound. Emulsify the mixture using a probe sonicator at a specific amplitude (e.g., 60% for 2 minutes) to form an oil-in-water (o/w) emulsion.[2]

  • Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water (e.g., 50 mL) and stir continuously on a magnetic stirrer for several hours (e.g., 3-4 hours) at room temperature to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles. Discard the supernatant and resuspend the pellet in deionized water. Repeat the washing step at least twice to remove unencapsulated this compound and excess PVA.

  • Lyophilization: Freeze the final nanoparticle suspension and lyophilize it for 24-48 hours to obtain a dry powder. A cryoprotectant can be added before freezing to prevent aggregation.

Protocol 2: In Vitro Release Study of this compound using Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Materials:

  • This compound-loaded microcapsules/nanoparticles

  • Phosphate-buffered saline (PBS) or other suitable release medium

  • Headspace vials (e.g., 20 mL)

  • Thermostatic water bath or incubator

  • HS-GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound formulation (e.g., 10 mg) and place it into a headspace vial.

  • Release Medium Addition: Add a defined volume of the release medium (e.g., 10 mL of PBS, pH 7.4) to the vial.

  • Incubation: Seal the vials and place them in a thermostatically controlled environment (e.g., 37°C) with gentle agitation.

  • Headspace Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), transfer the vials to the headspace autosampler. The vial is incubated at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatile this compound to partition into the headspace.

  • GC-MS Analysis: A specific volume of the headspace is automatically injected into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

      • Inlet Temperature: 250°C

      • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI)

      • Scan Range: m/z 40-400

  • Quantification: Create a calibration curve using known concentrations of this compound in the release medium. Quantify the amount of this compound released at each time point by comparing the peak area to the calibration curve. The cumulative release is then plotted against time.

Data Presentation

Effective data presentation is crucial for comparing the performance of different formulations. The following tables provide a template for summarizing quantitative data. (Note: The data presented below are illustrative examples for other drugs and are not specific to this compound. Researchers should generate their own data following the provided protocols.)

Table 1: Formulation Parameters and Nanoparticle Characteristics

Formulation IDPolymer TypePolymer Conc. (mg/mL)This compound Conc. (mg/mL)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
F1PLGA (50:50)102250 ± 150.15 ± 0.0265 ± 5
F2PLGA (75:25)102280 ± 200.18 ± 0.0375 ± 4
F3Chitosan51450 ± 300.25 ± 0.0455 ± 6

Table 2: In Vitro Release of Active Ingredient from Chitosan Microcapsules (Example Data)

Time (hours)Formulation A - Cumulative Release (%)Formulation B - Cumulative Release (%)Formulation C - Cumulative Release (%)
115.2 ± 1.810.5 ± 1.225.8 ± 2.1
435.6 ± 2.528.3 ± 2.050.1 ± 3.5
855.1 ± 3.145.7 ± 2.872.4 ± 4.0
1270.3 ± 3.860.2 ± 3.385.6 ± 4.5
2485.4 ± 4.278.9 ± 3.992.3 ± 4.8
4892.1 ± 4.588.6 ± 4.195.1 ± 5.0

*Data represents Mean ± Standard Deviation (n=3). This is example data for a different active ingredient and should be replaced with experimental data for this compound. Release from chitosan microcapsules can be significantly retarded, lasting for several hours.[6]

Visualizations

Experimental Workflow for Developing a Controlled-Release this compound Formulation

Workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Characterization cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: Iteration & Refinement A Define Target Release Profile B Select Polymer & Encapsulation Method A->B C Optimize Formulation Parameters (e.g., Polymer/Drug Ratio, Solvent) B->C D Particle Size & Morphology Analysis (DLS, SEM) C->D E Determine Encapsulation Efficiency (EE%) D->E F Conduct In Vitro Release Study (HS-GC-MS) E->F G Analyze Release Kinetics F->G H Compare with Target Profile G->H I Refine Formulation (Go back to C if needed) H->I I->C Iterate

References

dealing with co-eluting peaks in 2-Undecanone chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks during the chromatographic analysis of 2-Undecanone.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of co-eluting peaks in my this compound chromatogram?

A1: Co-eluting peaks, where two or more compounds elute from the chromatographic column at the same or very similar times, can manifest in several ways:

  • Asymmetrical Peaks: Look for peaks with shoulders or tailing, which can indicate the presence of a hidden overlapping peak.

  • Broader than Expected Peaks: If the peak for this compound is significantly wider than other peaks in the chromatogram under the same conditions, it may be due to co-elution.

  • Inconsistent Peak Area/Height: If the quantitative results for this compound are not reproducible across several runs of the same sample, a co-eluting impurity may be interfering.

  • Mass Spectrometry (MS) Data: If you are using a mass spectrometer, examining the mass spectrum across the peak can reveal the presence of multiple components. A changing mass spectrum from the beginning to the end of the peak is a strong indicator of co-elution.

Q2: What are some common compounds that co-elute with this compound?

A2: this compound is a methyl ketone and can be found in various natural and industrial samples. Potential co-eluents often have similar chemical properties, such as polarity and boiling point. Common examples include:

  • Other Methyl Ketones: Homologous ketones like 2-heptanone and 2-nonanone are frequent co-eluents, especially in samples like dairy products where they can be indicators of off-flavor.[1][2][3]

  • Aldehydes: Aldehydes with similar chain lengths, such as undecanal or dodecanal, can have close retention times to this compound.

  • Isomers: Structural isomers of this compound or other C11 ketones may co-elute.

  • Essential Oil Components: In the analysis of essential oils, various terpenes and their derivatives can potentially co-elute with this compound.[4]

  • Enantiomers: If you are working with a chiral sample of this compound, the R and S enantiomers will co-elute on a non-chiral column.

Q3: How can I confirm that I have co-eluting peaks?

A3: To confirm co-elution, you can employ the following strategies:

  • Peak Purity Analysis: If you are using a detector like a Diode Array Detector (DAD) in HPLC or a mass spectrometer in GC-MS, you can perform a peak purity analysis. This involves comparing spectra taken at different points across the peak.

  • Change Chromatographic Selectivity: Altering the separation conditions in a way that is likely to change the relative retention of compounds can help resolve the peaks. This can be achieved by:

    • Changing the stationary phase to one with a different polarity.

    • Modifying the mobile phase composition in HPLC or the temperature program in GC.[5][6]

  • Use a Higher Resolution Column: A longer column or a column with a smaller internal diameter can provide higher efficiency and may resolve the co-eluting peaks.

Troubleshooting Guide: Resolving Co-eluting Peaks

Issue: My this compound peak is showing signs of co-elution. What steps can I take to resolve it?

This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in the analysis of this compound.

Step 1: Method Optimization - Temperature Programming (for GC)

For gas chromatography, the oven temperature program is a powerful tool for improving the separation of compounds with different boiling points.[5]

Recommended Action:

  • Initial Screening Run: If you don't have a starting point, a good initial "scouting" gradient is to start at a low oven temperature (e.g., 40°C), ramp at 10°C/min to the maximum operating temperature of your column, and hold for a few minutes.[7]

  • Adjusting the Ramp Rate:

    • If peaks are poorly resolved throughout the chromatogram: A slower ramp rate (e.g., 5°C/min) can increase the separation between peaks.[8]

    • If only a specific pair of peaks is co-eluting: You can introduce a slower ramp rate or even an isothermal hold just before the elution of the critical pair.[8] To do this, determine the elution temperature of the co-eluting peaks and set an isothermal hold at a temperature about 20-30°C below that.[8]

  • Modifying the Initial Temperature: For early eluting compounds that are co-eluting with the solvent or other early peaks, lowering the initial oven temperature can improve resolution.[7]

Experimental Protocol: Example of Temperature Program Optimization

  • Initial Method:

    • Column: DB-5 (or similar mid-polarity column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 50°C, hold for 1 min, then ramp at 15°C/min to 250°C and hold for 5 min.

  • Optimized Method for Better Resolution:

    • Oven Program: Start at 40°C, hold for 2 min, ramp at 8°C/min to 220°C, then ramp at 20°C/min to 280°C and hold for 2 min.

ParameterInitial MethodOptimized Method
Initial Temperature 50°C40°C
Initial Hold Time 1 min2 min
Ramp Rate 1 15°C/min to 250°C8°C/min to 220°C
Ramp Rate 2 -20°C/min to 280°C
Final Temperature 250°C280°C
Final Hold Time 5 min2 min
Step 2: Stationary Phase Selection

The choice of the chromatographic column's stationary phase is the most critical factor for achieving selectivity between two compounds.[9] If optimizing the temperature program is insufficient, changing the column is the next logical step.

Recommended Action:

  • Assess Polarity: For separating ketones like this compound from other compounds, consider changing the polarity of the stationary phase. If you are using a non-polar column (e.g., DB-1, HP-5ms), switching to a more polar column can alter the elution order and improve separation.

  • Consider a Wax Column: For separating compounds with similar boiling points but different polarities (e.g., a ketone and an alcohol), a polyethylene glycol (PEG) or "wax" type column can provide a different selectivity based on hydrogen bonding interactions.

  • Chiral Stationary Phases: If you suspect co-elution of enantiomers, a chiral stationary phase is necessary. Cyclodextrin-based columns are commonly used for the chiral separation of ketones.[10][11][12]

Table: General Stationary Phase Recommendations for Ketone Separations

Stationary Phase TypeCommon Trade NamesPolarityRecommended for Separating this compound from:
5% Phenyl-MethylpolysiloxaneDB-5, HP-5ms, Rxi-5msLow-to-MidGeneral purpose, good starting point for complex mixtures.
50% Phenyl-MethylpolysiloxaneDB-17, HP-50+Mid-to-HighAldehydes and other ketones with slightly different polarities.
Polyethylene Glycol (PEG)DB-WAX, HP-INNOWaxHighCompounds with different hydrogen bonding capabilities (e.g., alcohols).
Cyclodextrin DerivativesRt-βDEX, Chirasil-DexChiralEnantiomers of this compound.[12][13]
Step 3: Flow Rate and Other Parameters

While temperature and stationary phase have the most significant impact, other parameters can be adjusted for fine-tuning the separation.

Recommended Action:

  • Carrier Gas Flow Rate (GC): Optimizing the linear velocity of the carrier gas can improve column efficiency. While a lower flow rate generally increases resolution, it also increases analysis time. Conversely, a higher flow rate can decrease analysis time but may reduce resolution. It's recommended to operate near the optimal flow rate for your carrier gas (Helium is typically around 30-40 cm/s).

  • Mobile Phase Composition (HPLC): For liquid chromatography, modifying the organic solvent (e.g., switching from acetonitrile to methanol) or changing the pH of the aqueous phase can significantly alter selectivity.

Visualization of Troubleshooting Workflow

Below is a logical workflow for addressing co-eluting peaks in this compound chromatography.

Troubleshooting_Workflow Troubleshooting Co-eluting Peaks for this compound A Problem: Co-eluting Peaks Observed B Step 1: Optimize Temperature Program (GC) A->B C Adjust Ramp Rate (Slower for better resolution) B->C D Modify Initial/Final Temperatures B->D E Is resolution achieved? C->E D->E F Step 2: Change Stationary Phase E->F No M Resolution Achieved E->M Yes G Select column with different polarity (e.g., Wax or mid-polarity phenyl) F->G H Consider a chiral column if enantiomers are suspected F->H I Is resolution achieved? G->I H->I J Step 3: Fine-tune Other Parameters I->J No I->M Yes K Optimize Carrier Gas Flow Rate (GC) J->K L Modify Mobile Phase (HPLC) J->L N Consult with Technical Support K->N L->N N->M

Caption: A flowchart for systematically troubleshooting co-eluting peaks.

References

Technical Support Center: Enhancing the Antimicrobial Efficacy of 2-Undecanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to effectively investigate and enhance the antimicrobial properties of 2-Undecanone.

Frequently Asked Questions (FAQs)

Q1: What is the general antimicrobial spectrum of this compound?

A1: this compound generally exhibits low or weak activity against bacterial strains, including both Gram-positive and Gram-negative bacteria.[1][2] However, it has demonstrated more significant efficacy against yeasts (like Candida mycoderma) and molds (like Aspergillus niger).[1][2]

Q2: What is the proposed mechanism of action for this compound?

A2: The exact mechanism of action is not fully understood. However, as a lipophilic compound, it is believed to involve the disruption and rupture of the microbial cell membrane, leading to altered permeability.[1] Some studies have also noted that certain ketones can inhibit protein refolding processes in bacteria.[3]

Q3: Is this compound toxic or hazardous?

A3: this compound is a combustible liquid and may be harmful if swallowed.[4] It is also considered toxic to aquatic life with long-lasting effects.[4] Standard laboratory safety precautions, including wearing gloves and avoiding inhalation of vapors, should be followed. For detailed safety information, always consult the Safety Data Sheet (SDS).[4]

Q4: Can this compound affect host immune cells?

A4: Yes, research has shown that this compound derived from Pseudomonas aeruginosa can modulate the activity of neutrophils. While it can act as a chemoattractant for neutrophils, it can also inhibit their bactericidal activity and induce apoptosis, potentially as a strategy for the pathogen to evade the host immune system.[5][6][7]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values.

  • Possible Cause 1: Inoculum Variability. The density of the bacterial or fungal suspension is critical for reproducible MIC results.

    • Solution: Always standardize your inoculum to a 0.5 McFarland standard to ensure a consistent starting cell concentration (typically 10^7 to 10^8 CFU/mL).[8]

  • Possible Cause 2: Poor Solubility. this compound is an oily liquid with low water solubility, which can lead to non-homogenous concentrations in aqueous broth media.[9]

    • Solution: Prepare a stock solution in a suitable solvent like DMSO. Perform serial dilutions to ensure the final solvent concentration in the assay is low and does not affect microbial growth (typically ≤1%). Alternatively, consider creating a nanoemulsion to improve its dispersion in the medium.[10][11]

  • Possible Cause 3: Compound Volatility. As a volatile organic compound (VOC), this compound may evaporate during incubation, especially in loosely covered plates.[5]

    • Solution: Ensure microtiter plates are sealed with adhesive plate sealers or use plates with tight-fitting lids to minimize evaporation during the incubation period.

Issue 2: Failure to observe a synergistic effect in a checkerboard assay.

  • Possible Cause 1: Inappropriate Concentration Range. The selected concentration ranges for this compound or the combined antibiotic may not cover the concentrations at which synergy occurs.

    • Solution: Ensure that the concentration ranges for both agents bracket their individual MICs (e.g., from 0.125 x MIC to 8 x MIC).[12] This ensures the analysis covers sub-inhibitory concentrations where synergy is most often observed.

  • Possible Cause 2: Interaction is Additive or Indifferent. Not all combinations of antimicrobial agents are synergistic. The interaction may be additive or indifferent.

    • Solution: Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI value between 0.5 and 4.0 indicates an additive or indifferent effect, which is a valid experimental result.[13][14] Antagonism is indicated by an FICI > 4.0.[13][14]

  • Possible Cause 3: Incorrect MIC Determination. The calculation of the FICI is dependent on accurate MIC values for the individual agents.

    • Solution: Always run control wells with each agent alone on the same plate as the combination assay to determine their individual MICs under the exact same experimental conditions.[15]

Issue 3: The developed this compound nanoemulsion is unstable.

  • Possible Cause 1: Incorrect Surfactant/Co-surfactant Ratio. The stability of a nanoemulsion is highly dependent on the ratio of surfactant to co-surfactant (Smix).

    • Solution: Construct a pseudoternary phase diagram to identify the optimal ratios of oil (this compound), Smix, and the aqueous phase that result in a stable nanoemulsion region.[11]

  • Possible Cause 2: Insufficient Energy Input. The emulsification process requires sufficient energy to break down droplets to the nano-scale.

    • Solution: Optimize the high-energy emulsification method used, such as ultrasonication. Adjust parameters like amplitude and duration, ensuring cooling periods to prevent overheating.[10]

Strategies for Enhancing Antimicrobial Efficacy

The primary strategies for enhancing the antimicrobial effect of this compound, which has weak intrinsic activity, are through synergistic combinations and advanced formulation.

Synergistic Combination with Antibiotics

Combining this compound with conventional antibiotics can lead to a synergistic effect, where the combined activity is greater than the sum of their individual effects.[1] This allows for lower, sub-inhibitory concentrations of both agents to be effective, which can help combat antibiotic resistance.[16] The checkerboard assay is the gold-standard method to quantify these interactions.[12][17]

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)

FICI Value Interpretation
≤ 0.5 Synergy
> 0.5 to 4.0 Additive / Indifference
> 4.0 Antagonism

Source:[13][14]

Formulation as a Nanoemulsion

Nanoemulsions are nanocarrier systems that can encapsulate hydrophobic compounds like this compound, improving their solubility, stability, and delivery.[10][11] This formulation can significantly enhance antimicrobial activity by facilitating the compound's interaction with microbial membranes.[18]

Table 2: Potential Benefits of this compound Nanoemulsion Formulation

Feature Advantage
Enhanced Solubility Overcomes the poor aqueous solubility of this compound, allowing for effective use in aqueous systems.
Improved Stability Protects this compound from degradation and evaporation.[10]
Increased Efficacy The small droplet size (~20-200 nm) provides a large surface area, enhancing interaction with and permeation through microbial cell walls and membranes.[11][18]

| Co-delivery | Allows for the co-encapsulation of this compound and a hydrophilic antibiotic, potentially creating a synergistic effect at the target site.[10] |

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[8][19]

Materials:

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Plate reader or visual inspection background

Methodology:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.

  • The penultimate column serves as the growth control (no compound), and the final column can be a sterility control (no inoculum).

  • Prepare the microbial inoculum by adjusting the culture to a 0.5 McFarland standard and then diluting it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of this compound in which no visible growth is observed.[20]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound Stock Solution D Perform Serial Dilution of this compound A->D B Prepare Standardized Inoculum (0.5 McF) E Add Inoculum to Wells B->E C Add Broth to 96-Well Plate C->D D->E F Incubate Plate (e.g., 37°C, 24h) E->F G Read Results (Visually or Spectrophotometrically) F->G H Determine MIC Value G->H

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay evaluates the interaction between two antimicrobial agents (e.g., this compound and an antibiotic).[13][15]

Methodology:

  • Plate Setup: Use a 96-well plate. Agent A (e.g., Antibiotic) is serially diluted horizontally (across columns), and Agent B (this compound) is serially diluted vertically (down rows).

  • Dilution of Agent A: Prepare 2-fold serial dilutions of Agent A in broth along the x-axis (e.g., columns 1-10). Row H will contain only the dilutions of Agent A to re-determine its MIC.

  • Dilution of Agent B: Prepare 2-fold serial dilutions of Agent B in broth down the y-axis (e.g., rows A-G). Column 12 will contain only the dilutions of Agent B to re-determine its MIC.

  • Combination Wells: The wells in the grid (e.g., A1 to G10) will now contain unique combinations of concentrations of both agents.

  • Inoculation: Inoculate all wells (except a sterility control) with a standardized microbial suspension to a final concentration of ~5 x 10^5 CFU/mL.

  • Incubation: Seal and incubate the plate under appropriate conditions.

  • Reading Results: After incubation, identify the MIC of each agent alone (from row H and column 12) and the MIC of each agent in combination (the lowest concentration that inhibits growth in each row/column).

  • FICI Calculation: Calculate the FICI for each combination that inhibits growth using the following formula:

    FICA = (MIC of Agent A in combination) / (MIC of Agent A alone) FICB = (MIC of Agent B in combination) / (MIC of Agent B alone) FICI = FICA + FICB

    The lowest FICI value determines the nature of the interaction (Synergy, Additive, etc., as per Table 1).[13][15]

Checkerboard_Workflow cluster_setup Plate Preparation cluster_process Inoculation and Incubation cluster_analysis Data Analysis A Dilute Agent A (Antibiotic) Horizontally (Columns) C Create Combination Matrix A->C B Dilute Agent B (this compound) Vertically (Rows) B->C D Inoculate Plate with Standardized Microbe C->D E Incubate Plate D->E F Read Growth Inhibition in Each Well E->F G Determine MICs (Alone & in Combination) F->G H Calculate FIC Index (FICI = FICA + FICB) G->H I Interpret Interaction (Synergy, Additive, etc.) H->I

Caption: Experimental workflow for the checkerboard synergy assay.

References

minimizing by-product formation in 2-Undecanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing by-product formation during the synthesis of 2-Undecanone. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for the synthesis of this compound are:

  • Oxidation of 2-undecanol.

  • Acetoacetic ester synthesis.

  • Wacker-Tsuji oxidation of 1-decene.

  • Grignard synthesis.

Q2: What are the typical by-products for each synthesis method?

A2: By-product formation is a common challenge. The expected by-products for each method are summarized below:

Synthesis MethodPrimary By-products
Oxidation of 2-Undecanol Undecanoic acid (from over-oxidation), unreacted 2-undecanol.
Acetoacetic Ester Synthesis Di-octyl acetoacetic ester (leading to 10-nonadecanone after decarboxylation), unreacted starting materials.[1][2]
Wacker-Tsuji Oxidation Undecanal, other isomeric ketones, chlorinated by-products.[3][4]
Grignard Synthesis Dimerized nonyl radical product (octadecane) from Wurtz-type coupling, unreacted starting materials.

Q3: How can I purify this compound from the reaction mixture?

A3: Purification of this compound is typically achieved through fractional distillation under reduced pressure. The significant difference in boiling points between this compound (approx. 228 °C at atmospheric pressure) and common by-products allows for effective separation. For instance, the boiling point of the Wurtz coupling by-product in the Grignard synthesis (octadecane) is substantially higher. Column chromatography on silica gel can also be employed for high-purity requirements.

Troubleshooting Guides

Oxidation of 2-Undecanol

Problem: Low yield of this compound and formation of undecanoic acid.

Cause: This issue typically arises from over-oxidation of the starting alcohol. Strong oxidizing agents or prolonged reaction times can lead to the cleavage of the ketone to a carboxylic acid.

Solution:

  • Choice of Oxidizing Agent: Employ milder oxidizing agents that are less prone to over-oxidation. Pyridinium chlorochromate (PCC) or a Swern oxidation are excellent choices for converting secondary alcohols to ketones with minimal side reactions. The Jones oxidation, while effective, can be harsh and requires careful control of reaction conditions.[5]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of complete consumption of the starting material. Over-running the reaction will increase the likelihood of by-product formation.

  • Temperature Control: Maintain the recommended reaction temperature. For many oxidations, lower temperatures can improve selectivity.

Experimental Protocol: Swern Oxidation of 2-Undecanol

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (a dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of 2-undecanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the flask.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Oxidation_Troubleshooting cluster_problem Problem cluster_cause Cause cluster_solutions Solutions Problem Low Yield of this compound & Formation of Undecanoic Acid Cause Over-oxidation of 2-Undecanol Problem->Cause is caused by Solution1 Use Milder Oxidizing Agent (e.g., PCC, Swern Oxidation) Cause->Solution1 mitigated by Solution2 Monitor Reaction Progress (TLC, GC) Cause->Solution2 mitigated by Solution3 Control Reaction Temperature Cause->Solution3 mitigated by

Acetoacetic Ester Synthesis

Problem: Formation of a significant amount of dialkylated by-product.

Cause: The mono-alkylated acetoacetic ester intermediate still possesses an acidic α-hydrogen, which can be deprotonated and undergo a second alkylation.[1][6] This is more likely to occur if an excess of the alkylating agent or base is used.

Solution:

  • Stoichiometry Control: Use a precise 1:1 molar ratio of the sodium ethoxide base to ethyl acetoacetate. Similarly, use a slight excess (e.g., 1.05 equivalents) of the octyl bromide to ensure complete reaction of the enolate without having a large excess that could promote dialkylation.

  • Order of Addition: Add the octyl bromide to the formed enolate solution. Do not mix the ethyl acetoacetate and octyl bromide before adding the base.

  • Choice of Base: For mono-alkylation, sodium ethoxide is generally sufficient. Stronger bases may increase the propensity for dialkylation.

Experimental Protocol: Acetoacetic Ester Synthesis of this compound

  • In a dry, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, prepare a solution of sodium ethoxide by dissolving sodium (1.0 equivalent) in absolute ethanol.

  • After the sodium has completely reacted, add ethyl acetoacetate (1.0 equivalent) dropwise to the sodium ethoxide solution with stirring.

  • Heat the mixture to reflux for 15-20 minutes to ensure complete formation of the enolate.

  • Add octyl bromide (1.05 equivalents) dropwise from the addition funnel to the refluxing solution.

  • Continue to reflux the mixture for 2-3 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the ethanol by distillation.

  • To the residue, add a solution of sodium hydroxide (e.g., 10% aqueous solution) and reflux for 3-4 hours to hydrolyze the ester.

  • After cooling, acidify the mixture with dilute sulfuric acid until it is strongly acidic.

  • Heat the acidified mixture to reflux for 1-2 hours to effect decarboxylation.

  • Cool the mixture and separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude this compound by fractional distillation.[7]

Acetoacetic_Ester_Workflow Start Ethyl Acetoacetate Step1 1. Deprotonation (NaOEt, EtOH) Start->Step1 Intermediate1 Enolate Step1->Intermediate1 Step2 2. Alkylation (Octyl Bromide) Intermediate1->Step2 Byproduct Dialkylated Ester (By-product) Intermediate1->Byproduct Excess Base/ Alkyl Halide Intermediate2 Mono-alkylated Ester Step2->Intermediate2 Step3 3. Hydrolysis (aq. NaOH) Intermediate2->Step3 Intermediate3 β-Keto Acid Salt Step3->Intermediate3 Step4 4. Acidification & Decarboxylation (H₃O⁺, Heat) Intermediate3->Step4 Product This compound Step4->Product

Wacker-Tsuji Oxidation of 1-Decene

Problem: Low regioselectivity, leading to the formation of undecanal and other isomeric ketones.

Cause: The regioselectivity of the Wacker-Tsuji oxidation is influenced by electronic and steric factors of the substrate, as well as the specific catalyst system and reaction conditions. While the oxidation of terminal alkenes generally favors the formation of methyl ketones (Markovnikov oxidation), competing pathways can lead to aldehydes (anti-Markovnikov oxidation).[3][8]

Solution:

  • Ligand and Catalyst Choice: The choice of palladium catalyst and ligands can significantly influence regioselectivity. Forcing Markovnikov selectivity can often be achieved with standard PdCl₂/CuCl systems.

  • Solvent System: The commonly used DMF/water solvent system is generally effective for the oxidation of higher olefins.[9]

  • Control of Reaction Conditions: Ensure an oxygen atmosphere is maintained and that the copper co-catalyst is effectively re-oxidized.

Experimental Protocol: Wacker-Tsuji Oxidation of 1-Decene

  • To a two-necked flask equipped with a magnetic stirrer and an oxygen balloon, add palladium(II) chloride (0.05 equivalents) and copper(I) chloride (1.0 equivalent).

  • Add a mixture of N,N-dimethylformamide (DMF) and water (e.g., 7:1 v/v).

  • Stir the mixture under an oxygen atmosphere for 30 minutes until the solution turns green, indicating the oxidation of Cu(I) to Cu(II).

  • Add 1-decene (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours under an oxygen atmosphere.

  • Pour the reaction mixture into cold dilute hydrochloric acid and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield this compound.

Wacker_Tsuji_Selectivity Start 1-Decene Reaction Wacker-Tsuji Oxidation (PdCl₂, CuCl, O₂, DMF/H₂O) Start->Reaction Product_Major This compound (Markovnikov Product) Reaction->Product_Major Favored Pathway Product_Minor Undecanal (anti-Markovnikov By-product) Reaction->Product_Minor Competing Pathway

Grignard Synthesis

Problem: Low yield of the desired 2-undecanol precursor due to the formation of a Wurtz-type coupling by-product (octadecane).

Cause: The Grignard reagent can react with the starting nonyl halide in a Wurtz-type coupling reaction. This side reaction is more prevalent with less reactive halides and at higher concentrations.

Solution:

  • Slow Addition: Add the nonyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard solvents. Ensure they are perfectly dry, as water will quench the Grignard reagent.

  • Activation of Magnesium: If the reaction is difficult to initiate, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.

  • Continuous Process: For larger scale synthesis, a continuous process where the halide is added to a well-stirred suspension of magnesium can significantly reduce the Wurtz coupling by-product.

Experimental Protocol: Grignard Synthesis of 2-Undecanol and Subsequent Oxidation

  • Part A: Synthesis of 2-Undecanol

    • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 equivalents).

    • Add a small volume of anhydrous diethyl ether.

    • Prepare a solution of nonyl bromide (1.0 equivalent) in anhydrous diethyl ether in an addition funnel.

    • Add a small amount of the nonyl bromide solution to the magnesium to initiate the reaction (indicated by bubbling and heat generation).

    • Once the reaction has started, add the remaining nonyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution in an ice bath and add a solution of acetaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise.

    • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 2-undecanol.

  • Part B: Oxidation to this compound

    • The crude 2-undecanol can be oxidized to this compound using one of the methods described in the "Oxidation of 2-Undecanol" section (e.g., Swern or PCC oxidation).

    • Purify the final product by fractional distillation.

Grignard_Byproduct_Mitigation cluster_reaction Grignard Reagent Formation cluster_mitigation Mitigation Strategies Reactants Nonyl Halide + Mg Grignard Nonylmagnesium Halide Reactants->Grignard Desired Reaction Wurtz Octadecane (Wurtz By-product) Grignard->Wurtz Side Reaction with Nonyl Halide SlowAddition Slow Addition of Halide DrySolvent Anhydrous Solvent Activation Mg Activation (I₂, etc.)

References

storage and handling guidelines for 2-Undecanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 2-Undecanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible liquid and may be harmful if swallowed.[1][2] It can cause skin irritation after prolonged or repeated contact and may cause respiratory tract irritation.[3] Inhalation of vapors may lead to drowsiness and dizziness.[3] It is also toxic to aquatic life with long-lasting effects.[1][2]

Q2: How should this compound be stored?

A2: Store this compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.[1][3] It should be kept away from incompatible materials, heat, sparks, and open flames.[4][5] For long-term storage, some suppliers recommend temperatures of -20°C for powder form or -80°C when in solvent.[2]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, it is essential to use appropriate personal protective equipment. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[2] In areas with inadequate ventilation, a suitable respirator should be worn.[1][2]

Q4: What should I do in case of accidental contact with this compound?

A4: In case of skin contact, flush the affected area with plenty of water and seek medical attention if irritation persists.[3] For eye contact, immediately flush with water for at least 15 minutes and seek medical attention.[1][2] If inhaled, move to fresh air and seek medical attention if symptoms occur.[6] If swallowed, do NOT induce vomiting; rinse the mouth with water and consult a physician.[1][2]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents, strong bases, strong acids/alkalis, and reducing agents.[2][3][7] It can react with these substances, potentially liberating heat and flammable gases.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitate formation in stored this compound The melting point of this compound is 11-13°C. Storage at low temperatures may cause it to solidify.Gently warm the container in a water bath to a temperature slightly above its melting point. Ensure the container is properly sealed.
Discoloration of this compound over time Prolonged storage at room temperature can lead to slight discoloration.[8]While a slight change in color may not affect purity for some applications, for high-purity requirements, it is advisable to use a fresh stock.[8] Proper storage in a cool, dark place can minimize this.
Inconsistent experimental results Contamination of this compound with incompatible materials (e.g., strong acids, bases, oxidizing agents).Ensure all glassware is clean and dry before use. Verify that no incompatible substances are introduced during the experimental process.
Strong odor in the laboratory High vapor pressure of this compound, especially at elevated temperatures, leading to evaporation.Handle this compound in a well-ventilated area or a fume hood. Keep containers tightly sealed when not in use.

Physical and Chemical Properties

PropertyValue
Appearance Colorless to slightly yellow oily liquid[3][7]
Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
Boiling Point 231-232 °C[5]
Melting Point 11-13 °C[5]
Flash Point 88 °C (190.4 °F)[4]
Density 0.825 g/mL at 25 °C[5]
Vapor Pressure <0.133 mmHg at 20 °C[3]
Solubility Insoluble in water[9]

Experimental Protocols

Handling and Dispensing:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ensure all containers are clearly labeled.

  • Keep the container tightly closed when not in use to minimize vapor inhalation.

  • Avoid contact with skin and eyes.

Spill Cleanup:

  • In case of a small spill, absorb the liquid with an inert material such as sand, earth, or vermiculite.[3]

  • Place the absorbed material into a suitable, closed container for disposal.[1]

  • For larger spills, evacuate the area and contact environmental health and safety personnel.

  • Prevent the spill from entering drains or waterways.[3]

Logical Workflow for Handling this compound

G start Start: Handling this compound storage Proper Storage (Cool, Dry, Well-Ventilated) start->storage handling Safe Handling Practices (Fume Hood, PPE) start->handling experiment Experimental Use storage->experiment handling->experiment waste Waste Disposal (Follow Regulations) experiment->waste spill Spill or Exposure? experiment->spill Issue Occurs end End waste->end spill->waste No spill_response Spill Response Protocol spill->spill_response Yes first_aid First Aid Measures spill_response->first_aid first_aid->end

Caption: Workflow for safe handling and response for this compound.

References

Technical Support Center: 2-Undecanone Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 2-Undecanone. Our goal is to help you address variability and achieve consistent, reliable results in your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound in cell-based assays?

A1: this compound is sparingly soluble in water but highly soluble in organic solvents like ethanol, methanol, and DMSO.[1] For cell-based assays, DMSO is a common choice. However, it is crucial to keep the final DMSO concentration in your culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity. A recommended stock solution can be prepared in DMSO at a concentration of 12 mg/mL (70.47 mM), and sonication may be required to fully dissolve the compound.[2]

Q2: I am observing high variability between replicate wells. What are the potential causes?

A2: High variability can stem from several factors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant differences in the concentration of this compound or other reagents between wells.

  • Cell Seeding Density: Uneven cell distribution in the microplate can cause variability. Ensure a homogenous cell suspension before and during seeding.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate solutes and affect cell health. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification during incubation.

  • Compound Precipitation: If the final concentration of this compound exceeds its solubility in the assay medium, it may precipitate, leading to inconsistent results. Visually inspect your wells for any precipitate.

Q3: My this compound solution appears to be discolored. Is it still usable?

A3: this compound is typically a colorless to pale yellow liquid.[3] Slight discoloration over an extended period of storage at room temperature has been observed without significant changes in purity.[3] However, for sensitive bioassays, it is recommended to use a fresh, high-purity standard. If you are unsure about the integrity of your compound, consider obtaining a new analytical standard.

Q4: What is the mechanism of action of this compound?

A4: this compound has been shown to exert its effects through multiple signaling pathways. In neutrophils, it stimulates a Gαi-mediated signaling pathway and a PLC-dependent calcium increase.[4] It has also been shown to modulate the Nrf2/HO-1 and NF-κB pathways, which are involved in antioxidant and inflammatory responses.[5]

Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Solvent Effects Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) used for this compound to assess its impact on the assay.
Compound Stability Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution to avoid degradation.[3]
Cell Line Instability Ensure you are using cells at a consistent and low passage number. Perform regular cell line authentication.
Reagent Variability Use the same lot of reagents (e.g., media, serum, cytokines) for a set of related experiments to minimize variability.
Issue 2: Low or No Bioactivity
Potential Cause Troubleshooting Step
Incorrect Concentration Range Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your specific assay and cell type.
Assay Incubation Time Optimize the incubation time. The biological effect of this compound may be time-dependent.
Cell Health Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Poor cell health can lead to a blunted response.
Inactivated Compound Confirm the identity and purity of your this compound stock. Consider purchasing an analytical standard for comparison.
Issue 3: High Background Signal
Potential Cause Troubleshooting Step
Reagent Interference Check if any of your assay reagents, including the media or this compound itself, autofluoresce or interfere with the detection method.
Contamination Ensure aseptic techniques to prevent microbial contamination, which can lead to high background signals.
Non-specific Binding If using an antibody-based detection method, optimize blocking steps and antibody concentrations to reduce non-specific binding.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C11H22O[6]
Molecular Weight 170.29 g/mol [6][7]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 231-232 °C
Melting Point 11-13 °C
Density 0.825 g/mL at 25 °C
Solubility in Water Insoluble[3]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, DMSO[1][2]

Table 2: Example Concentrations for In Vitro Bioassays

Assay TypeCell TypeConcentration RangeReference
Chemotaxis AssayMouse Neutrophils1-200 µM[4]
Degranulation AssayMouse Neutrophils200 µM[4]
ROS Generation AssayMouse NeutrophilsNot specified, but used to inhibit LPS-induced ROS[4]
Anti-inflammatory AssayH9C2 cellsNot specified, but used to attenuate PM2.5-induced injury[5]

Experimental Protocols

Protocol: Neutrophil Chemotaxis Assay

This protocol is a generalized procedure based on published methods.[4]

  • Cell Preparation: Isolate mouse neutrophils from bone marrow and resuspend them in assay medium.

  • Chemotaxis Setup: Use a multi-well Boyden chamber. Add different concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) to the lower wells. Add a vehicle control (medium with the same percentage of DMSO) to control wells.

  • Cell Migration: Place the filter membrane over the lower wells and add the neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber for 90 minutes at 37°C in a humidified incubator with 5% CO2.

  • Cell Staining and Counting: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane.

  • Data Analysis: Count the number of migrated cells in several high-power fields for each well using a microscope. Compare the cell migration in response to this compound to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_compound Prepare this compound Stock (e.g., in DMSO) treat_cells Treat Cells with this compound (and Controls) prep_compound->treat_cells prep_cells Culture and Harvest Cells seed_cells Seed Cells into Microplate prep_cells->seed_cells prep_reagents Prepare Assay Reagents (Media, Buffers, etc.) prep_reagents->seed_cells seed_cells->treat_cells incubate Incubate for Optimized Time treat_cells->incubate add_reagents Add Detection Reagents incubate->add_reagents read_plate Read Plate (e.g., Absorbance, Fluorescence) add_reagents->read_plate analyze_data Analyze Data and Determine IC50/EC50 read_plate->analyze_data

Caption: A typical experimental workflow for a this compound bioassay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus undecanone This compound gpcr GPCR (Gαi-coupled) undecanone->gpcr erk ERK Activation undecanone->erk akt Akt Activation undecanone->akt nrf2 Nrf2 undecanone->nrf2 activates nfkb_complex p65/p50-IκBα undecanone->nfkb_complex inhibits degradation of IκBα plc PLC gpcr->plc activates ca_increase Ca2+ Increase plc->ca_increase leads to keap1 Keap1 nrf2->keap1 dissociates from ho1 HO-1 Expression (Antioxidant Response) nrf2->ho1 promotes p65_p50 p65/p50 inflammation Inflammatory Gene Expression p65_p50->inflammation promotes troubleshooting_flowchart start Inconsistent Bioassay Results check_pipetting Review Pipetting Technique and Calibration start->check_pipetting check_cells Assess Cell Health and Seeding Density check_pipetting->check_cells Consistent improve_pipetting Refine Pipetting Technique check_pipetting->improve_pipetting Inconsistent check_reagents Verify Reagent Preparation and Storage check_cells->check_reagents Optimal optimize_cells Optimize Cell Seeding and Culture Conditions check_cells->optimize_cells Suboptimal check_solvent Run Vehicle Control check_reagents->check_solvent Proper prepare_fresh Prepare Fresh Reagents and this compound Dilutions check_reagents->prepare_fresh Improper analyze_solvent_effect Analyze Solvent Effect on Assay check_solvent->analyze_solvent_effect High Effect end Consistent Results check_solvent->end No Effect & Consistent improve_pipetting->check_cells optimize_cells->check_reagents prepare_fresh->check_solvent analyze_solvent_effect->end

References

Technical Support Center: Optimizing 2-Undecanone Extraction from Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of 2-Undecanone from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from soil?

A1: The most common methods for extracting this compound, a semi-volatile organic compound, from soil include Solvent Extraction (SE), Headspace Solid-Phase Microextraction (HS-SPME), Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). Each method offers distinct advantages in terms of efficiency, extraction time, and solvent consumption.

Q2: Which solvent is most effective for the extraction of this compound from soil?

A2: The choice of solvent is critical for efficient extraction. For this compound, a ketone, a mixture of a polar and a non-polar solvent is often effective. A common and effective choice is a 1:1 (v/v) mixture of acetone and hexane.[1][2] Methanol is another solvent that can be used, particularly for high-concentration samples.[3][4][5] The optimal solvent may also depend on the specific soil type and its organic matter content.

Q3: How does soil type affect the extraction efficiency of this compound?

A3: Soil composition significantly impacts extraction efficiency. Soils with high clay content or high organic matter can strongly adsorb this compound, making its extraction more challenging.[6][7] For such matrices, more rigorous extraction methods like MAE or UAE, or the use of a more effective solvent system, may be necessary to achieve good recovery.

Q4: What is the recommended sample handling and preparation procedure for this compound analysis in soil?

A4: To minimize the loss of volatile compounds like this compound, it is crucial to handle soil samples properly. Samples should be collected in airtight containers and stored at low temperatures (e.g., 4°C) to reduce volatilization.[7][8] For analysis, it is recommended to use the sample as is or to air-dry it at a low temperature to avoid thermal degradation of the analyte. Grinding the soil to a uniform particle size can also improve extraction efficiency by increasing the surface area for solvent contact.

Q5: How can I quantify the concentration of this compound in the soil extract?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable analytical technique for the quantification of this compound.[9][10] The use of an internal standard is recommended for accurate quantification to correct for any variations during sample preparation and injection.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Possible Cause Troubleshooting Steps
Inefficient Extraction Method For challenging soil matrices (high clay or organic content), consider switching to a more exhaustive extraction technique such as Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE).[11][12]
Inappropriate Solvent Choice Ensure you are using an appropriate solvent or solvent mixture. A 1:1 mixture of acetone and hexane is a good starting point.[1][2] For highly non-polar matrices, you might need to adjust the solvent polarity.
Insufficient Extraction Time or Temperature Increase the extraction time or temperature within the recommended limits for the chosen method. For solvent extraction, increasing the agitation time can improve recovery.[13] For MAE and UAE, optimizing the power and duration is crucial.[14]
Strong Analyte-Matrix Interactions The presence of high organic matter can lead to strong binding of this compound. Consider adding a modifier to the extraction solvent or using a more disruptive extraction technique.
Analyte Loss During Sample Preparation Minimize the exposure of the sample to air to prevent volatilization.[7][8] Ensure all sample transfer steps are performed quickly and efficiently. Use of sealed extraction vessels is recommended.
Issue 2: Poor Reproducibility of Results
Possible Cause Troubleshooting Steps
Inhomogeneous Soil Sample Ensure the soil sample is thoroughly homogenized before taking a subsample for extraction. Grinding the entire sample to a uniform particle size is recommended.
Inconsistent Extraction Parameters Strictly control all extraction parameters, including solvent volume, extraction time, temperature, and agitation speed, for all samples.
Variable Sample Matrix If working with different soil types, be aware that the extraction efficiency can vary. It may be necessary to optimize the extraction protocol for each soil type.
Instrumental Variability Ensure the GC-MS system is properly calibrated and maintained. Regularly check the performance of the column and detector.
Issue 3: Presence of Interfering Peaks in the Chromatogram
Possible Cause Troubleshooting Steps
Co-extraction of Matrix Components Soil is a complex matrix, and other organic compounds can be co-extracted with this compound. Consider a post-extraction clean-up step, such as solid-phase extraction (SPE), to remove interferences.
Contamination from Solvents or Glassware Use high-purity solvents and thoroughly clean all glassware before use. Running a solvent blank can help identify any contamination issues.[15]
Septum Bleed from GC Injection Port Use high-quality, low-bleed septa and replace them regularly. Ensure the injection port temperature is not excessively high.

Data Presentation

The following table summarizes hypothetical yet realistic recovery data for different extraction methods for this compound from a standard loamy soil, providing a basis for method selection and optimization.

Extraction Method Solvent Temperature (°C) Time Recovery (%) RSD (%)
Solvent Extraction (SE)Acetone:Hexane (1:1)252 hours75.25.8
Headspace-SPME (HS-SPME)-6030 min85.54.2
Soxhlet ExtractionAcetone:Hexane (1:1)806 hours92.13.5
Ultrasound-Assisted Extraction (UAE)Acetone:Hexane (1:1)5030 min88.94.1
Microwave-Assisted Extraction (MAE)Acetone:Hexane (1:1)10015 min95.32.9

RSD: Relative Standard Deviation

Experimental Protocols

Solvent Extraction (SE) Protocol
  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 20 mL of a 1:1 (v/v) acetone:hexane solvent mixture.

  • Seal the tube and shake vigorously for 2 hours on a mechanical shaker at room temperature.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Carefully decant the supernatant (extract) into a clean vial for GC-MS analysis.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol
  • Place 5 g of homogenized soil into a 20 mL headspace vial.

  • Seal the vial with a PTFE-lined septum.

  • Equilibrate the sample in a heating block at 60°C for 10 minutes.

  • Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.[16]

  • Retract the fiber and immediately introduce it into the GC-MS injection port for thermal desorption.

Soxhlet Extraction Protocol
  • Place 20 g of homogenized soil mixed with anhydrous sodium sulfate into a cellulose extraction thimble.[17][18]

  • Place the thimble into the Soxhlet extractor.

  • Add 200 mL of a 1:1 (v/v) acetone:hexane solvent mixture to the boiling flask.

  • Extract the sample for 6 hours at a cycle rate of 4-6 cycles per hour.[18]

  • After extraction, allow the extract to cool and then concentrate it using a rotary evaporator before GC-MS analysis.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Place 10 g of homogenized soil into a 50 mL beaker.

  • Add 20 mL of a 1:1 (v/v) acetone:hexane solvent mixture.

  • Place the beaker in an ultrasonic bath and sonicate for 30 minutes at 50°C.[12][19]

  • After sonication, centrifuge the sample at 3000 rpm for 10 minutes.

  • Collect the supernatant for GC-MS analysis.

Microwave-Assisted Extraction (MAE) Protocol
  • Place 5 g of homogenized soil into a microwave extraction vessel.[11][20]

  • Add 25 mL of a 1:1 (v/v) acetone:hexane solvent mixture.

  • Seal the vessel and place it in the microwave extractor.

  • Heat the sample to 100°C and hold for 15 minutes.[21]

  • After cooling, filter the extract and it is ready for GC-MS analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Methods cluster_analysis Analysis soil_sample Soil Sample Collection homogenization Homogenization (Grinding/Sieving) soil_sample->homogenization sub_sampling Sub-sampling homogenization->sub_sampling SE Solvent Extraction sub_sampling->SE HS_SPME HS-SPME sub_sampling->HS_SPME Soxhlet Soxhlet sub_sampling->Soxhlet UAE UAE sub_sampling->UAE MAE MAE sub_sampling->MAE GC_MS GC-MS Analysis SE->GC_MS HS_SPME->GC_MS Soxhlet->GC_MS UAE->GC_MS MAE->GC_MS Data Data Interpretation GC_MS->Data

Caption: Experimental workflow for this compound extraction from soil.

troubleshooting_workflow start Start: Low Recovery check_method Is the extraction method strong enough for the matrix? start->check_method change_method Switch to a more robust method (e.g., MAE, UAE) check_method->change_method No check_solvent Is the solvent appropriate? check_method->check_solvent Yes change_method->check_solvent optimize_solvent Optimize solvent polarity (e.g., adjust Acetone:Hexane ratio) check_solvent->optimize_solvent No check_params Are extraction parameters (time, temp) optimized? check_solvent->check_params Yes optimize_solvent->check_params optimize_params Increase extraction time/temperature check_params->optimize_params No check_loss Is there analyte loss during sample handling? check_params->check_loss Yes optimize_params->check_loss improve_handling Improve sample handling procedures (minimize air exposure, use sealed vials) check_loss->improve_handling Yes end End: Improved Recovery check_loss->end No improve_handling->end

Caption: Troubleshooting workflow for low this compound recovery.

References

Validation & Comparative

2-Undecanone: A Potential Biomarker in Infectious Disease and Cardiovascular Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The identification of sensitive and specific biomarkers is paramount in disease diagnosis, prognosis, and the development of targeted therapies. 2-Undecanone, a volatile organic compound (VOC), has emerged as a candidate biomarker in the context of Pseudomonas aeruginosa infections and cardiovascular inflammation. This guide provides a comprehensive comparison of this compound with other potential biomarkers, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in evaluating its clinical utility.

This compound as a Biomarker for Pseudomonas aeruginosa Infection

Pseudomonas aeruginosa is a significant opportunistic pathogen, and the early detection of its presence is crucial for effective treatment. This compound has been identified as a major VOC produced by P. aeruginosa, suggesting its potential as a non-invasive diagnostic marker.[1][2][3][4]

Comparison with Other Potential Biomarkers

While direct comparative studies on the diagnostic accuracy of this compound against other biomarkers for P. aeruginosa are limited, a comparison with existing methods is essential for its validation.

Biomarker/MethodPrincipleSample TypeAdvantagesDisadvantages
This compound Detection of a specific VOC produced by P. aeruginosaPeritoneal fluid, potentially breath or other bodily fluidsNon-invasive potential, specific to bacterial metabolism.Limited clinical validation, potential for confounding factors affecting VOC levels.
Culture-based methods Growth of bacteria on selective mediaInfected tissue, blood, urine, sputumGold standard for definitive identification.Time-consuming (24-48 hours), may not detect non-culturable bacteria.
PCR (16S rRNA gene) Amplification of bacterial DNAVarious biological samplesHigh sensitivity and specificity, rapid results.Can detect DNA from non-viable bacteria, requires specialized equipment.[5]
2-aminoacetophenone Detection of a grape-like odor compoundCulture mediaSimple, inexpensive.Subjective, not all strains produce the odor, less sensitive than analytical methods.[6]
Pyocyanin Quantification of a specific pigmentSputum, wound exudateSpecific to P. aeruginosa.Not all strains produce pyocyanin, quantification can be complex.[5]
Experimental Protocol: Quantification of this compound in Peritoneal Fluid by GC-MS

This protocol is adapted from the methodology described in the study by Jeong et al. (2022).[1][2]

1. Sample Collection:

  • In a murine model of P. aeruginosa infection, peritoneal fluid is collected by washing the peritoneal cavity with phosphate-buffered saline (PBS).

2. Sample Preparation:

  • The collected peritoneal fluid is centrifuged to remove cells and debris.

  • The supernatant is used for VOC analysis.

3. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A suitable capillary column for VOC analysis (e.g., DB-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to separate this compound from other compounds.

  • Mass Spectrometry: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

  • Quantification: A standard curve is generated using known concentrations of this compound (e.g., 5 nM to 5 mM) to quantify its concentration in the samples.[1][2]

Signaling Pathway

This compound derived from P. aeruginosa modulates the host's innate immune response by interacting with neutrophils. It acts as a chemoattractant for these immune cells but paradoxically inhibits their bactericidal activity and responses to lipopolysaccharide (LPS).[1][3] This dual effect is mediated through the Gαi-phospholipase C (PLC) signaling pathway.[1][2][3]

G_alpha_i_PLC_pathway This compound Signaling in Neutrophils cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular 2_Undecanone This compound GPCR G-protein Coupled Receptor (GPCR) 2_Undecanone->GPCR Binds Inhibition_Bactericidal Inhibition of Bactericidal Activity 2_Undecanone->Inhibition_Bactericidal G_alpha_i Gαi GPCR->G_alpha_i Activates PLC Phospholipase C (PLC) G_alpha_i->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_increase Intracellular Ca²⁺ Increase IP3->Ca_increase Induces Neutrophil_Chemotaxis Neutrophil Chemotaxis Ca_increase->Neutrophil_Chemotaxis Leads to

This compound signaling in neutrophils.

This compound as a Biomarker for Cardiovascular Inflammation

Chronic inflammation is a key driver of cardiovascular disease. This compound has been shown to possess anti-inflammatory properties, specifically in the context of heart inflammation induced by environmental pollutants like fine particulate matter (PM2.5).[7][8]

Comparison with Other Inflammatory Biomarkers

C-reactive protein (CRP) is a well-established biomarker for systemic inflammation and cardiovascular risk.[9][10] A direct comparison of this compound with CRP and other markers is necessary to determine its potential clinical value.

BiomarkerBiological RoleAssociation with CVDMeasurement Method
This compound Potential anti-inflammatory agent.Protective against PM2.5-induced heart inflammation in preclinical models.GC-MS, HPLC.
High-sensitivity C-reactive protein (hs-CRP) Acute-phase reactant, marker of systemic inflammation.Strong predictor of future cardiovascular events.[9][10]Immunoassay.
Interleukin-6 (IL-6) Pro-inflammatory cytokine.Associated with increased risk of cardiovascular events.Immunoassay.
Tumor necrosis factor-alpha (TNF-α) Pro-inflammatory cytokine.Implicated in the pathogenesis of atherosclerosis.Immunoassay.
Experimental Protocol: Western Blot Analysis of Nrf2/HO-1 and NF-κB Pathways

This protocol outlines the general steps for assessing the protein expression levels in the signaling pathways modulated by this compound, based on common laboratory practices.[11][12][13][14][15]

1. Cell Culture and Treatment:

  • Cardiomyocyte cell lines (e.g., H9C2) are cultured under standard conditions.

  • Cells are pre-treated with this compound for a specified time, followed by exposure to an inflammatory stimulus (e.g., PM2.5).

2. Protein Extraction:

  • Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • The membrane is incubated overnight at 4°C with primary antibodies against Nrf2, HO-1, NF-κB p65, and a loading control (e.g., β-actin or GAPDH).

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Densitometric Analysis:

  • The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Signaling Pathway

This compound exerts its protective effects against cardiovascular inflammation by modulating two key signaling pathways: the Nrf2/HO-1 pathway, which is involved in the antioxidant response, and the NF-κB pathway, a central regulator of inflammation.[7][8] this compound appears to activate the Nrf2 pathway, leading to the expression of the antioxidant enzyme heme oxygenase-1 (HO-1), which in turn inhibits the pro-inflammatory NF-κB pathway.[7][8]

Nrf2_NFkB_pathway This compound's Modulation of Inflammatory Pathways cluster_stimulus Inflammatory Stimulus cluster_intervention Intervention cluster_cellular_response Cellular Response PM25 PM2.5 NFkB NF-κB PM25->NFkB Activates Oxidative_Stress Oxidative Stress PM25->Oxidative_Stress Induces Undecanone This compound Nrf2 Nrf2 Undecanone->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Induces Expression HO1->NFkB Inhibits Inflammation Inflammation (e.g., IL-6, TNF-α) NFkB->Inflammation Promotes Oxidative_Stress->Nrf2 Activates

Modulation of Nrf2 and NF-κB pathways by this compound.

Conclusion

This compound shows promise as a biomarker in both infectious diseases and cardiovascular inflammation, based on preclinical studies. Its detection as a specific VOC from P. aeruginosa and its modulatory effects on key inflammatory pathways highlight its potential clinical relevance. However, further validation is required, particularly through studies that directly compare its diagnostic and prognostic performance against established biomarkers in human populations. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to pursue these critical next steps in the validation of this compound as a novel biomarker.

References

A Comparative Analysis of 2-Undecanone and DEET as Insect Repellents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insect repellent properties of 2-Undecanone and N,N-Diethyl-meta-toluamide (DEET). The information presented is collated from various scientific studies to assist researchers and professionals in the field of insect repellent development and evaluation.

Executive Summary

DEET is the long-standing gold standard for insect repellents, known for its broad-spectrum efficacy and extensive research history.[1][2] this compound, a naturally derived compound, has emerged as a viable alternative, demonstrating comparable efficacy to lower concentrations of DEET in several laboratory studies.[3] This guide delves into the quantitative performance data, experimental methodologies used for evaluation, and the current understanding of the signaling pathways through which these repellents exert their effects.

Data Presentation: Performance Comparison

The following table summarizes the quantitative data on the efficacy and duration of protection for this compound and DEET against common disease-carrying vectors.

Active IngredientConcentrationTarget InsectProtection DurationSource
This compound7.75%MosquitoesUp to 5 hours[3][4]
This compound7.75%TicksUp to 2 hours[3][4]
This compound20%Culex spp. (Mosquito)Effective at 6 hours, no residual activity at 12 hours[5]
This compound50%Culex spp. (Mosquito)Strong residual activity at 6 hours[5]
This compound100%Culex spp. (Mosquito)100% residual activity at 6 hours, some activity at 12 hours[5]
DEET7-15%MosquitoesComparable to 7.75% this compound[3]
DEET20%Culex spp. (Mosquito)Effective at 3 hours, largely lost at 6 hours[5]
DEET25%Amblyomma americanum (Tick)77.2% repellent at 2.5 hours[6]
DEET30-34%MosquitoesUp to 12 hours (polymer-based/liposomal formulations)[3]
DEET98.11%A. americanum, I. scapularisLess effective than 7.75% this compound[7]
DEET98.11%D. variabilisNo significant difference compared to 7.75% this compound[7]

Experimental Protocols

The primary method for evaluating the efficacy of topical insect repellents is the Arm-in-Cage Test . This standardized assay provides a direct measure of a repellent's effectiveness in preventing mosquito landings or bites.

Arm-in-Cage Test Protocol

Objective: To determine the Complete Protection Time (CPT) of a topical insect repellent against host-seeking female mosquitoes.

Materials:

  • Test cages (e.g., 40 x 40 x 40 cm)

  • 200-250 host-seeking female mosquitoes (e.g., Aedes aegypti, Culex quinquefasciatus) per cage, starved for 12 hours

  • Human volunteers

  • Test repellent formulation

  • Control substance (e.g., ethanol or the repellent's base formulation without the active ingredient)

  • Protective gloves

  • Unscented soap

Procedure:

  • Volunteer Preparation: Volunteers wash their forearms with unscented soap, rinse with water, and allow them to air dry.

  • Repellent Application: A standardized dose of the test repellent is applied evenly to a defined area on one of the volunteer's forearms. The other forearm serves as a control.

  • Acclimation: The applied repellent is allowed to dry for a specified period before testing begins.

  • Exposure: The volunteer inserts their treated forearm into the cage of mosquitoes for a set duration (e.g., 3-5 minutes).

  • Observation: The number of mosquito landings and/or bites on the exposed skin is recorded.

  • Complete Protection Time (CPT): The test is typically repeated at 30-minute intervals until the first confirmed bite occurs (often defined as one bite followed by a second within the same or next exposure period). The CPT is the time from application to the first confirmed bite.[8][9][10]

  • Control Confirmation: The untreated arm is periodically exposed to the mosquitoes to ensure their biting avidity.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for an Arm-in-Cage insect repellent efficacy test.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing Cycle (Repeated) cluster_analysis Data Analysis Volunteer_Prep Volunteer Preparation Repellent_App Repellent Application Volunteer_Prep->Repellent_App Acclimation Acclimation Period Repellent_App->Acclimation Exposure Arm Exposure in Cage Acclimation->Exposure Observation Observation of Landings/Bites Exposure->Observation Observation->Exposure No Bite CPT Determine CPT Observation->CPT First Confirmed Bite

Arm-in-Cage Experimental Workflow

Signaling Pathways

The repellent effects of both this compound and DEET are primarily mediated through the insect's olfactory system. However, the precise molecular mechanisms are complex and continue to be an active area of research.

DEET: The mechanism of action for DEET is thought to be multi-modal.[2] It can involve:

  • Masking: DEET may mask human odors that are attractive to insects, making it harder for them to locate a host.[2]

  • Receptor Inhibition/Confusion: DEET can inhibit or confuse the insect's olfactory receptors (ORs) that detect human attractants like lactic acid and carbon dioxide.[11]

  • Direct Repellency: DEET may also activate specific olfactory sensory neurons that trigger an aversive response in the insect.[12]

This compound: The mechanism for this compound is less understood but is also believed to involve the modulation of insect odorant receptor activity.[13] Studies suggest that it can act as an inhibitor of certain odorant receptors, similar to DEET.[14]

The following diagram illustrates the proposed signaling pathways for these insect repellents.

Signaling_Pathways cluster_deet DEET Signaling Pathway cluster_2u This compound Signaling Pathway DEET DEET OR_DEET Olfactory Receptors (ORs) DEET->OR_DEET Binds/Modulates OSN_DEET Olfactory Sensory Neuron OR_DEET->OSN_DEET Activates/ Inhibits AL_DEET Antennal Lobe OSN_DEET->AL_DEET Signal Transmission Brain_DEET Brain AL_DEET->Brain_DEET Signal Processing Repellency_DEET Aversive Behavior Brain_DEET->Repellency_DEET Elicits Two_U This compound OR_2U Olfactory Receptors (ORs) Two_U->OR_2U Binds/Inhibits OSN_2U Olfactory Sensory Neuron OR_2U->OSN_2U Modulates Signal AL_2U Antennal Lobe OSN_2U->AL_2U Signal Transmission Brain_2U Brain AL_2U->Brain_2U Signal Processing Repellency_2U Aversive Behavior Brain_2U->Repellency_2U Elicits

Proposed Olfactory Signaling Pathways

References

A Comparative Analysis of 2-Undecanone and Other Natural Insect Repellents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the repellent efficacy of 2-Undecanone against other leading natural alternatives, with DEET included as a benchmark standard. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data from peer-reviewed studies, detailed experimental protocols, and visualizations of molecular mechanisms.

Executive Summary

This compound, a naturally derived compound from the wild tomato plant (Lycopersicon hirsutum), demonstrates significant repellent activity against various arthropods. Marketed in formulations such as BioUD®, it has shown efficacy comparable to, and in some field trials, superior to moderate concentrations of DEET.[1][2] Other prominent natural repellents, such as p-Menthane-3,8-diol (PMD) from Oil of Lemon Eucalyptus and Nepetalactone from Catnip Oil, also exhibit potent repellent properties. Their mechanisms of action differ, with this compound primarily functioning as an odorant receptor antagonist and Nepetalactone acting as an agonist of the insect's irritant receptor, TRPA1.[3][4]

Comparative Efficacy Data

The following tables summarize the quantitative performance of this compound and other selected repellents from various laboratory and field studies. It is critical to note that direct comparisons are best made within the same study due to variations in experimental conditions.

Table 1: Efficacy Against Aedes aegypti (Yellow Fever Mosquito)

Repellent Active IngredientConcentrationMean Protection Time (Hours)Percent RepellencyStudy Notes
This compound (BioUD®) 7.75%~6.080.4% (avg. over 6h)Arm-in-cage; comparable to 7% DEET.[1][5]
DEET 7%~6.080.2% (avg. over 6h)Arm-in-cage study directly comparing with BioUD®.[5]
DEET 15%>6.096.6% (avg. over 6h)Arm-in-cage study directly comparing with BioUD®.[5]
Nepetalactone (Catnip Oil) 1.0%~2.0>95% (at 2 hours)Landing rate inhibition assay; efficacy diminished after 2-4 hours.[6][7]
p-Menthane-3,8-diol (PMD) 20%>6.090-95%Laboratory studies showed efficacy similar to DEET for up to 8 hours.[8]
p-Menthane-3,8-diol (PMD) 25% (in NEO-PART™)14.2Not SpecifiedArm-in-cage; prolonged action formulation.[9]

Table 2: Efficacy Against Ticks (Dermacentor variabilis & Amblyomma americanum)

Repellent Active IngredientConcentrationRepellency MetricTarget SpeciesStudy Notes
This compound (BioUD®) 7.75%>90% for 5 weeksA. americanumOn cotton cloth.[8]
This compound (BioUD®) 7.75%Repellent for at least 2.5hD. variabilisOn human skin.[1][2]
DEET 98.1%High RepellencyBothIn vitro two-choice assays on treated cloth.[8]
p-Menthane-3,8-diol (OLE) 30%High RepellencyBothIn vitro two-choice assays on treated cloth.[8]
IR3535 19.6%High RepellencyBothIn vitro two-choice assays on treated cloth.[8]

Experimental Protocols

The primary method for evaluating topical repellents cited in this guide is the Arm-in-Cage assay. This widely accepted methodology provides quantifiable data on the Complete Protection Time (CPT) and percentage repellency of a substance.[3]

Arm-in-Cage Repellent Assay Protocol
  • Subject Recruitment: Human volunteers are recruited according to approved ethical guidelines. A baseline of attractiveness to the target mosquito species is often established.

  • Mosquito Population: A cage (e.g., 40x40x40 cm) is populated with a standardized number of host-seeking female mosquitoes (typically 200) of a specific species (Aedes aegypti, Anopheles gambiae, etc.).[10]

  • Repellent Application: A precise dose of the repellent formulation is applied evenly to a defined area on a volunteer's forearm (e.g., from elbow to wrist). The hand is covered with a non-treated, bite-proof glove. A control arm, treated with a placebo or left untreated, is used for comparison.

  • Exposure: The treated forearm is inserted into the cage for a fixed period (e.g., 3 minutes).

  • Data Collection: The number of mosquito landings and/or probes (attempts to bite) is recorded. The primary endpoint is often the "Complete Protection Time" (CPT), defined as the time from application until the first confirmed bite.[10]

  • Time Course: The exposure step is repeated at regular intervals (e.g., every 30-60 minutes) to determine the duration of the repellent's effectiveness, until repellent failure is confirmed.[10][11]

Visualization of Mechanisms and Workflows

Molecular Mechanism of Action

The repellent effects of this compound and Nepetalactone are mediated through distinct molecular pathways in the insect's olfactory system.

G Figure 1: Mechanism of this compound (Antagonism) cluster_0 Olfactory Sensory Neuron OR Odorant Receptor (e.g., AaOR2) Channel Ion Channel (Closed) OR->Channel blocks Orco Orco Co-receptor Odorant Host Odorant (e.g., Indole) Odorant->OR normally binds & activates Repellent This compound Repellent->OR binds & inhibits

Caption: this compound acts by blocking odorant receptors, preventing host recognition.

This compound functions by inhibiting the insect's odorant receptors (ORs). For example, it can block the Aedes aegypti OR2 (AaOR2), which is normally activated by the human-emitted odorant indole, thereby masking the host's chemical signature.[4][12]

G Figure 2: Mechanism of Nepetalactone (Agonism) cluster_1 Sensory Neuron TRPA1 TRPA1 Irritant Receptor Action Neuron Depolarization (Pain/Irritant Signal) TRPA1->Action Behavior Aversive Behavior (Repellency) Action->Behavior Nepetalactone Nepetalactone (from Catnip) Nepetalactone->TRPA1 directly activates

Caption: Nepetalactone activates the TRPA1 irritant channel, causing aversion.

In contrast, Nepetalactone, the active compound in catnip, directly activates the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[3][10][11][13][14] This channel functions as a "pain" or irritant receptor in insects. Its activation leads to aversive behavior, effectively repelling the mosquito.[3][13] Interestingly, insect TRPA1 channels are activated by Nepetalactone, while human TRPA1 is not, highlighting its potential as a selective repellent.[3][13][14]

Experimental Workflow

The process for evaluating repellent efficacy follows a structured, multi-step protocol to ensure reliable and reproducible results.

G Figure 3: Arm-in-Cage Experimental Workflow A 1. Subject Screening & Acclimatization B 2. Repellent Application (Test vs. Control Arms) A->B C 3. Cage Exposure (Defined Time Interval) B->C D 4. Data Recording (Landings / Probes) C->D E 5. Repetitive Exposure (e.g., every 30 min) D->E E->C Loop until bite F 6. Determine CPT (Time to First Confirmed Bite) E->F G 7. Data Analysis (Statistical Comparison) F->G

References

A Comparative Analysis of the Flavor Profiles of Methyl Ketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of flavor chemistry and sensory science, methyl ketones represent a diverse class of volatile organic compounds that contribute significantly to the aroma profiles of a wide range of food products, from dairy and fruits to cooked meats. Understanding the nuanced differences in their flavor profiles is crucial for researchers, scientists, and drug development professionals involved in food science, fragrance creation, and pharmaceuticals, where off-flavors can impact product efficacy and patient compliance. This guide provides a comprehensive comparison of the flavor profiles of various methyl ketones, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Quantitative Comparison of Methyl Ketone Flavor Profiles

The following table summarizes the key flavor descriptors and approximate flavor thresholds in water for a selection of methyl ketones. Flavor threshold values can vary based on the purity of the compound, the sensory acuity of the panelist, and the test methodology.

Methyl KetoneChemical StructureMolecular Weight ( g/mol )Key Flavor/Aroma DescriptorsFlavor Threshold in Water (ppb)
2-ButanoneCH₃C(O)CH₂CH₃72.11Sharp, sweet, acetone-like, minty, fragrant, fruity, pleasant[1][2]~8,400[3]
2-PentanoneCH₃C(O)(CH₂)₂CH₃86.13Fruity, banana-like, sweet, ethereal, woody, fermented[4][5][6]~20[7]
2-HexanoneCH₃C(O)(CH₂)₃CH₃100.16Sharp, acetone-like, fruity, ketonic[8][9][10]~250[5][8]
2-HeptanoneCH₃C(O)(CH₂)₄CH₃114.19Cheesy, fruity, coconut, waxy, green, banana-like, creamy[11][12]~6.8[13]
Methyl Isobutyl KetoneCH₃C(O)CH₂CH(CH₃)₂100.16Sweet[14][15]~1,300[16]
2-OctanoneCH₃C(O)(CH₂)₅CH₃128.21Musty, ketonic, cheesy (bleu and parmesan), earthy, dairy, woody, mushroom-like[17][18][19]41 - 62[20]
2-NonanoneCH₃C(O)(CH₂)₆CH₃142.24Cheesy, green, fruity, dairy, buttery, fresh, sweet, weedy, earthy, herbal[7][8][21][22][23]5 - 200[21]
3-HeptanoneCH₃CH₂C(O)(CH₂)₃CH₃114.19Powerful, green, fatty, fruity, melon, banana[1][4][5][17][24]Not readily available
3-OctanoneCH₃CH₂C(O)(CH₂)₄CH₃128.21Herbaceous-fruity, slightly spicy, buttery, topnote of lavender, mushroom, creamy[13][25][26][27][28]Not readily available

Experimental Protocols

The characterization of flavor profiles relies on a combination of instrumental analysis and human sensory evaluation. The following are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.

Methodology:

  • Sample Preparation: A volatile extract of the sample containing methyl ketones is prepared using techniques such as solvent extraction, solid-phase microextraction (SPME), or headspace analysis.

  • Gas Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a capillary column appropriate for separating volatile compounds. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and chemical properties.

  • Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other stream is directed to a heated sniffing port.

  • Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of any detected odors.

  • Data Analysis: The data from the chemical detector and the sensory panelist are correlated to identify the specific compounds responsible for the perceived aromas.

GCO_Workflow Gas Chromatography-Olfactometry (GC-O) Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_analysis Data Analysis Sample Sample Containing Methyl Ketones Extraction Volatile Extraction (e.g., SPME) Sample->Extraction Injector Injector Extraction->Injector Inject Volatile Extract Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter FID_MS FID/MS Detector Splitter->FID_MS Sniffing_Port Sniffing Port Splitter->Sniffing_Port Correlation Data Correlation FID_MS->Correlation Chemical Data Analyst Sensory Analyst Sniffing_Port->Analyst Analyst->Correlation Sensory Data

A simplified workflow for Gas Chromatography-Olfactometry (GC-O).
Quantitative Descriptive Analysis (QDA)®

QDA® is a sensory evaluation technique that provides a detailed quantitative description of the sensory attributes of a product.[2][27]

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is screened for their sensory acuity and ability to articulate perceptions.[2] Panelists undergo intensive training to develop a consensus vocabulary to describe the flavor attributes of the methyl ketones being tested. Reference standards are used to anchor the sensory terms.[27][29]

  • Attribute Generation: Through a series of sessions, the panel collectively develops a list of descriptive terms for the aroma, flavor, and mouthfeel of the methyl ketone samples.

  • Scale Development and Training: Panelists are trained to use a line scale (typically 15 cm) to rate the intensity of each attribute. The scale is anchored with terms like "low" and "high" at either end.

  • Sample Evaluation: Samples are prepared in a neutral base (e.g., deionized water) at concentrations above their flavor thresholds. They are presented to the panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature). Samples are coded with random three-digit numbers to prevent bias.

  • Data Collection: Each panelist independently evaluates the samples and rates the intensity of each attribute on the provided scorecard.

  • Data Analysis: The data from all panelists are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the methyl ketones. The results are often visualized using spider web plots.[27]

Olfactory Signaling Pathway for Methyl Ketones

The perception of flavor, particularly aroma, begins with the interaction of volatile molecules like methyl ketones with olfactory receptors (ORs) located in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).[30]

The binding of a methyl ketone to a specific OR triggers a conformational change in the receptor, activating an associated G-protein (Gαolf). This activation initiates a signaling cascade that ultimately leads to the generation of an electrical signal that is sent to the brain. Research suggests that the binding of ketones to some olfactory receptors is dominated by a hydrogen bond between the ketone's carbonyl group and a specific amino acid residue, such as serine, within the receptor's binding pocket.[1][17]

Olfactory_Signaling_Pathway Olfactory Signaling Pathway for Methyl Ketones cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OR Olfactory Receptor (GPCR) G_Protein G-Protein (Gαolf, β, γ) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal Methyl_Ketone Methyl Ketone Methyl_Ketone->OR Binds to Receptor

References

A Comparative Guide to the Analytical Cross-Validation of 2-Undecanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of 2-Undecanone, a ketone compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. The following sections present a cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, summarizing their performance based on available experimental data.

Data Presentation: A Comparative Analysis

The performance of analytical methods is paramount for generating reliable and reproducible data. Below is a summary of validation parameters for HPLC and GC-MS methods for the determination of this compound, collated from discrete studies.

Table 1: HPLC Method Validation Parameters for this compound Analysis in Biological Matrices

Validation ParameterPerformance Characteristic
Linearity Range 0.08–5.00 µg/mL (plasma), 0.04–4.00 µg/g (tissue)
Correlation Coefficient (r²) >0.99
Limit of Detection (LOD) 0.03 µg/mL (plasma), 0.02 µg/g (tissue)
Intra-day Precision (RSD) 1.95–3.89%
Inter-day Precision (RSD) 2.43–4.23%
Recovery >80%

Data sourced from a study on the determination of this compound in rat plasma and tissue.

Table 2: General Performance Characteristics of GC-MS Methods for Volatile Compound Analysis

Validation ParameterTypical Performance Characteristic
Linearity (R²) ≥ 0.998
Accuracy (Recovery) 80.23–115.41 %
Intra-day Precision (RSD) ≤ 12.03 %
Inter-day Precision (RSD) ≤ 11.34 %
Linearity Range 0.10–10.00 μg/mL

These are general performance characteristics for a validated GC-MS/MS method for the quantification of selected compounds in essential oils and are indicative of the performance that can be expected for the analysis of this compound.[1]

Experimental Protocols: A Closer Look at the Methodologies

Detailed and robust experimental protocols are the foundation of accurate analytical measurements. The following sections outline the methodologies for the HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in biological matrices.

  • Instrumentation: A LC2010AHT HPLC system equipped with a UV detector was employed.

  • Column: Separations were performed on a ZORBAX Extend C18 analytical column.

  • Mobile Phase: An isocratic elution was used with a mobile phase consisting of 50% acetonitrile and 50% water. For applications requiring mass spectrometry detection, it is advisable to replace phosphoric acid with formic acid.[2]

  • Flow Rate: The mobile phase was delivered at a flow rate of 0.7 mL/min.

  • Sample Preparation (Plasma): To 100 µL of plasma, 10 µL of internal standard (IS) solution and 200 µL of acetonitrile were added. The mixture was vortexed for 3 minutes and then centrifuged at 12,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase, and a 20 µL aliquot was injected into the HPLC system.

  • Sample Preparation (Tissue): Tissue samples were homogenized with saline. An aliquot of the homogenate was then subjected to the same extraction procedure as the plasma samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile compounds like this compound in complex matrices such as milk and essential oils.[3][4]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used. For enhanced selectivity and sensitivity, a triple quadrupole mass spectrometer (GC-MS/MS) can be employed.[1]

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME): This technique is often used for the extraction of volatile compounds from liquid and solid samples.

    • A milk sample (e.g., 8 mL) is placed in a headspace vial.

    • An internal standard is added.

    • The vial is sealed and equilibrated at a specific temperature (e.g., 40°C) for a set time (e.g., 20 min).

    • An SPME fiber is exposed to the headspace above the sample to adsorb the volatile analytes.

    • The fiber is then retracted and inserted into the hot inlet of the gas chromatograph for thermal desorption of the analytes.[5]

  • Gas Chromatography Conditions:

    • Column: A capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically used.[6]

    • Oven Temperature Program: A temperature gradient is optimized to achieve efficient separation of the target analytes. For example, an initial temperature of 60°C held for 3 minutes, followed by a ramp to 246°C.[1]

  • Mass Spectrometry Conditions:

    • Ionization: Electron ionization (EI) at 70 eV is commonly used.

    • Scan Mode: Data can be acquired in full scan mode for qualitative analysis or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis to enhance sensitivity and specificity.

Mandatory Visualizations: Experimental Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Plasma or Tissue Homogenate Add_IS_ACN Add Internal Standard and Acetonitrile Sample->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Column C18 Column Inject->Column Detection UV Detection Column->Detection Data Data Acquisition and Analysis Detection->Data

Figure 1. HPLC analysis workflow for this compound.

GCMS_Workflow cluster_sample_prep HS-SPME Sample Preparation cluster_gcms_analysis GC-MS Analysis Sample Liquid or Solid Sample Add_IS Add Internal Standard Sample->Add_IS Equilibrate Equilibrate in Vial Add_IS->Equilibrate Expose_Fiber Expose SPME Fiber to Headspace Equilibrate->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb GC_Separation GC Separation Desorb->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data Data Acquisition and Analysis MS_Detection->Data

Figure 2. GC-MS analysis workflow with HS-SPME.

References

2-Undecanone vs. 2-Tridecanone: A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the physicochemical properties, biological activities, and potential applications of 2-undecanone and 2-tridecanone, two naturally derived methyl ketones, reveals distinct profiles that warrant careful consideration for their use in research and product development. This guide provides a comparative analysis of these compounds, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluations.

Physicochemical Properties: A Tale of Two Ketones

This compound and 2-tridecanone share a common structural backbone as saturated aliphatic methyl ketones but differ in the length of their carbon chains, a distinction that significantly influences their physical and chemical characteristics. This compound, with its 11-carbon chain, is a colorless to slightly yellow oily liquid at room temperature.[1][2][3] In contrast, 2-tridecanone, possessing a longer 13-carbon chain, presents as a white crystalline solid.[4][5] This difference in physical state is a direct consequence of the increased van der Waals forces associated with the longer alkyl chain in 2-tridecanone, leading to a higher melting point.

Both compounds exhibit low solubility in water, a characteristic typical of long-chain ketones.[1][5] However, they are readily soluble in organic solvents such as ethanol and ether.[2][5] The detailed physicochemical properties are summarized in Table 1 for a direct comparison.

Table 1: Physicochemical Properties of this compound and 2-Tridecanone

PropertyThis compound2-Tridecanone
Synonyms Methyl nonyl ketone, MNKMethyl undecyl ketone
CAS Number 112-12-9[1]593-08-8[4]
Molecular Formula C₁₁H₂₂O[1]C₁₃H₂₆O[4]
Molecular Weight 170.30 g/mol [1]198.34 g/mol [4]
Appearance Colorless to light yellow liquid[2]White crystalline solid[4][5]
Melting Point 11-15 °C[1][3]24-28 °C[6][7]
Boiling Point 231-232 °C[2]263 °C[6]
Density ~0.825 g/mL at 25 °C[8]~0.822 g/mL at 25 °C[6]
Solubility in Water Insoluble[1][2]Insoluble[5]

Biological Activity: A Focus on Repellency and Antimicrobial Potential

The primary biological activity investigated for both this compound and 2-tridecanone is their insect repellent properties. Both compounds are found in the glandular trichomes of wild tomato plants and are believed to contribute to the plant's natural defense against herbivores.

Insect Repellent Activity

A key comparative study evaluated the tick repellency of this compound and 2-tridecanone. In two-choice bioassays, 8% 2-tridecanone demonstrated longer-lasting repellency against Amblyomma americanum (lone star tick) and Dermacentor variabilis (American dog tick) compared to 8% this compound.[9][10] Specifically, 2-tridecanone was 87% repellent to A. americanum at 12 hours post-application, while this compound's significant repellency did not extend beyond 2.5 to 3 hours.[9][10]

The proposed mechanism of action for the repellent effect of these methyl ketones involves the modulation of insect odorant receptors (ORs).[4] Insect ORs are heteromeric ligand-gated ion channels composed of a variable odorant-binding subunit (OrX) and a conserved co-receptor (Orco).[7][10] It is hypothesized that compounds like this compound may interact with the orthosteric site of specific odorant receptors, such as the octenol receptor, due to structural similarities.[4] While the precise signaling pathway remains an active area of research, the interaction with these receptors is thought to disrupt the insect's ability to locate a host.

dot

Insect_Repellent_Mechanism cluster_receptor Odorant Receptor Complex cluster_neuron Olfactory Sensory Neuron cluster_response Behavioral Response OrX OrX (Odorant-binding subunit) Neuron Neuron Depolarization OrX->Neuron Activates/Modulates Orco Orco (Co-receptor) Orco->Neuron Co-activation Repellency Repellency Neuron->Repellency Triggers behavioral response MethylKetone This compound / 2-Tridecanone MethylKetone->OrX Binds to receptor

Caption: Proposed mechanism of methyl ketone insect repellency.

Antimicrobial Activity

While less studied in a comparative context, both this compound and 2-tridecanone have demonstrated antimicrobial properties. This compound has shown activity against a range of bacteria and fungi.[11] Studies on the essential oil of Ruta montana, which is rich in this compound, have reported antimicrobial effects.[8] For 2-tridecanone, research indicates it can impact surface-associated bacterial behaviors, including motility and biofilm formation, in both plant and animal pathogenic bacteria.[1][3] However, direct comparative studies with quantitative data such as Minimum Inhibitory Concentrations (MICs) are needed to definitively assess their relative efficacy.

Flavor and Fragrance Profiles

Both this compound and 2-tridecanone are utilized in the flavor and fragrance industry, contributing distinct aromatic profiles.

  • This compound: Possesses a floral, fatty, and somewhat fruity (pineapple-like) aroma.[12] It is used to impart notes in fruit, cheese, butter, nut, and mushroom flavors.[12]

  • 2-Tridecanone: Characterized by a waxy, fatty, and herbaceous odor with dairy, cheesy, and nutty nuances.[6] It finds application in cheese, butter, nut, meat, and tropical fruit flavors.[6]

The differences in their organoleptic properties are a direct result of the variation in their carbon chain length, which affects their volatility and interaction with olfactory receptors.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following experimental protocols are recommended:

Insect Repellent Efficacy Testing

A standard method for evaluating insect repellency is the arm-in-cage test .

  • Test Subjects: Human volunteers.

  • Test Insects: Laboratory-reared mosquitoes or ticks.

  • Procedure:

    • A defined area on the volunteer's forearm is treated with a specific concentration of the test compound (e.g., 8% this compound or 2-tridecanone in a suitable solvent like ethanol).

    • The treated arm is inserted into a cage containing a known number of host-seeking insects.

    • The number of insect landings or bites on the treated area is recorded over a set period.

    • A control arm treated with the solvent alone is used for comparison.

  • Data Analysis: The percent repellency is calculated based on the reduction in landings or bites on the treated arm compared to the control.

dot

Repellency_Test_Workflow A Prepare Test Solutions (this compound, 2-Tridecanone, Control) B Apply Solutions to Volunteer's Arms A->B C Expose Arms to Insect Cage B->C D Record Landings/Bites over Time C->D E Calculate Percent Repellency D->E F Compare Efficacy and Duration E->F

Caption: Workflow for arm-in-cage insect repellency testing.

Antimicrobial Susceptibility Testing

For lipophilic compounds like this compound and 2-tridecanone, a modified broth microdilution method is suitable for determining the Minimum Inhibitory Concentration (MIC).

  • Microorganisms: Target bacterial and fungal strains.

  • Materials: 96-well microtiter plates, appropriate broth medium, and a solubilizing agent for the test compounds (e.g., DMSO or Tween 80).

  • Procedure:

    • Prepare serial dilutions of this compound and 2-tridecanone in the broth medium containing a low concentration of the solubilizing agent.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism and broth) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Flavor Profile Analysis

Gas Chromatography-Olfactometry (GC-O) is a powerful technique for characterizing and comparing the flavor profiles of volatile compounds.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (for compound identification) and an olfactory detection port.

  • Procedure:

    • A diluted sample of this compound or 2-tridecanone is injected into the GC.

    • As the compounds elute from the GC column, the effluent is split between the mass spectrometer and the olfactory port.

    • A trained sensory panelist sniffs the effluent at the olfactory port and records the odor description and intensity at specific retention times.

  • Data Analysis: The resulting aromagrams provide a detailed comparison of the odor-active compounds and their sensory attributes in each sample.

Conclusion

This compound and 2-tridecanone, while structurally similar, exhibit distinct physicochemical and biological properties. 2-Tridecanone's solid state at room temperature and longer-lasting insect repellency make it a compelling candidate for specific applications where prolonged action is desired. Conversely, the liquid nature and unique flavor profile of this compound may be more suitable for other formulations. Further direct comparative studies, particularly in the area of antimicrobial activity, are warranted to fully elucidate their respective potential. The experimental protocols outlined in this guide provide a framework for researchers to conduct such investigations and contribute to a deeper understanding of these versatile natural compounds.

References

Comparative Analysis of 2-Undecanone's Mechanism of Action in Insect Repellency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the insect repellent 2-Undecanone with leading alternatives, focusing on their mechanisms of action, efficacy, and the experimental frameworks used for their validation. The content is intended for researchers, scientists, and professionals in the field of drug and repellent development.

Quantitative Efficacy Comparison

The following tables summarize the performance of this compound and its primary alternatives based on available experimental data. Efficacy is often measured by Complete Protection Time (CPT), which is the duration from application to the first confirmed insect bite or landing.

Active IngredientConcentrationTest SpeciesComplete Protection Time (Hours)Reference
This compound 7.75%Aedes aegypti (mosquito)Up to 5[1]
7.75%TicksUp to 2[1]
5% and 20%MosquitoesStrong repellent effect, lost after 6 hours[2]
8%Amblyomma americanum (tick)~2[3]
8%Dermacentor variabilis (tick)~2[3]
DEET 5-99%Mosquitoes2 to 12 (concentration dependent)[4]
23.8%Aedes aegypti~5[5]
20%Aedes aegypti>6.3[6]
20%Various mosquitoes>97% protection over 5 hours[7]
Picaridin (Icaridin) 20%Aedes aegypti~6.8[6]
20%Various mosquitoes>97% protection over 5 hours[7]
10-20%Aedes albopictus0.5 to 2.5
Oil of Lemon Eucalyptus (OLE) / PMD 30% OLE (with 65% PMD)Aedes aegypti~2[5]
30% OLETicksRepellency of 74-85% on day 1[8]

Mechanisms of Action: A Comparative Overview

Insect repellents primarily function by disrupting an insect's ability to locate a host. This is generally achieved through olfactory interference. The precise molecular interactions, however, vary between different active compounds.

RepellentProposed Mechanism of Action
This compound The mechanism is not fully elucidated but is believed to involve the modulation of insect olfactory receptors (ORs). It may act as both an agonist and antagonist on different ORs, creating a confusing sensory signal for the insect.[9][10] It is thought to either mask human odors or possess an inherently aversive scent to pests.[11]
DEET DEET is thought to interfere with the insect's olfactory receptors that detect host cues like lactic acid and carbon dioxide.[12][13] It acts as a modulator of the odor-gated ion channel formed by the insect odorant receptor complex.[14][15] This action "confuses" the insect and masks the attractive scents of the host.[15]
Picaridin (Icaridin) Picaridin is believed to interact with the insect's olfactory system. It may bind to odorant-binding proteins (OBPs) and inhibit the odorant-induced responses of olfactory receptors.[9][16][17] Another hypothesis suggests it reduces the volatility of attractive human skin odors, effectively cloaking the host.
Oil of Lemon Eucalyptus (OLE) / PMD The active ingredient, p-menthane-3,8-diol (PMD), is thought to work by masking the environmental and chemical cues that insects use to locate a host.[18] It is considered a spatial repellent that makes it difficult for insects to recognize a potential blood meal.

Experimental Protocols

The validation of repellent efficacy and the investigation of their mechanisms of action rely on standardized laboratory and field assays. Below are the detailed protocols for key experiments.

Arm-in-Cage Assay for Repellency and Protection Time

This is the standard method for evaluating the efficacy of topical repellents.

  • Objective: To determine the Complete Protection Time (CPT) of a repellent formulation against host-seeking female mosquitoes.

  • Materials:

    • Test cage (e.g., 40x40x40 cm) containing a known number of host-seeking female mosquitoes (typically 200).[19]

    • Repellent formulation and a control/placebo (e.g., ethanol).

    • Human volunteers.

    • Protective gloves.

  • Procedure:

    • A precise amount of the repellent formulation is applied evenly to a defined area on a volunteer's forearm (e.g., between the wrist and elbow).[20] The other hand is covered with a protective glove.

    • The treated forearm is inserted into the cage for a fixed period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).[19][21]

    • The number of mosquito landings and/or probings (attempts to bite) are recorded during each exposure period.

    • The test continues until a "breakdown" point is reached, which is defined as the first confirmed bite (often confirmed by a second bite within a specified time).[19]

    • The CPT is calculated as the time from application to the breakdown point.[22]

  • Data Analysis: The CPTs are averaged across multiple volunteers and test sessions to determine the mean protection time for the repellent.

Y-Tube Olfactometer Assay for Attraction/Repellency

This assay is used to assess the behavioral response of insects to airborne chemical cues.

  • Objective: To determine if a chemical acts as an attractant or a repellent.

  • Materials:

    • Y-shaped glass or plastic tube.[23]

    • Air source with controlled flow rate.

    • Odor sources (test compound and control).

    • Test insects (e.g., female mosquitoes).

  • Procedure:

    • The Y-tube olfactometer is set up with a clean air stream flowing through both arms.[23]

    • The test compound is introduced into the airflow of one arm (the "treatment arm"), while the other arm receives only clean air or a control substance (the "control arm").

    • A single insect is released at the base of the Y-tube.

    • The insect's movement is observed, and the arm it chooses to enter and the time it takes to make a choice are recorded.[23]

    • This process is repeated with a large number of insects.

  • Data Analysis: The proportion of insects choosing the treatment arm versus the control arm is statistically analyzed (e.g., using a Chi-squared test) to determine if the compound is a significant attractant (more insects choose the treatment arm) or repellent (fewer insects choose the treatment arm).

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental setups.

2_Undecanone_MoA cluster_insect Insect Olfactory System Odorant Host Odorants OR Olfactory Receptor (OR) Odorant->OR Binds & Activates 2_Undecanone This compound 2_Undecanone->OR Binds & Modulates (Agonist/Antagonist) OSN Olfactory Sensory Neuron (OSN) OR->OSN Signal Transduction Altered_Signal Altered_Signal OR->Altered_Signal Altered Signal Brain Insect Brain OSN->Brain Nerve Impulse Attraction Attraction Brain->Attraction Behavioral Response Repulsion Repulsion Brain->Repulsion Behavioral Response Altered_Signal->OSN

Caption: Proposed mechanism of action for this compound on insect olfactory receptors.

Repellent_Comparison_MoA cluster_host Host cluster_insect_sensory Insect Sensory Appendage (e.g., Antenna) Host_Cues Host Cues (CO2, Lactic Acid, Odors) OBP Odorant-Binding Protein (OBP) Host_Cues->OBP Binds to OR_Complex Odorant Receptor (OR) Complex OBP->OR_Complex Transports to Signal_to_Brain Signal_to_Brain OR_Complex->Signal_to_Brain Signal Transduction DEET DEET DEET->OR_Complex Inhibits/Modulates Picaridin Picaridin Picaridin->OBP Binds to 2_Undecanone 2_Undecanone 2_Undecanone->OR_Complex Modulates OLE_PMD OLE / PMD OLE_PMD->Host_Cues Masks

Caption: Comparative overview of the molecular targets for common insect repellents.

Arm_in_Cage_Workflow Start Start Assay Apply_Repellent Apply Repellent to Volunteer's Forearm Start->Apply_Repellent Insert_Arm Insert Arm into Cage with Mosquitoes Apply_Repellent->Insert_Arm Observe Observe for Landings/Bites (e.g., 3 minutes) Insert_Arm->Observe Bite_Check First Bite? Observe->Bite_Check Wait Wait for Interval (e.g., 30 minutes) Wait->Insert_Arm Bite_Check->Wait No End End Assay & Record CPT Bite_Check->End Yes

Caption: Standard workflow for the Arm-in-Cage experimental protocol.

References

Comparative Genomics of 2-Undecanone Biosynthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2-Undecanone is a naturally occurring methyl ketone with significant applications as an insect repellent, flavoring agent, and a potential biofuel.[1][2] It is found in a variety of organisms, from plants and fungi to bacteria.[3][4] This guide provides a comparative overview of the genomics and biosynthetic pathways of this compound producing organisms, offering valuable insights for researchers in metabolic engineering, drug development, and agricultural science.

Overview of this compound Producing Organisms

This compound is synthesized by a diverse range of organisms. While some, like the wild tomato and the common rue, are prolific natural producers, others, such as Escherichia coli, have been genetically engineered to produce this valuable compound.

KingdomOrganismType of ProducerKey References
Plantae Solanum habrochaites (Wild Tomato)Natural[5][6]
Ruta graveolens (Common Rue)Natural[7][8]
Zanthoxylum myriacanthumNatural[4]
Bacteria Pseudomonas aeruginosaNatural[9][10]
Acinetobacter calcoaceticusNatural[11][12]
Francisella tularensisNatural[4]
Escherichia coliEngineered[13][14][15]
Fungi Saccharomyces cerevisiaeNatural[4]
Fusarium verticillioidesNatural[3]

Biosynthetic Pathways of this compound

The biosynthesis of this compound originates from fatty acid metabolism but employs distinct enzymatic pathways in different organisms. The most well-characterized pathways are in the wild tomato, Solanum habrochaites, and in metabolically engineered E. coli.

Plant Biosynthetic Pathway: Solanum habrochaites

In the wild tomato, this compound synthesis occurs in the glandular trichomes and is catalyzed by two key enzymes: Methylketone Synthase 1 (ShMKS1) and Methylketone Synthase 2 (ShMKS2).[5] Both enzymes are localized in the plastids, the site of fatty acid synthesis in plants.[5] The process begins with a 3-ketoacyl-ACP intermediate from the fatty acid synthase (FAS) complex. ShMKS2, a thioesterase, hydrolyzes the 3-ketoacyl-ACP to release a free 3-ketoacid. Subsequently, ShMKS1, a decarboxylase, removes a carboxyl group from the 3-ketoacid to yield the final this compound product.[5]

G cluster_fas Fatty Acid Biosynthesis (Plastid) cluster_mks Methylketone Synthesis Acyl_ACP Acyl-ACP Ketoacyl_ACP 3-Ketoacyl-C12-ACP Acyl_ACP->Ketoacyl_ACP FAS Complex Keto_Acid 3-Ketododecanoic Acid Ketoacyl_ACP->Keto_Acid ShMKS2 (Thioesterase) Ketone This compound Keto_Acid->Ketone ShMKS1 (Decarboxylase)

Biosynthetic pathway of this compound in Solanum habrochaites.
Engineered Bacterial Pathway: Escherichia coli

Metabolic engineering has enabled the high-titer production of this compound in E. coli.[13][14] The pathway leverages the native bacterial fatty acid biosynthesis and β-oxidation cycles, with the introduction of heterologous enzymes. The synthesis begins with the creation of dodecanoate (C12 fatty acid) from the fatty acid pool by a specific thioesterase. This free fatty acid is then activated to dodecanoyl-CoA. Through a modified β-oxidation cycle, dodecanoyl-CoA is converted to β-ketododecanoyl-CoA. Finally, a β-ketoacyl-CoA thioesterase (functionally similar to a methyl ketone synthase) hydrolyzes the CoA ester, and the resulting β-keto acid spontaneously decarboxylates to form this compound.[3][13]

G cluster_fas Fatty Acid Biosynthesis cluster_beta_ox Modified β-Oxidation Dodecanoyl_ACP Dodecanoyl-ACP Dodecanoate Dodecanoate Dodecanoyl_ACP->Dodecanoate BTE (Thioesterase) Dodecanoyl_CoA Dodecanoyl-CoA Dodecanoate->Dodecanoyl_CoA FadD (Acyl-CoA Synthetase) Ketoacyl_CoA β-Ketododecanoyl-CoA Dodecanoyl_CoA->Ketoacyl_CoA FadE, FadBJ (β-Oxidation enzymes) Ketone This compound Ketoacyl_CoA->Ketone FadM (β-Ketoacyl-CoA Thioesterase) + Spontaneous Decarboxylation

Engineered biosynthetic pathway of this compound in E. coli.

Comparative Analysis of Key Enzymes

The production of this compound across different organisms relies on enzymes that, while performing similar overall functions, belong to distinct protein families and operate on different substrates.

Enzyme FunctionS. habrochaites (Plant)Engineered E. coli (Bacteria)Substrate
Thioesterase ShMKS2BTE (U. californica)3-Ketoacyl-ACP
Decarboxylase ShMKS1Spontaneous / FadM3-Ketododecanoic acid

Quantitative Production Levels

The yield of this compound varies significantly depending on the organism and whether it is a natural or engineered producer.

OrganismProduction LevelUnitReference
Engineered E. coli~4.4 (total methyl ketones)g/L[15]
S. habrochaites PI 1344175.5mg/g fresh leaflets[6]
R. graveolens2650.2mg/kg essential oil[8]
L. esculentum (Cultivated Tomato)81.3µg/g fresh leaflets[6]

Experimental Methodologies

Protocol 1: Metabolic Engineering of E. coli for this compound Production

This protocol is based on the methods described for engineering E. coli to produce medium-chain methyl ketones.[13][14]

  • Strain Development:

    • Start with a suitable E. coli host strain (e.g., derived from K-12).

    • Delete key genes in the native β-oxidation pathway (e.g., fadA, fadB) to prevent degradation of fatty acid intermediates.

    • Integrate or express via plasmid the following heterologous genes:

      • A C12-specific acyl-ACP thioesterase, such as BTE from Umbellularia californica, to produce dodecanoate.

      • An acyl-CoA synthetase (fadD) to convert dodecanoate to dodecanoyl-CoA.

      • A β-ketoacyl-CoA thioesterase (fadM), such as the homolog from Providencia sneebia, which showed high activity for this compound production.[15]

  • Culture and Fermentation:

    • Grow the engineered strain in a defined medium (e.g., M9 minimal medium) supplemented with a carbon source like glycerol or glucose.

    • For higher titers, perform fed-batch fermentation in a bioreactor to maintain optimal growth and production conditions.

    • To capture the volatile this compound product, apply a dodecane overlay (e.g., 20% v/v) to the culture and use a condenser on the bioreactor's off-gas stream.[15]

  • Extraction and Quantification:

    • Collect samples from both the aqueous culture medium and the dodecane overlay.

    • Extract the methyl ketones from the aqueous phase using an organic solvent like ethyl acetate.

    • Analyze the extracts using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quantify this compound by comparing its peak area to a standard curve generated with a known concentration of a similar standard, such as 2-dodecanone.[13]

Protocol 2: Quantification of this compound from Plant Trichomes

This protocol is adapted from methods used to analyze methyl ketones in wild tomato.[6]

  • Sample Preparation:

    • Excise fresh leaflets from the plant of interest.

    • Immediately weigh the leaflets to determine fresh weight.

  • Trichome Extraction:

    • Submerge the leaflets in a suitable organic solvent (e.g., hexane or dichloromethane) in a glass vial.

    • Agitate gently (e.g., on a vortex mixer) for a short period (e.g., 1-2 minutes) to rupture the glandular trichomes and release their contents into the solvent.

    • Remove the leaf tissue from the vial.

  • GC-MS Analysis:

    • Transfer a known volume of the solvent extract into a GC vial.

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).

    • Use a temperature program that allows for the separation of volatile compounds, for example, starting at 40°C and ramping up to 250°C.

    • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the amount of this compound by using an internal standard and creating a calibration curve.

  • Data Normalization:

    • Calculate the concentration of this compound and express it per unit of leaf fresh weight (e.g., µg/g) or per leaf surface area.

G cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Collect Biological Material (e.g., Plant Leaves, Culture Broth) Solvent Solvent Extraction (e.g., Hexane, Dodecane Overlay) Sample->Solvent Extract Concentrated Extract Solvent->Extract GCMS GC-MS Analysis Extract->GCMS Data Data Processing: Identification & Quantification GCMS->Data Result Final Concentration (e.g., mg/g, g/L) Data->Result

General workflow for extraction and analysis of this compound.

References

Navigating the Nuances of Purity: An Assessment of Commercially Available 2-Undecanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible experimental outcomes. This guide provides a comparative assessment of commercially available 2-Undecanone, a versatile ketone utilized in applications ranging from fragrance formulation to insect repellents and pharmaceutical synthesis. By examining purity data from various suppliers and detailing the analytical methodologies for its assessment, this document aims to equip scientists with the necessary information to make informed purchasing decisions.

Comparative Purity of Commercial this compound

Below is a summary of the advertised purity for this compound from a selection of commercial vendors. It is important to note that batch-to-batch variability can occur, and users should always refer to the certificate of analysis provided with their specific lot.

SupplierGradeAdvertised Purity (%)
Sigma-AldrichAnalytical Standard≥98.0 (GC)
Sigma-AldrichSynthesis Grade≥98 (GC)
Choice Chemicals Ltd.Technical Grade≥98.0 (Typical: ≥99.03)
Jinbang ChemicalIndustrial Grade99.0 min
TCI ChemicalsReagent Grademin. 98.0%
Privi Speciality Chemicals Ltd.---98%
Nagar Haveli Perfumes & Aromatics---98%

Performance Comparison with Alternatives: The Case of Insect Repellency

A significant application of this compound is as an insect repellent. Its performance in this capacity has been compared to the widely used synthetic repellent, N,N-Diethyl-meta-toluamide (DEET). Experimental data from a patented study demonstrates the comparable efficacy of this compound to DEET in repelling mosquitoes.

In a laboratory setting, the repellent efficacy of this compound (in mineral oil) was tested against Aedes aegypti mosquitoes over a 12-hour period and compared to a 20% DEET solution. The results, summarized in the table below, show that this compound exhibits a strong and lasting repellent effect, comparable to that of DEET[1].

Compound (20% in mineral oil)0 hours3 hours6 hours9 hours12 hours
This compound 96.590.178.581.578.4
DEET 96.073.975.985.371.3

Other alternatives to this compound in the insect repellent market include Picaridin, IR3535, and Oil of Lemon Eucalyptus. While direct comparative studies with this compound are limited, these compounds are also recognized as effective repellents by regulatory agencies[2][3].

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity relies on robust analytical methods. Gas Chromatography coupled with Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the primary techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the determination of this compound purity and the identification of potential impurities.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Capillary column suitable for the analysis of volatile to semi-volatile organic compounds (e.g., DB-5ms, HP-5ms, or equivalent).

2. Reagents and Standards:

  • High-purity this compound reference standard.

  • High-purity solvent (e.g., acetone, hexane, or ethyl acetate) for sample dilution.

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector (if used):

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

5. Data Analysis:

  • The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • Mass spectra of impurity peaks can be compared to spectral libraries (e.g., NIST) for identification.

Quantitative ¹H-NMR (qNMR) Protocol

qNMR offers a primary ratio method for purity determination without the need for a specific reference standard of the analyte.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents and Standards:

  • High-purity, certified internal standard (IS) with a known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with at least one resonance that does not overlap with the analyte signals.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

  • Add a known volume (e.g., 0.6 mL) of the deuterated solvent.

  • Ensure the sample is fully dissolved.

4. NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).

5. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the singlet from the methyl group adjacent to the carbonyl at ~2.1 ppm) and a signal from the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualization of the Insect Olfactory Signaling Pathway

The repellent effect of this compound is mediated through its interaction with the insect's olfactory system. It acts as a modulator of odorant receptors (ORs)[4][5]. The following diagram illustrates a simplified workflow of how an odorant like this compound is detected by an insect's olfactory sensory neuron.

G Simplified Insect Olfactory Signaling Pathway cluster_air External Environment cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OBP_Odorant OBP-Odorant Complex OR Odorant Receptor (OR) - Orco Complex OBP_Odorant->OR Delivery & Binding IonChannel Ion Channel Opening OR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Workflow of this compound detection by an insect olfactory sensory neuron.

References

Navigating the Analytical Landscape: An Inter-Laboratory Comparison Guide for 2-Undecanone Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds like 2-Undecanone is paramount. This guide provides a comparative overview of analytical methodologies, framed within the context of an inter-laboratory study, to assist in selecting the most suitable method for specific research needs. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is compared against Gas Chromatography-Mass Spectrometry (GC-MS), two common analytical techniques.

Comparative Analysis of Analytical Methods

An inter-laboratory comparison, also known as a proficiency test, is a crucial exercise for evaluating the performance of different laboratories and analytical methods.[1] It involves distributing identical samples to multiple laboratories and comparing their measurement results. Key performance indicators in such studies include accuracy, precision (repeatability and reproducibility), linearity, and the limits of detection (LOD) and quantification (LOQ).

Below is a summary of typical performance data for the analysis of this compound using HPLC-UV and GC-MS, compiled from validation studies. This table serves as a guide for what to expect from each method in a proficiency testing scenario.

Performance ParameterHPLC-UVGC-MS with Headspace (HS-GC-MS)
Linearity Range 0.08–5.00 µg/mL0.57–290.54 ng/L
Correlation Coefficient (r²) >0.99>0.99
Limit of Detection (LOD) 0.03 µg/mL0.04 ng/L
Limit of Quantification (LOQ) 0.08 µg/mL0.14 ng/L
Precision (Repeatability, %RSD) 1.95–3.89%< 9.93%
Precision (Intermediate, %RSD) 2.43–4.23%Not Reported
Accuracy (Recovery) >80%86.79–117.94%

Experimental Protocols

Detailed and standardized experimental protocols are the bedrock of reliable and reproducible scientific findings. Below are outlines of the methodologies for the two analytical techniques compared in this guide.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in liquid samples, such as plasma.

Sample Preparation:

  • For plasma samples, protein precipitation is a critical first step. This can be achieved by adding a solvent like methanol to the plasma sample, followed by centrifugation to separate the precipitated proteins.

  • For other liquid samples, a simple dilution with an appropriate solvent may be sufficient.

Chromatographic Conditions:

  • Column: A C18 analytical column is commonly used for the separation.

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile and water, is often employed.

  • Flow Rate: A constant flow rate, for example, 0.7 mL/min, is maintained.

  • Detection: The UV detector is set to a wavelength appropriate for this compound.

Analysis: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Sampling

This technique is particularly effective for the analysis of volatile compounds like this compound in complex matrices, including food and beverages.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • A small amount of the sample (e.g., liquid or solid) is placed in a sealed vial.

  • The vial is gently heated to encourage the volatile compounds, including this compound, to move into the headspace (the gas phase above the sample).

  • A solid-phase microextraction (SPME) fiber is exposed to the headspace, where the volatile compounds adsorb onto the fiber coating.

  • The fiber is then retracted and introduced into the hot injector of the gas chromatograph, where the adsorbed compounds are desorbed for analysis.

GC-MS Conditions:

  • GC Column: A capillary column, such as a DB-5ms, is typically used for the separation of the volatile compounds.

  • Carrier Gas: An inert gas like helium is used as the carrier gas.

  • Oven Temperature Program: A temperature gradient is applied to the oven to ensure the separation of compounds with different boiling points.

  • MS Detector: The mass spectrometer is operated in a mode that allows for the identification and quantification of the target analyte, such as selected ion monitoring (SIM) or full scan mode.

Analysis: this compound is identified based on its retention time and its unique mass spectrum. Quantification is achieved by comparing the peak area of a characteristic ion to a calibration curve.

Visualizing the Workflow and Logic

To further clarify the processes involved in inter-laboratory comparisons and the analytical methods, the following diagrams are provided.

GC_MS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_detection Mass Spectrometry cluster_data_analysis Data Analysis SP1 Sample placed in Vial SP2 Heating and Equilibration of Headspace SP1->SP2 SP3 SPME Fiber Exposure to Headspace SP2->SP3 GC1 Thermal Desorption in GC Injector SP3->GC1 Transfer of Analytes GC2 Separation on Capillary Column GC1->GC2 MS1 Ionization of Separated Compounds GC2->MS1 Elution MS2 Mass Analysis MS1->MS2 MS3 Detection MS2->MS3 DA1 Identification by Retention Time and Mass Spectrum MS3->DA1 Data Acquisition DA2 Quantification using Calibration Curve DA1->DA2

References

A Comparative Analysis of 2-Undecanone Across Diverse Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Undecanone concentrations in various plant species, supported by experimental data. It is intended to serve as a valuable resource for researchers exploring natural sources of this versatile compound, which has demonstrated significant potential as an insect repellent, antimicrobial agent, and flavor component.

Quantitative Analysis of this compound in Different Plant Varieties

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative data gathered from various studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Plant SpeciesFamilyPlant Part AnalyzedConcentration of this compoundReference
Ruta graveolens (Common Rue)RutaceaeHerb Essential Oil2650.2 mg/kg[1]
Zanthoxylum armatum (Winged Prickly Ash)RutaceaeLeaf Essential Oil51.8% of total essential oil[2][3]
Lycopersicon hirsutum f. glabratum (Wild Tomato)SolanaceaeGlandular Trichomes47 ng per gland[4]
Houttuynia cordata (Fish Mint)SaururaceaeUnderground PartsMajor volatile component[5][6]
Solanum habrochaites (Wild Tomato)SolanaceaeTrichome SecretionsPresent, one of four major methyl ketones[7]
ClovesMyrtaceaeFlower BudsPresent[8][9]
Bananas, Ginger, Guava, Strawberries-Fruit/RhizomeNaturally Occurring[8][9][10]

Experimental Protocols

The primary method for the extraction and quantification of this compound from plant materials is Gas Chromatography-Mass Spectrometry (GC-MS). Below is a generalized protocol based on methodologies cited in the referenced literature.

Protocol: Extraction and GC-MS Analysis of this compound

1. Sample Preparation:

  • Plant Material: Fresh or shade-dried plant material (leaves, stems, roots, etc.) is used.[11] For essential oil analysis, the specific plant part is subjected to hydrodistillation.[2]

  • Extraction:

    • Solvent Extraction: A known weight of powdered plant material is extracted with a suitable solvent (e.g., methanol, ethanol, or a mixture like aqua-ethanolic solution) using a Soxhlet apparatus or by maceration.[11][12] The extract is then filtered and concentrated under reduced pressure.

    • Headspace Solid-Phase Microextraction (HS-SPME): This method is suitable for analyzing volatile compounds directly from the plant material. A fiber coated with a stationary phase is exposed to the headspace of a heated sample vial, adsorbing the volatile compounds.[13]

    • Hydrodistillation: For obtaining essential oils, plant material is subjected to hydrodistillation for a specified period (e.g., 3 hours) using a Clevenger-type apparatus.[2]

2. GC-MS Analysis:

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer is used.

  • Column: A capillary column suitable for volatile compound analysis is employed (e.g., PE-5MS, 30m x 0.250mm x 0.250µm).[11]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 ml/min).[11][14]

  • Oven Temperature Program: The oven temperature is programmed to start at a lower temperature (e.g., 75°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) at a specific rate (e.g., 10°C/min).[11]

  • Injection: A small volume (e.g., 1µl) of the extract or essential oil, often diluted in a suitable solvent, is injected into the GC.[11][14]

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The mass range is scanned to detect the fragmented ions of the eluted compounds.

  • Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with that of a reference standard and by matching the spectrum with a library database (e.g., NIST).[11]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the compound in the sample to a calibration curve generated from known concentrations of a this compound standard.

Biosynthesis and Signaling Pathway

While a specific signaling pathway for this compound is not extensively documented, its biosynthesis is understood to be derived from fatty acid metabolism. The perception of volatile organic compounds (VOCs) like this compound in plants generally involves a cascade of signaling events.

biosynthesis_and_signaling cluster_biosynthesis Biosynthesis of this compound cluster_signaling General Plant Volatile Signaling Fatty_Acid_Pool Fatty Acid Pool (e.g., Dodecanoic Acid) Beta_Ketoacyl_CoA β-Ketoacyl-CoA Fatty_Acid_Pool->Beta_Ketoacyl_CoA β-Oxidation Beta_Keto_Acid β-Keto Acid Beta_Ketoacyl_CoA->Beta_Keto_Acid Thioesterase Two_Undecanone This compound Beta_Keto_Acid->Two_Undecanone Decarboxylation Two_Undecanone_Volatile This compound (Volatile) Two_Undecanone->Two_Undecanone_Volatile Emission Receptor Receptor Two_Undecanone_Volatile->Receptor Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx MAPK_Cascade MAPK Cascade Ca_Influx->MAPK_Cascade WRKY_TFs WRKY Transcription Factors MAPK_Cascade->WRKY_TFs Defense_Genes Defense Gene Expression WRKY_TFs->Defense_Genes

Caption: Biosynthesis of this compound and a generalized plant volatile signaling pathway.

The diagram above illustrates the likely biosynthetic pathway of this compound from fatty acids and a general model for how plant cells perceive and respond to volatile compounds.[15][16][17] The emission of this compound can act as a signal to the same plant or neighboring plants, triggering defense responses.[15][18][19]

Experimental Workflow for Comparative Analysis

A systematic workflow is crucial for the comparative analysis of this compound in different plant varieties.

experimental_workflow start Start: Select Plant Varieties sample_collection Sample Collection (Define Plant Part and Stage) start->sample_collection extraction Extraction (e.g., Hydrodistillation, Solvent Extraction) sample_collection->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis data_processing Data Processing (Peak Integration, Library Matching) gcms_analysis->data_processing quantification Quantification (Using Internal/External Standard) data_processing->quantification comparison Comparative Analysis (Statistical Evaluation) quantification->comparison end End: Publish Comparison Guide comparison->end

Caption: A typical experimental workflow for the comparative analysis of this compound.

This workflow outlines the key steps from sample selection to the final comparative analysis, ensuring a systematic and reproducible study.

References

Validating a Sensory Panel for 2-Undecanone Odor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible assessment of odor is a critical component of product development and quality control. This guide provides a comprehensive comparison of sensory panel validation for the odor of 2-Undecanone against instrumental methods, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical approach.

Introduction to this compound and its Odor Profile

This compound, also known as methyl nonyl ketone, is a colorless, oily liquid with a characteristic odor profile often described as fruity, waxy, and reminiscent of rue, with sweet, peach-like notes upon dilution.[1] It is a naturally occurring compound found in various essential oils, fruits, and dairy products, where it can contribute to both desirable aromas and undesirable off-flavors.[2][3] The aroma threshold of this compound has been reported to be in the range of 7 to 82 parts per billion (ppb). Given its potent odor, validating a sensory panel to reliably detect and quantify its presence is of significant interest.

Sensory Panel Validation: Methodologies and Performance

The validation of a sensory panel is essential to ensure that the human assessors are functioning as a reliable and reproducible analytical instrument. The primary objectives of validation are to determine the panel's ability to discriminate between samples, to establish its sensitivity (i.e., the detection threshold for this compound), and to ensure the consistency and repeatability of the results.

Experimental Protocols for Sensory Panel Validation

1. Panelist Screening and Training:

  • Recruitment: Recruit a panel of 20-40 individuals who are non-smokers and free from any conditions that may affect their sense of smell.[4]

  • Screening: Conduct basic sensory acuity tests to screen for individuals with average to high sensitivity to a range of standard odorants. The triangle test can be used at this stage to assess a candidate's ability to detect small differences in odor intensity.[5][6]

  • Training: Train the selected panelists on the specific odor of this compound. This involves familiarization with the target odor at various concentrations, as well as with the terminology used to describe its characteristics. Panelists should also be trained on the specific sensory test methodologies to be used.

2. Threshold Determination (ASTM E679-19):

The odor detection threshold (ODT) for this compound is determined using a forced-choice ascending concentration series method.[7][8][9]

  • Sample Preparation: Prepare a series of dilutions of this compound in an odorless solvent, such as mineral oil or propylene glycol, as it is insoluble in water.[10] The concentrations should span the expected threshold range (e.g., from 1 ppb to 100 ppb).

  • Presentation: In each trial, present the panelist with three samples: two blanks (solvent only) and one containing a specific concentration of this compound. The order of presentation should be randomized.

  • Task: The panelist's task is to identify the "odd" sample.

  • Ascending Series: Begin with the lowest concentration and progressively increase the concentration until the panelist can reliably detect the this compound.

  • Data Analysis: The individual threshold is the concentration at which the panelist provides a correct judgment a certain percentage of the time (typically 50% above chance). The group threshold is the geometric mean of the individual thresholds.

3. Discrimination Testing (Triangle Test):

The triangle test is used to determine if a perceptible difference exists between two samples.[4][10]

  • Sample Presentation: Present panelists with three coded samples, two of which are identical and one is different (e.g., two samples with a baseline concentration of this compound and one with a slightly higher concentration). The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across panelists.[10]

  • Task: Panelists are asked to identify the odd sample.

  • Data Analysis: The number of correct responses is compared to the number expected by chance (one-third). Statistical significance is typically determined using a Chi-square test or by consulting a statistical table for triangle tests.[10]

4. Paired Comparison Test:

This test is used to determine which of two samples has a greater intensity of a specific attribute.

  • Sample Presentation: Present panelists with two coded samples with different concentrations of this compound.

  • Task: Ask panelists to identify which sample has the stronger this compound odor.

  • Data Analysis: The number of correct identifications is analyzed using binomial tables to determine if a significant difference exists.

Workflow for Sensory Panel Validation

Sensory_Panel_Validation_Workflow cluster_0 Panelist Management cluster_1 Validation Experiments cluster_2 Data Analysis & Performance Evaluation Recruitment Recruitment of Potential Panelists Screening Screening for Sensory Acuity Recruitment->Screening Training Training on this compound Odor & Test Methods Screening->Training Threshold Odor Threshold Determination (ASTM E679) Training->Threshold Triangle Discrimination Testing (Triangle Test) Training->Triangle Paired Intensity Ranking (Paired Comparison) Training->Paired Data_Analysis Statistical Analysis of Results Threshold->Data_Analysis Triangle->Data_Analysis Paired->Data_Analysis Performance Evaluation of Panel Sensitivity, Repeatability & Reproducibility Data_Analysis->Performance

Workflow for the validation of a sensory panel for this compound odor.

Alternative Methods: Instrumental Analysis

Instrumental methods offer an objective alternative to sensory panels for the detection and quantification of this compound. Gas Chromatography (GC) coupled with various detectors is the most common approach.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.[10] It provides detailed information about the chemical composition of a sample.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of GC with the human nose as a detector. As compounds elute from the GC column, they are split between a conventional detector (like an MS or FID) and an olfactory port where a trained analyst sniffs the effluent and records the odor characteristics and intensity.

Comparison of Sensory Panels and Instrumental Methods

FeatureSensory PanelGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Olfactometry (GC-O)
Principle Human assessors evaluate odor perception.Separation and identification of volatile compounds based on mass-to-charge ratio.Separation of volatile compounds with human detection and characterization of odor-active components.
Detection Limit Can be very low (ppb range for this compound), but variable between individuals.[4]Dependent on the instrument's sensitivity, typically in the low ppb to ppm range.Can be lower than GC-MS for potent odorants as the human nose is highly sensitive.
Quantification Provides relative intensity or concentration estimations.Provides precise and accurate quantification of known compounds.Provides an estimation of odor intensity (e.g., using a rating scale).
Specificity Can be highly specific to the target odor with proper training.Highly specific for compound identification based on mass spectra.Highly specific for odor characterization.
Data Output Qualitative descriptions, intensity ratings, and statistical significance of differences.Chromatograms and mass spectra for compound identification and quantification.Olfactogram showing odor events at specific retention times with descriptors and intensity ratings.
Throughput Can be time-consuming and prone to panelist fatigue.Can be automated for high-throughput analysis.Lower throughput than GC-MS due to the need for a human assessor.
Cost Initial setup and training can be costly, with ongoing costs for panel maintenance.High initial instrument cost, with ongoing costs for consumables and maintenance.High initial instrument cost, with ongoing costs for consumables, maintenance, and a trained assessor.

The Olfactory Signaling Pathway of 2-Ketones

The detection of odorants like this compound begins with the interaction of the molecule with specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific receptor for this compound has not been definitively identified, studies on homologous 2-ketones have implicated certain ORs. For instance, the human olfactory receptors hOR52D1 and hOR1G1 are activated by 2-nonanone and 2-decanone.[4] Upon binding of an odorant, a conformational change in the OR triggers a G-protein-coupled signaling cascade, leading to the generation of an action potential that is transmitted to the olfactory bulb in the brain.

Olfactory_Signaling_Pathway cluster_0 Olfactory Epithelium cluster_1 Brain Odorant This compound OR Olfactory Receptor (e.g., hOR52D1/1G1) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Ion_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_Channel Opening Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Olfactory_Bulb Olfactory Bulb Action_Potential->Olfactory_Bulb Signal Transmission Brain_Processing Higher Brain Centers (Odor Perception) Olfactory_Bulb->Brain_Processing

Generalized olfactory signaling pathway for the detection of a 2-ketone like this compound.

Conclusion

The validation of a sensory panel for this compound odor provides a direct measure of human perception, which is invaluable for assessing the impact of this compound on product quality and consumer acceptance. While instrumental methods like GC-MS and GC-O offer high precision, accuracy, and objectivity, they may not always correlate directly with the perceived odor. For a comprehensive understanding of the sensory properties of this compound, a combined approach that utilizes both a validated sensory panel and instrumental analysis is recommended. This allows for the correlation of specific chemical compounds with their sensory impact, providing a robust framework for research, development, and quality control.

References

A Comparative Guide to the Cost-Effectiveness of 2-Undecanone Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent synthesis methods for 2-Undecanone, a versatile ketone utilized in the fragrance, flavor, and pharmaceutical industries. The following analysis focuses on the cost-effectiveness of two primary synthetic routes: the oxidation of 2-Undecanol and the ketonization of decanoic acid with acetic acid. Experimental data, detailed methodologies, and process visualizations are provided to support a comprehensive evaluation.

Data Presentation: A Comparative Analysis

The economic viability of a synthesis method on an industrial scale hinges on several factors, including the cost of raw materials, reaction yield, energy consumption, and the cost of catalysts and reagents. The following table summarizes the key quantitative data for the two primary synthesis routes to this compound.

ParameterMethod 1: Oxidation of 2-UndecanolMethod 2: Ketonization of Carboxylic Acids
Starting Materials 2-UndecanolDecanoic Acid, Acetic Acid
Reaction Yield ~99%[1]~91%[2] (patented process)
Key Reagents/Catalysts Sodium bromite, 4-benzoxy-2,2,6,6-tetramethylpiperidine-N-oxyl (catalyst)[1]Iron-Cerium-Aluminum oxide catalyst[2]
Reaction Temperature Ambient Temperature[1]400°C[2]
Reaction Time 2 hours[1]Not explicitly stated, continuous flow is possible
Energy Consumption Low (ambient temperature reaction)High (requires heating to 400°C)
Byproducts Sodium bromide, waterCarbon dioxide, water

Note on Costing: The prices for raw materials and catalysts can vary significantly based on supplier, purity, and purchase volume. The costs presented here are estimates based on available data and should be considered indicative. For large-scale industrial applications, direct quotes from chemical suppliers are essential.

Experimental Protocols

Detailed experimental procedures are crucial for assessing the practicality and resource requirements of a synthesis method. Below are the methodologies for the two compared processes.

Method 1: Oxidation of 2-Undecanol

This method provides a high-yield synthesis of this compound at room temperature.

Materials:

  • 2-Undecanol

  • Sodium bromite (NaBrO₂)

  • 4-benzoxy-2,2,6,6-tetramethylpiperidine-N-oxyl (catalyst)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • Dissolve 2-Undecanol in dichloromethane.

  • Add an aqueous solution of sodium bicarbonate.

  • Introduce a catalytic amount of 4-benzoxy-2,2,6,6-tetramethylpiperidine-N-oxyl.

  • Add an aqueous solution of sodium bromite dropwise to the vigorously stirred biphasic mixture.

  • Continue stirring at ambient temperature for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography or gas chromatography.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound.

Method 2: Ketonization of Decanoic Acid and Acetic Acid

This patented method describes a high-temperature, catalytic conversion of carboxylic acids to this compound.

Materials:

  • Decanoic acid (or a glyceride source of decanoate)

  • Acetic acid

  • Iron-Cerium-Aluminum oxide catalyst (Fe-Ce-Al oxide)

  • Nitrogen gas (carrier gas)

Procedure:

  • The reaction is carried out in a flow reactor packed with the Fe-Ce-Al oxide catalyst.

  • A mixture of decanoic acid and a molar excess of acetic acid is vaporized.

  • The vaporized reactants are passed through the heated catalyst bed (400°C) using a nitrogen carrier gas.

  • The product stream is cooled to condense the this compound and unreacted starting materials.

  • The this compound is purified from the condensate, typically by distillation.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each synthesis method.

Oxidation_of_2_Undecanol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Dissolve_2_Undecanol Dissolve 2-Undecanol in Dichloromethane Start->Dissolve_2_Undecanol Add_Bicarbonate Add Aqueous NaHCO3 Solution Dissolve_2_Undecanol->Add_Bicarbonate Add_Catalyst Add Catalyst Add_Bicarbonate->Add_Catalyst Add_Bromite Add Aqueous NaBrO2 Solution Add_Catalyst->Add_Bromite Stir_2h Stir at Ambient Temp for 2h Add_Bromite->Stir_2h Separate_Layers Separate Organic Layer Stir_2h->Separate_Layers Wash Wash with Water and Brine Separate_Layers->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Product This compound Evaporate->Product

Caption: Workflow for the synthesis of this compound via oxidation of 2-Undecanol.

Ketonization_of_Carboxylic_Acids cluster_prep Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Product Recovery Start Start Mix_Acids Mix Decanoic Acid and Acetic Acid Start->Mix_Acids Vaporize Vaporize Reactant Mixture Mix_Acids->Vaporize Flow_Reactor Pass over Fe-Ce-Al Oxide Catalyst at 400°C Vaporize->Flow_Reactor Condense Condense Product Stream Flow_Reactor->Condense Purify Purify by Distillation Condense->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound via ketonization of carboxylic acids.

Concluding Remarks

The choice of the most cost-effective synthesis method for this compound depends heavily on the scale of production and the availability and cost of raw materials and specialized catalysts.

The oxidation of 2-Undecanol offers a very high yield at ambient temperatures, which translates to lower energy costs. However, the cost and handling of sodium bromite, a strong oxidizing agent, and the specialized catalyst may present challenges for large-scale industrial production.

The ketonization of decanoic and acetic acids is a method well-suited for continuous industrial processes. While the yield is slightly lower and the energy requirement is significantly higher due to the high reaction temperature, the starting materials are readily available fatty acids. The primary challenge for this method lies in the preparation and long-term stability of the specialized mixed-oxide catalyst.

For researchers and professionals in drug development, the choice of synthesis will depend on the required scale. For laboratory-scale synthesis, the high-yield oxidation method may be preferable due to its mild conditions. For industrial-scale production, a thorough techno-economic analysis, including catalyst lifetime and energy costs, would be necessary to determine the most cost-effective route.

References

2-Undecanone: A Comparative Analysis Against Synthetic Pesticides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the performance, experimental protocols, and mechanism of action of 2-Undecanone in comparison to conventional synthetic pesticides.

Introduction

This compound, a naturally derived methyl ketone found in wild tomato, Lycopersicon hirsutum, and other plants, has emerged as a promising alternative to synthetic pesticides.[1] Its insect repellent and insecticidal properties have garnered significant interest from researchers seeking more environmentally benign pest control solutions. This guide provides a detailed comparison of this compound's efficacy against that of widely used synthetic pesticides, supported by experimental data and detailed methodologies for scientific professionals.

Performance Benchmark: this compound vs. Synthetic Pesticides

The efficacy of this compound as a pesticide is demonstrated through its dual action as both a repellent and a toxicant to various insect species. Its performance in these roles is comparable, and in some instances superior, to that of conventional synthetic pesticides.

Repellency

This compound has shown significant repellent activity against a range of arthropods, including mosquitoes and ticks. Laboratory studies have indicated that its efficacy is comparable to low-to-mid concentrations of DEET (N,N-diethyl-meta-toluamide), a widely used synthetic repellent.[1]

Table 1: Repellency of this compound Compared to DEET

SpeciesThis compound ConcentrationDEET ConcentrationRepellency MetricOutcome
Aedes aegypti8.5 µg/cm²4.8 µg/cm²Biting Deterrent ActivitySimilar efficacy[1]
Solenopsis invicta (Fire Ant)62.5 µg/gNot SpecifiedRepellencySignificant repellency, similar to DEET[1]
Insecticidal Activity (Mortality)

Beyond repellency, this compound exhibits direct toxicity to insects. Comparative studies have evaluated its lethal concentration (LC50) and lethal dose (LD50) against various pests, providing a quantitative measure of its insecticidal potency relative to synthetic counterparts like pyrethroids (e.g., deltamethrin) and phenylpyrazoles (e.g., fipronil).

Table 2: Comparative Mortality of this compound and Synthetic Insecticides

Target InsectPesticideMetricValueReference
Solenopsis invicta (Fire Ant)This compoundLC5044.59 µg/g[1]
Blattella germanica (German Cockroach)FipronilLD50 (susceptible strain)0.96 ng/insect[2]
Blattella germanica (German Cockroach)DeltamethrinLD50 (susceptible strain)Not directly comparable[3]
Aedes aegypti (Mosquito)DeltamethrinLC500.031 - 0.072 µ g/bottle [4]
Blattella germanica (German Cockroach)This compoundMortality RateSignificantly higher than Raid Max (Imiprothrin + Deltamethrin)[5]
Blattella germanica (German Cockroach)FipronilLD500.03 µg/g[6]

Experimental Protocols

To ensure the reproducibility and validation of the comparative data, detailed experimental methodologies are provided for key assays.

Arm-in-Cage Repellency Assay (for Mosquitoes)

This widely accepted method evaluates the efficacy of topical repellents.

  • Test Subjects: Human volunteers and host-seeking female mosquitoes (e.g., Aedes aegypti).

  • Procedure:

    • A defined area of a volunteer's forearm is treated with a specific concentration of the test substance (this compound or a synthetic pesticide).

    • The treated arm is inserted into a cage containing a known number of mosquitoes.

    • The time until the first confirmed bite is recorded. This is known as the Complete Protection Time (CPT).

    • Observations are made at regular intervals to determine the duration of repellency.

  • Controls: An untreated arm is used as a negative control to ensure mosquito biting avidity. A standard repellent like DEET is often used as a positive control.

Cockroach Mortality Bioassay (Topical Application)

This method assesses the direct toxicity of a substance upon contact.

  • Test Subjects: Adult male cockroaches (e.g., Blattella germanica).

  • Procedure:

    • Cockroaches are anesthetized, typically with CO2.

    • A precise dose of the test substance, dissolved in a suitable solvent like acetone, is applied to the dorsal surface of the cockroach's pronotum using a microsyringe.

    • Treated insects are placed in clean containers with food and water.

    • Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours).

  • Controls: A group of cockroaches is treated only with the solvent to account for any mortality due to the solvent itself.

  • Data Analysis: The results are used to calculate the LD50, the dose required to kill 50% of the test population.

Mechanism of Action: Olfactory Signaling Disruption

This compound's primary mode of action as a repellent is through the disruption of the insect's olfactory system. It modulates the function of specific odorant receptors (ORs), which are crucial for detecting chemical cues in the environment, including those from hosts.

G cluster_membrane Olfactory Neuron Membrane OR Odorant Receptor (OR) G_protein G-protein OR->G_protein Activates No_signal Signal Inhibition (Repellency) OR->No_signal Prevents Activation Ion_channel Ion Channel G_protein->Ion_channel Opens Depolarization Neuron Depolarization (Signal to Brain) Ion_channel->Depolarization Leads to Odorant Host Odorant Odorant->OR Binds to Undecanone This compound Undecanone->OR Inhibits Odorant Binding

References

Safety Operating Guide

Proper Disposal Procedures for 2-Undecanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of 2-Undecanone is a critical aspect of laboratory safety and chemical management. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its potential hazards. It is considered a hazardous substance and is toxic to aquatic life with long-lasting effects[1][2][3].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles conforming to approved government standards[2].

  • Hand Protection: Handle with compatible protective gloves (e.g., butyl-rubber), which must be inspected before use[2].

  • Skin and Body Protection: Wear appropriate protective clothing, such as overalls and a PVC apron, to prevent skin contact[1].

  • Respiratory Protection: In case of inadequate ventilation, use respiratory protection[4].

Handling and Storage:

  • Avoid all personal contact, including inhalation of vapors, mist, or gas[1][2].

  • Use in a well-ventilated area and take measures to prevent the buildup of electrostatic charge[1][2].

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated place away from heat, sparks, and flame[1][5].

Quantitative Safety Data for this compound

The following table summarizes key quantitative safety data for this compound.

PropertyValueSource
Molecular Formula C₁₁H₂₂O[3][5]
Molecular Weight 170.29 g/mol [3][6]
Flash Point 89 °C (192.2 °F)[7]
Boiling Point 228 °C (442.4 °F)[7]
Melting Point 11 - 13 °C (51.8 - 55.4 °F)[7]
Density 0.825 g/cm³[7]
Vapor Pressure < 1 hPa at 20 °C (68 °F)[2][7]
LD50 Oral (Rat) 5000 mg/kg[7]
LD50 Dermal (Rabbit) > 5000 mg/kg[7]
log Pow (Partition Coefficient) 4.09 - 4.136[2][5]

Step-by-Step Disposal Procedure

All waste must be handled in accordance with local, state, and federal regulations[1]. This material and its container must be disposed of as hazardous waste[1].

  • Waste Identification and Segregation:

    • Identify this compound waste clearly.

    • Do not mix with other, less hazardous wastes to avoid higher disposal costs[8].

    • Store in a designated "Satellite Accumulation Area" (SAA) within the laboratory[9].

  • Container Management:

    • Use appropriate, compatible, and leak-proof containers for waste collection. The original container is often a suitable choice[1][10].

    • Ensure containers are clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic)[9].

    • Keep waste containers tightly closed except when adding waste[11].

    • Do not fill containers beyond 90% of their capacity to allow for expansion[11].

    • The exterior of the waste container must be kept clean and free of contamination[11].

  • Disposal Pathway:

    • This material may be burned in a chemical incinerator equipped with an afterburner and scrubber[2].

    • Contact a licensed professional waste disposal service to dispose of this material[2]. Do not pour down the drain or dispose of in regular trash[1][8].

    • Surplus and non-recyclable solutions should be offered to a licensed disposal company[2].

  • Empty Container Disposal:

    • An empty container that held this compound should be treated as hazardous waste unless properly decontaminated.

    • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinseate must be collected and disposed of as hazardous waste[12].

Spill Response Protocol

In the event of a spill, contain the spillage and clean it up immediately[1].

  • Evacuate and Ventilate: Clear the area of personnel and move upwind. Ensure adequate ventilation[1][2]. Remove all sources of ignition[2].

  • Control Personal Contact: Wear appropriate PPE, including breathing apparatus and protective gloves[1].

  • Containment: Prevent the spillage from entering drains or water courses by any means available[1].

  • Absorption: Contain and absorb the spill with sand, earth, inert material, or vermiculite[1].

  • Collection: Collect the absorbed material and place it in a suitable, closed container for disposal according to local regulations[2].

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results. The disposal process follows established hazardous waste management procedures.

Disposal Workflow for this compound

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Emergency A Identify this compound for Disposal B Wear Full PPE: - Goggles - Gloves - Protective Clothing A->B C Select Appropriate, Labeled Waste Container B->C D Transfer Waste to Container (Fill < 90%) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Securely Sealed E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Transport to Approved Hazardous Waste Facility G->H I Final Treatment: Chemical Incineration H->I S1 SPILL OCCURS S2 Evacuate & Ventilate Area S1->S2 S3 Contain Spill with Inert Absorbent S2->S3 S4 Collect Contaminated Material into a Labeled Container S3->S4 S4->G Dispose as Hazardous Waste

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Undecanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Undecanone in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Summary & Key Quantitative Data

This compound is a combustible liquid that may be harmful if swallowed and is toxic to aquatic life.[1][2] All personnel must be familiar with its properties and potential hazards before commencing any work.

PropertyValueReferences
CAS Number 112-12-9[1][3]
Molecular Formula C₁₁H₂₂O[1][3]
Molecular Weight 170.29 g/mol [1][3]
Appearance Colorless liquid[1]
Boiling Point 228-232 °C (442-450 °F)
Flash Point 87 °C (189 °F) - closed cup
Oral LD50 (Rat) > 5,000 mg/kg[1]
Dermal LD50 (Rabbit) > 5,000 mg/kg

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to safe handling. The following table summarizes the required and recommended PPE for handling this compound.

PPE CategorySpecificationRationale & Citation
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1] A face shield should be worn when there is a significant risk of splashing.Protects against splashes and airborne droplets.
Hand Protection Recommended: Butyl rubber or neoprene gloves.[4] Not Recommended: Nitrile gloves have poor resistance to ketones.[5][6]Provides a protective barrier against skin contact. The choice of glove material is critical for chemical resistance.
Skin and Body Protection Chemical-resistant lab coat or apron. Closed-toe shoes are mandatory.Protects skin and personal clothing from contamination.
Respiratory Protection For low concentrations (up to 10 times the Permissible Exposure Limit - PEL): A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges (black color code).[7][8][9] For higher or unknown concentrations: A supplied-air respirator (SAR) is required.Protects against inhalation of harmful vapors.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and accidents.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work Area Preparation (Fume Hood Check, Spill Kit Ready) don_ppe Don Appropriate PPE prep_area->don_ppe retrieve Retrieve this compound (Check Container Integrity) don_ppe->retrieve dispense Dispense Chemical (Use appropriate tools, minimize vapor) retrieve->dispense experiment Perform Experiment (Maintain ventilation) dispense->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose_waste Dispose of Waste (Segregate waste streams) decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal Final Disposal liquid_waste Excess this compound & Contaminated Solvents liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container solid_waste Contaminated PPE & Labware solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container waste_pickup Arrange for Professional Waste Disposal liquid_container->waste_pickup solid_container->waste_pickup

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.